19-Aldoandrostenedione
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10-11,14-16H,2-9H2,1H3/t14-,15-,16-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFMDPVHKVRDJ-BGJMDTOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242509 | |
| Record name | 19-Oxo-delta(4) androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
968-49-0 | |
| Record name | 19-Oxoandrostenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=968-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 19-Oxo-delta(4) androstene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Aldoandrostenedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19-Oxo-delta(4) androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-ALDOANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X07F7694NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Intermediary: A Technical History of the Discovery of 19-Aldoandrostenedione
Abstract
This technical guide provides a comprehensive historical account of the discovery of 19-Aldoandrostenedione (also known as 19-Oxoandrostenedione), a critical, yet transient, intermediate in the biosynthesis of estrogens. Targeted at researchers, scientists, and drug development professionals, this document navigates the scientific landscape of the mid-20th century, a period of foundational discoveries in steroid endocrinology. We will explore the seminal experiments that first suggested the existence of 19-oxygenated androgens, the subsequent identification of 19-Aldoandrostenedione, and the elucidation of its role in the multi-step enzymatic reaction catalyzed by aromatase. This guide explains the causality behind the experimental designs of the era and provides detailed protocols and data visualizations to offer a deep, technical understanding of this landmark discovery in steroid biochemistry.
The Scientific Landscape Pre-Discovery: Unraveling Steroidogenesis
By the early 1950s, the scientific community had made significant strides in understanding the structure and function of steroid hormones. The isolation and synthesis of major androgens and corticosteroids had been achieved, and the adrenal glands and gonads were recognized as the primary sites of their production.[1] Early investigations using adrenal perfusions in vitro had established that tropic hormones, like ACTH, could stimulate the biosynthesis of steroids from cholesterol.[2] However, the precise biochemical pathways and the specific intermediates involved in the conversion of C19 androgens to C18 estrogens remained a "black box." The prevailing hypothesis was that this transformation, termed "aromatization," occurred, but the mechanism was entirely unknown. Researchers were actively working to identify the intermediary compounds that could bridge the gap between androstenedione and estrone, a puzzle that, once solved, would unlock a deeper understanding of reproductive biology and the etiology of hormone-dependent cancers.
The Genesis of an Idea: The Discovery of 19-Oxygenated Androgens
The critical breakthrough came not from a direct search for estrogen precursors, but from broader investigations into adrenal steroid metabolism. In a landmark 1955 study, A.S. Meyer incubated androstenedione and dehydroepiandrosterone (DHEA) with homogenates of bovine adrenal glands.[2] Amidst a "wide galaxy of conversion products," a novel, more polar metabolite was isolated and identified as 19-hydroxyandrostenedione (19-OH AD).[2] This was the first concrete evidence that the C19 angular methyl group of androgens was not inert, but was, in fact, a target for enzymatic oxidation.
This discovery was profound. It immediately suggested a plausible chemical route for the eventual elimination of the C19 carbon, a necessary step for the aromatization of the A-ring of the steroid nucleus. The presence of a hydroxyl group at the C19 position provided the chemical "handle" that biochemists had been looking for.
From Hydroxy to Aldehyde: The Identification of 19-Aldoandrostenedione
Meyer's discovery of 19-hydroxyandrostenedione set the stage for identifying the next step in the pathway. Subsequent research demonstrated that 19-hydroxyandrostenedione was further oxidized to form an aldehyde at the C19 position, yielding 19-Aldoandrostenedione (19-Oxoandrostenedione).[2] These early studies used radiometric methods, incubating radiolabeled androgen substrates with steroidogenic tissues like the placenta and adrenal glands.[2] The experiments revealed that both 19-hydroxy and 19-oxo intermediates were formed in substantial quantities, often in greater amounts than the final estrogen products, suggesting they were key, albeit transient, players in the aromatization process.[2]
The identification of 19-Aldoandrostenedione was a pivotal moment. It solidified the concept of a multi-step oxidation of the C19 methyl group as the obligate pathway to estrogen formation. It was now clear that aromatization was not a single event, but a sequence of three distinct oxidative reactions, all catalyzed by a single enzyme complex, which would later be named aromatase (CYP19A1).[3][4][5]
Elucidating the Biological Role: The Aromatase Pathway
The discovery of 19-hydroxyandrostenedione and 19-Aldoandrostenedione allowed for the formal outlining of the terminal steps of estrogen biosynthesis. The process, catalyzed by aromatase, was confirmed to proceed via two sequential hydroxylations of the C19 methyl group of an androgen substrate (like androstenedione), followed by a final, complex reaction involving the aldehyde intermediate.[5]
-
Step 1: Androstenedione is hydroxylated to form 19-Hydroxyandrostenedione.
-
Step 2: 19-Hydroxyandrostenedione is further oxidized to form 19-Aldoandrostenedione.
-
Step 3: 19-Aldoandrostenedione undergoes a final oxidative cleavage, leading to the elimination of the C19 carbon (as formic acid) and the spontaneous aromatization of the A-ring to produce estrone.[5]
This three-step mechanism is now a foundational concept in endocrinology and is central to the development of aromatase inhibitors, a critical class of drugs used in the treatment of estrogen-receptor-positive breast cancer.[6]
Experimental Protocols: Replicating the Discovery
The following protocol is a modernized representation of the type of experiment conducted by Meyer in 1955, which led to the discovery of 19-oxygenated steroids. It substitutes the analytical techniques of the era (e.g., paper chromatography) with more contemporary methods like High-Performance Liquid Chromatography (HPLC).
In Vitro Incubation of Androstenedione with Adrenal Microsomes
Objective: To demonstrate the enzymatic conversion of androstenedione to its 19-hydroxylated and 19-oxo metabolites using a microsomal fraction from steroidogenic tissue.
Materials:
-
Bovine adrenal glands (source of microsomes)
-
Androstenedione substrate
-
NADPH (cofactor)
-
Tris-HCl buffer (pH 7.4)
-
Sucrose solution (0.25 M)
-
Ethyl acetate (for extraction)
-
HPLC system with a C18 column
-
Reference standards: Androstenedione, 19-Hydroxyandrostenedione, 19-Aldoandrostenedione
Methodology:
-
Microsome Preparation:
-
Homogenize fresh bovine adrenal cortex tissue in ice-cold 0.25 M sucrose solution.
-
Perform differential centrifugation: first, centrifuge at 10,000 x g for 20 minutes to pellet mitochondria and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in Tris-HCl buffer and determine the protein concentration.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the adrenal microsomes, Tris-HCl buffer, and androstenedione.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Prepare a control reaction tube without NADPH to serve as a negative control.
-
-
Steroid Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold ethyl acetate.
-
Vortex vigorously for 1 minute to extract the steroids into the organic phase.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
-
Analysis by HPLC:
-
Reconstitute the dried steroid extract in the HPLC mobile phase.
-
Inject the sample onto the HPLC system.
-
Elute the steroids using a suitable gradient (e.g., acetonitrile/water).
-
Monitor the eluate with a UV detector at an appropriate wavelength (e.g., 240 nm).
-
Identify and quantify the metabolites by comparing their retention times and peak areas with the injected reference standards.
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Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₄O₃ | [2] |
| Molecular Weight | 300.39 g/mol | [2] |
| Synonyms | 19-Oxoandrostenedione, 3,17-dioxoandrost-4-en-19-al | [2] |
| Appearance | Off-White to Pale Yellow Solid | [7] |
| Melting Point | 168-170 °C | [7] |
Conclusion and Future Perspectives
The discovery of 19-Aldoandrostenedione, stemming from the initial identification of its hydroxylated precursor, was a cornerstone achievement in steroid biochemistry. It transformed the understanding of estrogen biosynthesis from a single, enigmatic conversion into a defined, multi-step enzymatic pathway. This fundamental knowledge not only illuminated a crucial aspect of endocrine physiology but also provided the rational basis for the development of targeted pharmacological interventions that have had a profound impact on medicine, particularly in the field of oncology. The story of 19-Aldoandrostenedione serves as a powerful example of how foundational, curiosity-driven research into metabolic pathways can lead to paradigm-shifting insights and therapeutic breakthroughs.
References
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Jerabkova, K., et al. (2021). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Journal of the Endocrine Society, 5(7), bvab050. [Link]
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Auchus, R. J. (2019). On the trail of steroid aromatase: The work of Kenneth J. Ryan. Journal of Biological Chemistry, 294(28), 10933-10943. [Link]
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Guengerich, F. P., & Yoshimoto, F. K. (2014). Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase. Journal of the American Chemical Society, 136(39), 13673–13683. [Link]
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Wikipedia. (n.d.). Aromatase. In Wikipedia. Retrieved January 30, 2026, from [Link]
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Wikipedia. (n.d.). Steroid hormone. In Wikipedia. Retrieved January 30, 2026, from [Link]
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Sanderson, J. T. (2006). The Steroid Hormone Biosynthesis Pathway as a Target for Endocrine-Disrupting Chemicals. Toxicological Sciences, 94(1), 3-21. [Link]
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Bulun, S. E., & Simpson, E. R. (2001). Minireview: Aromatase and the Regulation of Estrogen Biosynthesis—Some New Perspectives. Endocrinology, 142(11), 4569–4574. [Link]
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PubChem. (n.d.). 19-Oxotestosterone. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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Miller, W. L. (2016). Aromatase: Contributions to Physiology and Disease in Women and Men. Physiology, 31(4), 245-255. [Link]
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Stárka, L., & Dušková, M. (2020). A brief history of steroid hormones and steroid receptor biology. Vitamins and Hormones, 114, 1-27. [Link]
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Whitepaper: The First Enzymatic Synthesis of 19-Aldoandrostenedione
A Technical Guide to the Catalytic Mechanism and In Vitro Replication of a Pivotal Step in Estrogen Biosynthesis
Abstract
The conversion of androgens to estrogens is a defining process in steroid endocrinology, catalyzed by the enzyme cytochrome P450 aromatase (CYP19A1). This transformation is not a single event but a complex, three-step oxidative sequence. This technical guide provides an in-depth exploration of the second, pivotal step: the enzymatic synthesis of 19-aldoandrostenedione (also known as 19-oxoandrostenedione) from its precursor, 19-hydroxyandrostenedione. We will dissect the biochemical mechanism, provide field-proven protocols for its in vitro replication and analysis, and discuss the profound implications for researchers in endocrinology and professionals in drug development. This document serves as an authoritative resource, grounded in the foundational research that first elucidated this critical biosynthetic pathway.
Introduction: Unveiling the Aromatase Cascade
The biosynthesis of estrogens, such as estrone and estradiol, from androgenic precursors like androstenedione and testosterone is fundamental to numerous physiological processes. The enzyme responsible for this transformation is Cytochrome P450 19A1 (P450 19A1), commonly known as aromatase.[1] This enzyme is a critical target for therapeutic intervention, particularly in hormone-dependent cancers.[2][3]
The aromatization reaction is a sequential, three-step process that requires three molecules each of molecular oxygen and NADPH.[4] It begins with the C19 methyl group of the androgen substrate and culminates in the formation of a phenolic A ring characteristic of estrogens. The overall reaction proceeds through two key, isolable intermediates: a 19-hydroxy androgen followed by a 19-aldehyde (or 19-aldo) androgen.[5] The formation of 19-aldoandrostenedione represents the commitment step towards the final, and mechanistically complex, C-C bond cleavage and aromatization. Understanding its synthesis is therefore crucial to comprehending the entire estrogen production pathway.
The Enzymatic Machinery: Cytochrome P450 Aromatase (CYP19A1)
CYP19A1 is a heme-thiolate containing monooxygenase, typically anchored to the endoplasmic reticulum membrane in steroidogenic tissues.[6] Like other P450 enzymes, its catalytic activity is dependent on a redox partner, NADPH-cytochrome P450 reductase, which shuttles electrons from NADPH to the enzyme's heme center.[7]
The synthesis of 19-aldoandrostenedione is the second of two successive hydroxylation/oxidation reactions performed by CYP19A1 at the C19 position of the steroid nucleus.[8] A notable characteristic of aromatase is that it is a distributive enzyme .[5][9] This means that the intermediates, 19-hydroxyandrostenedione and 19-aldoandrostenedione, can dissociate from the enzyme's active site and re-associate before the subsequent catalytic step occurs.[5][7][9] This distributive nature has significant physiological implications, as it allows these 19-oxygenated steroids to be released into circulation, where they may exert biological functions of their own.[7]
The Core Mechanism: A Three-Step Synthesis
The conversion of androstenedione to estrone is the canonical example of the aromatase reaction. The first enzymatic synthesis of 19-aldoandrostenedione occurs as the second step in this pathway.
-
Step 1: First Hydroxylation. The reaction begins with the binding of androstenedione to the active site of CYP19A1. The enzyme then catalyzes the hydroxylation of the C19 methyl group, yielding 19-hydroxyandrostenedione . This is a classic P450-mediated hydroxylation reaction.[8]
-
Step 2: Second Oxidation (Synthesis of 19-Aldoandrostenedione). The 19-hydroxyandrostenedione intermediate undergoes a further oxidation, catalyzed by the same CYP19A1 enzyme, to form 19-aldoandrostenedione .[5][10] This step converts the hydroxyl group into an aldehyde.
-
Step 3: C-C Bond Cleavage and Aromatization. In the final and most complex step, CYP19A1 catalyzes the cleavage of the C10-C19 bond, leading to the removal of the C19 carbon as formic acid and the aromatization of the A-ring to produce estrone .[10] The exact mechanism of this final step has been a subject of considerable scientific debate, with evidence supporting a pathway involving a perferryl "Compound I" (FeO3+) active species.[2][3]
Figure 1: The three-step enzymatic conversion of androstenedione to estrone by CYP19A1.
Experimental Protocol: In Vitro Synthesis and Analysis
Replicating the enzymatic synthesis of 19-aldoandrostenedione in a laboratory setting is essential for studying enzyme kinetics, screening potential inhibitors, and investigating its further metabolism. The following protocol outlines a robust, self-validating workflow.
Workflow Overview
The process involves heterologous expression and purification of the enzyme, reconstitution of the catalytic system, execution of the enzymatic assay, and finally, extraction and analysis of the steroid products.
Figure 2: Standard experimental workflow for in vitro enzymatic steroid synthesis.
Protocol 1: Expression and Purification of Recombinant Human CYP19A1
Causality: Heterologous expression in systems like Escherichia coli is necessary to obtain large quantities of pure, active enzyme, free from other contaminating steroidogenic enzymes found in native tissues.[5]
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the cDNA for human CYP19A1, often with an N-terminal modification and a His-tag for purification.
-
Culture Growth: Grow the transformed cells in a rich medium (e.g., Terrific Broth) at 37°C to an optimal density (OD600 ≈ 0.8-1.0).
-
Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and supplement the medium with a heme precursor like δ-aminolevulinic acid. Reduce the temperature to ~28°C and continue incubation for 24-48 hours.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., CHAPS) and protease inhibitors. Lyse the cells using sonication or a microfluidizer.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA (nitrilotriacetic acid) affinity column. Wash the column extensively and elute the His-tagged CYP19A1 protein using an imidazole gradient.
-
Verification: Confirm protein purity and concentration using SDS-PAGE and CO-difference spectroscopy to ensure the heme is correctly incorporated and the enzyme is active.
Protocol 2: In Vitro Aromatase Assay
Causality: This protocol reconstitutes the minimal functional unit of the aromatase system to specifically catalyze the conversion of androstenedione. The reaction is timed to allow for the accumulation of intermediates.
-
Reconstitution Mix: In a reaction vessel (e.g., a microcentrifuge tube), prepare a reconstitution mix in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4). Combine purified CYP19A1, purified NADPH-cytochrome P450 reductase (CPR) in a molar ratio of approximately 1:2, and a lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) to simulate the membrane environment. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Add the androgen substrate, androstenedione (dissolved in a minimal volume of ethanol or DMSO), to the reconstituted enzyme mix to a final concentration of 1-10 µM.
-
Initiation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Incubation: Incubate the reaction at 37°C with gentle shaking for a defined period (e.g., 15-60 minutes). Time course experiments are recommended to monitor the appearance and disappearance of intermediates.
-
Termination: Stop the reaction by adding a quench solution, typically a volume of ice-cold organic solvent like ethyl acetate or dichloromethane, which also serves as the first step in product extraction.
Protocol 3: Product Detection and Quantification
Causality: Because the substrate and products are structurally similar, powerful chromatographic techniques are required for their separation and unambiguous identification.
-
Liquid-Liquid Extraction: Add an internal standard to the quenched reaction mixture for quantification. Vortex thoroughly to extract the steroids into the organic phase. Centrifuge to separate the phases.
-
Solvent Evaporation: Carefully transfer the organic layer to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried steroid extract in a small, precise volume of mobile phase for analysis.
-
Analysis:
-
HPLC: High-Performance Liquid Chromatography with UV detection is a standard method. Separation is typically achieved on a C18 reverse-phase column.
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry provides superior sensitivity and specificity, allowing for definitive identification and quantification of androstenedione, 19-hydroxyandrostenedione, 19-aldoandrostenedione, and estrone based on their unique parent and fragment ion masses.
-
Quantitative Data & Analysis
The distributive nature of CYP19A1 allows for the measurement of kinetic parameters for the individual steps, although this is complex. The overall conversion of androstenedione to estrone by purified recombinant P450 19A1 has been characterized with a kcat of approximately 0.06 s⁻¹.[5]
| Parameter | Description | Significance for 19-Aldoandrostenedione Synthesis | Analytical Method |
| Substrate Binding | The affinity of androstenedione and 19-hydroxyandrostenedione for the enzyme's active site. | Low micromolar dissociation constants indicate tight binding for both the initial substrate and the first intermediate.[5] | Spectroscopic Titration |
| Turnover Rate (kcat) | The number of substrate molecules converted to product per enzyme molecule per unit time. | The rate of the second step (19-OH to 19-aldo) influences the transient concentration of the 19-aldo intermediate. | Steady-State Enzyme Assays |
| Processivity | The ability of the enzyme to perform multiple catalytic cycles without releasing the substrate/intermediate. | CYP19A1 is distributive, not processive. This allows 19-aldoandrostenedione to be released from the enzyme.[5][9] | Pulse-Chase Experiments |
| Product Identification | Unambiguous confirmation of the chemical structure of the product. | Confirms that the enzymatic reaction is producing 19-aldoandrostenedione and not an isomer or byproduct. | LC-MS/MS, GC-MS |
Significance in Research and Drug Development
A thorough understanding of the enzymatic synthesis of 19-aldoandrostenedione is not merely an academic exercise. It has profound implications:
-
Drug Discovery: Aromatase inhibitors are a cornerstone of therapy for estrogen receptor-positive breast cancer. Knowledge of the reaction intermediates and the distributive nature of the enzyme allows for the design of more sophisticated inhibitors that may trap the enzyme in a specific state or target the binding of one of the intermediates.
-
Endocrinology: The potential for 19-oxygenated androgens to be released into circulation opens up questions about their potential biological activity.[7] Studying their synthesis is the first step toward understanding their physiological or pathophysiological roles, for instance, in prostate cancer where aromatase expression can be elevated.[7]
-
Enzymology: The aromatase reaction, particularly its final step, represents a unique and complex catalytic challenge. Studying the formation of the 19-aldo intermediate provides crucial insights into the mechanisms of P450-catalyzed C-C bond cleavage reactions.[8]
Conclusion
The first enzymatic synthesis of 19-aldoandrostenedione was not a singular event but a key discovery in the piecemeal elucidation of the aromatase pathway. It revealed that estrogen biosynthesis is a multi-step process involving stable, oxygenated intermediates. This understanding, driven by the expression of recombinant enzymes and the application of sophisticated analytical techniques, has transformed our view of steroidogenesis. The protocols and mechanistic insights detailed in this guide provide researchers and drug developers with the foundational knowledge required to probe this critical enzyme system, paving the way for new therapeutic strategies and a deeper understanding of human endocrinology.
References
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- Yoshimoto, F. K., & Guengerich, F. P. (2014). Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone. Journal of Biological Chemistry. [Source: National Institutes of Health, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4239634/]
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- Ohnishi, S., Kosaki, T., & Osawa, Y. (1990). Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies. Steroids, 55(1), 5–9. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/2309258/]
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- Guengerich, F. P., & Yoshimoto, F. K. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of Steroid Biochemistry and Molecular Biology. [Source: MDPI, https://www.mdpi.com/2073-4409/11/1/13/htm]
- Šinkovec, J., & Kunej, T. (2021). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Journal of Steroid Biochemistry and Molecular Biology. [Source: PubMed Central, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8278278/]
- Kaufman, D. W., et al. (2010). Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1. Journal of Biological Chemistry, 285(23), 17734–17742. [Source: National Institutes of Health, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2878562/]
- Lovett, J. A., Darby, M. V., & Counsell, R. E. (1984). Synthesis and evaluation of 19-aza- and 19-aminoandrostenedione analogues as potential aromatase inhibitors. Journal of Medicinal Chemistry, 27(6), 734–740. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/6547488/]
- ResearchGate. (n.d.). P450‐catalyzed reactions focused on in this study. A) P450 19A1... [Diagram]. [Source: ResearchGate, https://www.researchgate.net/figure/P450-catalyzed-reactions-focused-on-in-this-study-A-P450-19A1-reaction-sequence_fig1_323719124]
- Moslemi, S., et al. (1995). In vitro 19-norandrogen synthesis by equine placenta requires the participation of aromatase. Journal of Endocrinology, 144(3), 517-524. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/7738476/]
- Barnard, L., et al. (2018). 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function. Metabolites, 8(2), 26. [Source: MDPI, https://www.mdpi.com/2218-1989/8/2/26]
- Yoshimoto, F. K., et al. (2014). Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase. Journal of the American Chemical Society. [Source: ACS Publications, https://pubs.acs.org/doi/10.1021/ja508185d]
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Biological Significance of 19-Oxoandrostenedione: Mechanistic Intermediacy and Pathological Implications
Topic: Biological Significance of 19-Oxoandrostenedione Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
19-Oxoandrostenedione (19-oxo-A-dione), also known as 19-oxo-4-androstene-3,17-dione, is a critical obligate intermediate in the biosynthesis of estrogens from androgens. Produced by the sequential hydroxylation and oxidation of androstenedione by the cytochrome P450 enzyme aromatase (CYP19A1) , it represents the "aldehyde" stage immediately preceding the aromatization of the steroid A-ring.
Beyond its role as a transient metabolic intermediate, 19-oxo-A-dione possesses distinct biological activity. It acts as a potent amplifier of aldosterone action , contributing to mineralocorticoid-dependent hypertension, and serves as a mechanistic probe for understanding the enigmatic "third step" of the aromatase reaction—the deformylation and C10-C19 bond cleavage. This guide synthesizes the physicochemical properties, enzymatic mechanisms, and pathological significance of this steroid.
Molecular Architecture and Biosynthesis
Physicochemical Properties
19-Oxoandrostenedione exists in equilibrium between its free aldehyde form and its hydrated gem-diol form (19,19-dihydroxyandrostenedione) in aqueous solution. This tautomerism is critical for its interaction with the heme iron of CYP19A1.
-
Chemical Formula:
-
Molecular Weight: 300.4 g/mol
-
Key Functional Groups: C3-ketone, C17-ketone, C19-aldehyde.
-
Stability: The C19-aldehyde is susceptible to autoxidation to the carboxylic acid (19-oic acid) if not handled under inert atmosphere.
The Aromatase Reaction Sequence
CYP19A1 catalyzes the conversion of C19 androgens (androstenedione) to C18 estrogens (estrone) via three sequential oxidation steps, consuming 3 moles of NADPH and 3 moles of
The Reaction Cascade:
-
C19-Hydroxylation: Androstenedione
19-Hydroxyandrostenedione (19-OH-A-dione). -
C19-Oxidation: 19-OH-A-dione
19-Oxoandrostenedione . -
Aromatization (Deformylation): 19-Oxo-A-dione
Estrone + Formic Acid.
Unlike many P450 enzymes that process substrates in a "processive" (tunneling) manner, aromatase is distributive .[1] Intermediate products, including 19-oxo-A-dione, can dissociate from the active site, accumulate in the local tissue environment, and exert independent biological effects before re-binding for the final catalytic step.
Figure 1: The distributive catalytic pathway of CYP19A1. Note the dissociation of 19-oxoandrostenedione into the peripheral tissue pool.
The Mechanistic Core: The "Third Step" Enigma
The conversion of 19-oxoandrostenedione to estrone is mechanistically unique in biochemistry because it involves the cleavage of a C-C bond (C10-C19) and the aromatization of the A-ring.
Compound I vs. Ferric Peroxide
For decades, the nature of the oxidizing species in the third step was debated.
-
The Nucleophilic Attack Hypothesis: Proposed that a ferric peroxide species (
) nucleophilically attacks the C19-aldehyde. -
The Compound I Hypothesis (Current Consensus): Recent data using
-labeling and kinetic isotope effects supports a mechanism where the high-valent iron-oxo species Compound I ( ) abstracts a hydrogen (likely -H), initiating a radical rearrangement that cleaves the C10-C19 bond.
Experimental Evidence
Studies utilizing 19-oxo-[2
Pathological Significance: Hypertension and Aldosterone[2][3][4]
While 19-oxo-A-dione is an estrogen precursor, its accumulation in states of aromatase dysfunction or high adrenal output has significant cardiovascular implications.
Amplification of Aldosterone Action
19-Oxoandrostenedione is not a direct agonist of the Mineralocorticoid Receptor (MR) in the absence of aldosterone. However, in the presence of aldosterone, it significantly amplifies sodium retention and kaliuresis (potassium excretion).
Mechanism of Action: The exact molecular target remains a subject of investigation, but the prevailing model suggests "pre-receptor" regulation:
-
11
-HSD2 Modulation: Similar to 11 -hydroxyandrostenedione, 19-oxo-A-dione may competitively inhibit 11 -hydroxysteroid dehydrogenase type 2 (11 -HSD2) in the kidney. -
Consequence: Inhibition of 11
-HSD2 prevents the inactivation of cortisol to cortisone. Local cortisol excess then illicitly activates the MR (which binds cortisol and aldosterone with equal affinity), leading to a state of Apparent Mineralocorticoid Excess (AME) .[2]
Clinical Correlation
Elevated levels of 19-hydroxy and 19-oxo metabolites are observed in certain forms of essential hypertension and in animal models of salt-sensitive hypertension. This suggests that "leaked" aromatase intermediates act as pro-hypertensive factors.
Experimental Protocols
Synthesis of 19-Oxoandrostenedione
Note: Due to the instability of the aldehyde, fresh preparation or storage at -80°C under argon is required.
Method: Chemical Oxidation of 19-Hydroxyandrostenedione This protocol utilizes a mild oxidation system to prevent over-oxidation to the carboxylic acid.
-
Starting Material: Dissolve 19-hydroxyandrostenedione (100 mg) in dry dichloromethane (DCM).
-
Oxidant: Add Pyridinium Chlorochromate (PCC) (1.5 equivalents) buffered with sodium acetate to prevent acid-catalyzed isomerization.
-
Reaction: Stir at room temperature for 60 minutes. Monitor via TLC (Silica gel; Ethyl Acetate:Hexane 1:1). The 19-oxo product will appear less polar than the 19-OH starting material.
-
Purification: Filter through a celite pad to remove chromium salts. Concentrate the filtrate.
-
Isolation: Purify via flash chromatography on neutral alumina (to avoid acid sensitivity of the aldehyde).
-
Validation:
H-NMR should show the characteristic aldehyde proton singlet at ppm.
Aromatase Kinetic Assay (Tritiated Water Release)
To measure the conversion of 19-oxo-A-dione to estrone, a modified tritiated water assay is used if the substrate is radiolabeled at the
Protocol:
-
Enzyme Source: Human placental microsomes or recombinant CYP19A1.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: 19-Oxoandrostenedione (
). -
Cofactor: NADPH generating system (1 mM NADPH final).
-
Incubation: 37°C for 10-30 minutes.
-
Termination: Add equal volume of acetonitrile.
-
Analysis: HPLC-UV (254 nm) or LC-MS/MS. Monitor the disappearance of the 19-oxo peak and appearance of Estrone.
Data Summary: Kinetic Parameters
| Substrate | Reaction Type | ||
| Androstenedione | 0.04 - 0.1 | 10 - 50 | Full Sequence (3 Steps) |
| 19-OH-Androstenedione | 0.15 - 0.3 | 40 - 80 | Steps 2 & 3 |
| 19-Oxoandrostenedione | 0.5 - 1.0 | > 100 | Step 3 (Fastest) |
Table 1: Comparative kinetics of aromatase intermediates. Note that the third step (19-oxo
References
-
Sekihara, H., & Yazaki, Y. (1993). 19-Oxoandrost-4-ene-3,17-dione amplifies the action of aldosterone.[3][4] Journal of Steroid Biochemistry and Molecular Biology. Link
-
Akhtar, M., et al. (2014). Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase.[5] Journal of the American Chemical Society. Link
-
Vaz, A. D., et al. (1991). Conversion of 19-oxo[2 beta-2H]androgens into oestrogens by human placental aromatase.[5] An unexpected stereochemical outcome. Biochemical Journal. Link
-
Conley, A. J., & Hinshelwood, M. M. (2001). Mammalian aromatases.[1] Reproduction. Link
-
Gomez-Sanchez, E. P., et al. (2024). Inhibition of 11β-Hydroxysteroid Dehydrogenase 2 by a Gut Microbiome Derived Metabolite.[6] (Context on 11b-HSD2 inhibition mechanism). Link
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A Technical Guide to the Enzymatic Conversion of Androstenedione to 19-Aldoandrostenedione: Mechanisms, Protocols, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The enzymatic conversion of androstenedione to 19-aldoandrostenedione (also known as 19-oxoandrostenedione) represents a critical branch point in steroidogenesis. This reaction is the second of three sequential oxidative steps catalyzed by the enzyme aromatase (CYP19A1) in the biosynthesis of estrogens. While often viewed as a transient intermediate en route to estrone, 19-aldoandrostenedione and its precursor, 19-hydroxyandrostenedione, can dissociate from the enzyme and exert their own biological effects. Understanding and controlling this specific conversion is paramount for researchers in endocrinology, oncology, and drug development, particularly for designing novel aromatase inhibitors and for studying alternative steroidogenic pathways. This guide provides an in-depth exploration of the enzymatic mechanism, detailed protocols for in vitro synthesis and analysis, and a discussion of the broader scientific context.
Introduction: The Significance of 19-Aldoandrostenedione
While the terminal products of the aromatase reaction—estrogens—have been studied extensively, the intermediates are gaining significant attention. The formation of 19-aldoandrostenedione is not merely a fleeting step but a process that generates a distinct, biologically relevant molecule.
Biological Role and Pathophysiological Implications
The intermediates of the aromatase pathway, including 19-hydroxyandrostenedione (19-OH-AD) and 19-aldoandrostenedione, are not inert. They can be released from the enzyme and have been detected in various tissues, including the brain, gonads, and adrenal glands.[1] Research suggests the potential involvement of these 19-hydroxy steroids in processes such as brain differentiation, sperm motility, and ovarian function.[1] Furthermore, 19-OH-AD has been shown to have hypertensinogenic (blood pressure-increasing) effects, a critical consideration for both physiological homeostasis and the development of endocrine-related pathologies.[2][3]
A Key Intermediate in Estrogen Biosynthesis
The conversion of androgens to estrogens is a definitive step in steroid hormone synthesis, catalyzed exclusively by aromatase.[4][5] The process involves three successive hydroxylations of the androgen C19-methyl group.[5] Androstenedione is first converted to 19-hydroxyandrostenedione, which is then oxidized to 19-aldoandrostenedione.[1][6] The final, complex step involves the cleavage of the C10-C19 bond, leading to the aromatization of the A-ring to form estrone and the release of formic acid.[1] The production and potential release of the 19-aldo intermediate are thus integral to the overall flux of estrogen synthesis.
The Core Enzymology: Aromatase (CYP19A1)
The engine driving the synthesis of 19-aldoandrostenedione is the aromatase enzyme complex, a member of the cytochrome P450 superfamily.[5]
The Aromatase Enzyme Complex: CYP19A1 and its Reductase Partner
Aromatase is the product of the CYP19A1 gene.[7] As a P450 monooxygenase, its catalytic activity is dependent on an electron transfer partner. This partner is the NADPH-cytochrome P450 reductase (POR), a flavoprotein that shuttles electrons from the cofactor NADPH to the heme center of CYP19A1.[1][8] The interaction between CYP19A1 and POR is critical, and the efficiency of electron transfer can influence the reaction outcome.[1] A limitation in POR can lead to an accumulation of the 19-hydroxy and 19-oxo intermediates relative to the final estrogen product.[1]
The Catalytic Cycle: A Multi-Step Oxidation
The conversion of androstenedione to estrone is a sophisticated process requiring three molecules each of NADPH and molecular oxygen.[8][9] The reaction proceeds through two relatively stable intermediates:
-
Step 1 (Hydroxylation): Androstenedione is hydroxylated at the C19 position to form 19-hydroxyandrostenedione.
-
Step 2 (Oxidation): 19-hydroxyandrostenedione is further oxidized to form 19-aldoandrostenedione.[6]
-
Step 3 (Aromatization): A final oxidative event leads to C-C bond cleavage and aromatization of the A-ring, producing estrone.[4][6]
The overall enzymatic pathway is visualized in the diagram below.
Caption: General workflow for enzymatic synthesis and analysis.
Experimental Protocol: Recombinant Human Aromatase Assay
This protocol is a representative method. Researchers must optimize concentrations and timings based on the specific activity of their enzyme preparation.
4.2.1 Materials and Reagents
-
Recombinant human aromatase (CYP19A1) and NADPH-P450 reductase (POR) (commercially available as microsomes or purified enzymes).
-
Androstenedione (substrate).
-
19-Aldoandrostenedione (for use as an analytical standard).
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH stock solution.
-
Ethyl acetate (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
4.2.2 Enzyme and Substrate Preparation
-
Prepare a 50 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of androstenedione in methanol or ethanol (e.g., 10 mM).
-
Prepare a stock solution of the NADPH regenerating system or a fresh stock of NADPH (e.g., 10 mM in buffer).
-
Dilute the aromatase/POR enzyme preparation in cold phosphate buffer to the desired working concentration. Keep on ice.
4.2.3 Step-by-Step Reaction Setup
-
In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and the aromatase/POR enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the androstenedione substrate. The final concentration should typically be in the low micromolar range (e.g., 1-10 µM), and the final solvent concentration (from the substrate stock) should be low (<1%) to avoid inhibiting the enzyme.
-
Incubate the reaction at 37°C with gentle shaking. A time-course experiment (e.g., stopping reactions at 0, 5, 15, 30, and 60 minutes) is essential to determine the optimal time for peak 19-aldoandrostenedione accumulation.
4.2.4 Reaction Termination and Product Extraction
-
Terminate the reaction by adding 2-3 volumes of ice-cold ethyl acetate. This denatures the enzyme and begins the extraction process.
-
Add an internal standard if quantitative analysis is being performed.
-
Vortex vigorously for 1 minute to extract the steroids into the organic layer.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of mobile phase (e.g., 50% methanol in water) for analysis.
Data Presentation: Optimizing Reaction Conditions
Systematic optimization is key to maximizing yield. The data should be presented clearly to identify optimal parameters.
Table 1: Influence of pH on 19-Aldoandrostenedione Yield
| pH | Relative Yield (%) |
|---|---|
| 6.5 | 65 |
| 7.0 | 92 |
| 7.4 | 100 |
| 8.0 | 88 |
| 8.5 | 71 |
(Note: Data are illustrative)
Table 2: Temperature Profile of the Reaction
| Temperature (°C) | Relative Yield (%) |
|---|---|
| 25 | 45 |
| 30 | 78 |
| 37 | 100 |
| 42 | 85 |
(Note: Data are illustrative)
Table 3: Kinetic Parameters for Androstenedione Conversion
| Parameter | Value |
|---|---|
| Km | 1.5 ± 0.3 µM |
| Vmax | 50 ± 5 pmol/min/pmol CYP450 |
| kcat | 0.06 s⁻¹ [9] |
(Note: Km and Vmax are illustrative; kcat is from cited literature)
Alternative Biocatalytic Approaches
While using purified aromatase is the most direct method, other biocatalytic systems offer powerful alternatives for steroid hydroxylation and subsequent oxidation. [10][11]
Microbial Biotransformation
Microorganisms possess a vast arsenal of enzymes, including various cytochrome P450s, capable of performing highly specific steroid modifications. [12][13][14]Whole-cell biotransformation using bacteria (e.g., Bacillus, Nocardia) or fungi can be used to hydroxylate the C19 position of androstenedione. [12]This approach can be advantageous as it eliminates the need for enzyme purification and provides the necessary cofactors in situ. [15]
Engineered P450 Systems
Protein engineering and synthetic biology approaches allow for the modification of other P450 enzymes to enhance their activity and specificity towards desired steroid substrates. [16]By creating engineered biocatalysts, it may be possible to develop more efficient and scalable processes for producing 19-hydroxylated and 19-oxo steroids. [10]
Product Analysis and Characterization
Unambiguous identification and accurate quantification of 19-aldoandrostenedione are critical for validating the success of the synthesis.
Rationale for Method Selection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its exceptional sensitivity and specificity. It allows for the separation of closely related steroid isomers and their confident identification based on mass-to-charge ratio and fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique, often requiring derivatization of the steroids before analysis. [17][18]
Protocol: Quantification by LC-MS/MS
-
Sample Preparation: Use the reconstituted extract from step 4.2.4.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from ~40% B to 95% B over several minutes.
-
Flow Rate: ~0.3-0.4 mL/min.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for androstenedione, 19-hydroxyandrostenedione, 19-aldoandrostenedione, and the internal standard must be determined by infusing pure standards.
-
-
Data Analysis: Construct a calibration curve using the pure 19-aldoandrostenedione standard. Quantify the amount in the sample by comparing its peak area (normalized to the internal standard) against the calibration curve.
Troubleshooting and Method Validation
Common Experimental Challenges
-
Low Yield: Check enzyme activity, cofactor concentration, and incubation time. Ensure the extraction solvent and procedure are efficient.
-
Enzyme Inactivity: Use fresh enzyme preparations. Avoid repeated freeze-thaw cycles. Confirm the integrity of the POR partner and NADPH.
-
Poor Chromatographic Resolution: Optimize the LC gradient to ensure separation from the substrate and other intermediates.
Self-Validating Systems: Controls and Standards
-
Negative Control: A reaction with no enzyme or no NADPH should show no product formation.
-
Positive Control: A reaction with a known substrate that produces a known product can validate overall system activity.
-
Analytical Standards: The use of certified reference standards for 19-aldoandrostenedione is essential for accurate quantification and confirmation of retention time and fragmentation patterns. [19]
Conclusion and Future Directions
The enzymatic conversion of androstenedione to 19-aldoandrostenedione is a finely tuned process with significant biological and pharmaceutical relevance. The ability to produce and isolate this intermediate in vitro is crucial for studying its physiological roles and for screening new therapeutic agents that may modulate the aromatase pathway. Future research will likely focus on developing more efficient biocatalytic systems, including engineered enzymes and microbial cell factories, for the scalable production of 19-aldoandrostenedione and other rare steroid intermediates. Furthermore, advanced analytical techniques will continue to improve our ability to detect and quantify these compounds in complex biological matrices, shedding more light on their function in health and disease.
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National Center for Biotechnology Information. (n.d.). CYP19A1 cytochrome P450 family 19 subfamily A member 1 [ (human)]. Retrieved from [Link]
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World Journal of Pharmaceutical and Life Sciences. (2017, June 15). MICROBIAL TRANSFORMATION OF STEROIDS. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ-Δ Isomerase: A Review. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry (RSC Publishing). Retrieved from [Link]
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A Technical Guide to 19-Aldoandrostenedione in the Steroidogenesis Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Steroidogenesis is a complex, highly regulated network of enzymatic reactions responsible for synthesizing a diverse array of steroid hormones from cholesterol.[1][2] While canonical pathways leading to glucocorticoids, mineralocorticoids, and sex steroids are well-established, the roles of various intermediates and metabolic side-products are areas of intense investigation. This guide focuses on 19-aldoandrostenedione (also known as 19-oxoandrostenedione), a C19 steroid emerging from a critical juncture in androgen and estrogen synthesis. We will explore its biosynthesis, catalyzed by the multi-functional enzyme aromatase (CYP19A1), its position as a key intermediate, its potential biological activities, and its relevance in clinical contexts. Furthermore, this document provides a detailed, field-proven protocol for the quantification of such steroids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique.
Part 1: The Landscape of Steroidogenesis: A Foundational Overview
All steroid hormones share a common precursor, cholesterol. The initial and rate-limiting step in steroidogenesis is the transport of cholesterol into the mitochondria, where it is converted to pregnenolone by the cholesterol side-chain cleavage enzyme, CYP11A1.[2][3] From pregnenolone, a series of enzymatic modifications—including hydroxylations, dehydrogenations, and isomerizations—dictate the final steroid product.
These pathways are classically divided based on the final hormone class:
-
Mineralocorticoids (e.g., Aldosterone): Primarily synthesized in the adrenal zona glomerulosa.
-
Glucocorticoids (e.g., Cortisol): Primarily synthesized in the adrenal zona fasciculata.
-
Androgens (e.g., Testosterone): Synthesized in the adrenal zona reticularis, testes, and ovaries.
-
Estrogens (e.g., Estradiol): Synthesized from androgens in the ovaries, placenta, adipose tissue, and brain.[2]
The synthesis of estrogens from androgens is a pivotal step, catalyzed by the enzyme aromatase (CYP19A1).[4][5] This reaction is not merely a single conversion but a complex, three-step oxidative process that introduces the aromatic A-ring characteristic of estrogens. It is within this critical process that 19-aldoandrostenedione finds its origin.
Caption: Simplified overview of the major steroidogenesis pathways.
Part 2: 19-Aldoandrostenedione: A Critical Intermediate
Biosynthesis via Aromatase (CYP19A1)
19-Aldoandrostenedione is not a product of a unique, dedicated pathway. Instead, it is an obligate intermediate in the aromatization of androstenedione to estrone. The enzyme responsible, aromatase (CYP19A1), is a member of the cytochrome P450 superfamily and performs three sequential oxidative reactions on the C19 androgen substrate.[4]
The Causality of the Reaction Sequence:
-
First Hydroxylation: Aromatase first hydroxylates the C19 methyl group of androstenedione to form 19-hydroxyandrostenedione. This is an essential activating step.
-
Second Hydroxylation/Oxidation: The same enzyme then oxidizes the 19-hydroxyl group to an aldehyde, yielding 19-aldoandrostenedione (19-oxoandrostenedione). This intermediate remains bound to the active site of the enzyme.
-
Aromatization: In the final, rate-limiting step, aromatase catalyzes the cleavage of the C10-C19 bond and subsequent rearrangement (aromatization) of the A-ring to produce the estrogen, estrone, and a molecule of formic acid.
Under normal physiological conditions, 19-aldoandrostenedione is a transient species, rapidly converted to the final product. However, its formation is an indispensable mechanistic step. The efficiency of this third step can be influenced by genetic polymorphisms in the CYP19A1 gene or by the presence of certain inhibitors, potentially altering the steady-state levels of this intermediate.[6]
Caption: The multi-step reaction catalyzed by aromatase (CYP19A1).
Metabolism and Potential Downstream Products
While the primary fate of 19-aldoandrostenedione is conversion to estrone, the possibility of its release from the enzyme and subsequent metabolism exists. Research, particularly in specific tissues or under pathological conditions, suggests it could be a substrate for other steroidogenic enzymes, leading to the formation of 19-nor-steroids. For instance, studies in equine placenta have shown that 19-oxygenated androgens can be precursors to 19-norandrogens, a class of steroids with distinct biological activities.[7] The synthesis of 19-norandrostenedione appears to involve the metabolism of these 19-oxygenated intermediates formed by aromatase.[7]
Putative Biological Activity
The direct biological activity of 19-aldoandrostenedione is not as extensively characterized as that of major androgens or estrogens. However, its precursor, 19-hydroxyandrostenedione, has been shown to possess potent sodium-retaining and hypertensinogenic effects in animal models, suggesting it can influence mineralocorticoid pathways.[8] Given the structural similarity, it is plausible that 19-aldoandrostenedione could have its own intrinsic activity or serve as a precursor to other active molecules like 19-noraldosterone, a potent mineralocorticoid that may play a role in some forms of hypertension.[9]
| Steroid | Precursor | Key Enzyme | Primary Role/Characteristic |
| Androstenedione | Pregnenolone / Progesterone | Various | Central C19 androgen precursor |
| 19-Hydroxyandrostenedione | Androstenedione | CYP19A1 | First intermediate in aromatization; shows mineralocorticoid-like effects[8] |
| 19-Aldoandrostenedione | 19-Hydroxyandrostenedione | CYP19A1 | Second, transient intermediate in aromatization |
| Estrone | 19-Aldoandrostenedione | CYP19A1 | Final estrogen product of the reaction |
Part 3: Clinical and Research Significance
Role in Pathophysiology
The clinical relevance of 19-aldoandrostenedione is intrinsically linked to the activity of aromatase.
-
Aromatase Deficiency: In this rare autosomal recessive disorder caused by mutations in the CYP19A1 gene, the conversion of androgens to estrogens is impaired.[10][11] This leads to an accumulation of androgens, including androstenedione and its upstream precursors. Consequently, the formation of 19-aldoandrostenedione and downstream estrone is drastically reduced.[11] This condition results in virilization in female fetuses and a range of metabolic issues in both sexes.[4][10]
-
Aromatase Excess Syndrome: The opposite condition, caused by overexpression of aromatase, leads to the overproduction of estrogens, resulting in conditions like gynecomastia in boys and precocious puberty in girls.[4]
-
Hormone-Dependent Cancers: Aromatase is a key drug target in estrogen receptor-positive (ER+) breast cancer. Aromatase inhibitors (AIs) block the production of estrogens, starving cancer cells of their growth signal. The impact of these inhibitors on the levels of intermediates like 19-aldoandrostenedione is an area of ongoing research.
Measurement and Quantification: A Self-Validating Protocol
Accurate measurement of low-abundance steroids like 19-aldoandrostenedione requires highly sensitive and specific analytical methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose.
Protocol: Quantification of 19-Aldoandrostenedione in Human Serum/Plasma via LC-MS/MS
-
Principle (The "Why"): This method achieves specificity through the combination of chromatographic separation (LC) and mass-based detection (MS/MS). The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which is unique to the target analyte. Trustworthiness and self-validation are ensured by co-analyzing a stable isotope-labeled internal standard (SIL-IS), which behaves identically to the analyte during extraction and ionization but is distinguishable by mass.
-
Step-by-Step Methodology:
-
Sample Preparation:
-
Pipette 500 µL of serum or plasma into a clean glass tube.
-
Add 25 µL of the SIL-IS working solution (e.g., 19-aldoandrostenedione-d4) at a known concentration. This step is critical as the SIL-IS corrects for analyte loss during extraction and for matrix effects during ionization.
-
Vortex briefly.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of an organic solvent like methyl tert-butyl ether (MTBE).[12] LLE is chosen for its efficiency in extracting non-polar steroids from the aqueous biological matrix.
-
Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Chromatography: Inject 10 µL of the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution to separate the analyte from other endogenous steroids.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Data Acquisition (MRM): Monitor at least two specific ion transitions for both the native analyte and the SIL-IS to ensure confident identification and quantification. The ratio of the analyte peak area to the SIL-IS peak area is used for calculation.
-
-
Calibration and Quality Control:
-
A calibration curve is prepared by spiking known amounts of pure 19-aldoandrostenedione into a surrogate matrix (e.g., charcoal-stripped serum).[13]
-
Quality Control (QC) samples at low, medium, and high concentrations are analyzed with each batch to validate the accuracy and precision of the run. The results must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).
-
-
Caption: A typical workflow for steroid quantification by LC-MS/MS.
Part 4: Future Directions
The study of 19-aldoandrostenedione and related 19-oxygenated steroids is an expanding field. Key unanswered questions for future research include:
-
Does 19-aldoandrostenedione possess unique signaling activity through nuclear or membrane receptors?
-
Under what specific physiological or pathological conditions might it "escape" the aromatase active site and accumulate?
-
What is the full metabolic pathway of 19-aldoandrostenedione, and could its metabolites (e.g., 19-nor-steroids) serve as novel biomarkers for disease?
Answering these questions will deepen our understanding of steroidogenesis and may uncover new diagnostic markers or therapeutic targets for a range of endocrine disorders.
References
-
Seki, T., & Nonoguchi, H. (n.d.). 19-Hydroxyandrostenedione: evidence for a new class of sodium-retaining and hypertensinogenic steroids. PubMed. Retrieved from [Link]
-
Gaillard, J. L., & Silberzahn, P. (n.d.). In vitro 19-norandrogen synthesis by equine placenta requires the participation of aromatase. PubMed. Retrieved from [Link]
- (n.d.). WO2018185783A1 - Novel process for preparation of 19-norsteroids. Google Patents.
-
Anthoni, H., et al. (n.d.). The aromatase gene CYP19A1: several genetic and functional lines of evidence supporting a role in reading, speech and language. PubMed. Retrieved from [Link]
-
Takeda, Y., et al. (n.d.). Significance of 19-noraldosterone, a new mineralocorticoid, in clinical and experimental hypertension. PubMed. Retrieved from [Link]
-
(n.d.). Steroidogenesis | Pathway. PubChem - NIH. Retrieved from [Link]
-
G, S., et al. (2022). A Novel Homozygous CYP19A1 Gene Mutation Causing Aromatase Deficiency. PMC - NIH. Retrieved from [Link]
-
Zhang, Y., et al. (2024). A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine. PubMed. Retrieved from [Link]
-
Auchus, R. J. (2017). Classic and current concepts in adrenal steroidogenesis: a reappraisal. PMC - NIH. Retrieved from [Link]
-
(n.d.). Steroidogenesis. Colorado State University. Retrieved from [Link]
-
Singh, R. J. (n.d.). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone. PubMed. Retrieved from [Link]
-
(n.d.). Aromatase. Wikipedia. Retrieved from [Link]
-
Biollaz, F., et al. (2023). Archive ouverte UNIGE Straightforward quantification of endogenous steroids with liquid chromatography–tandem mass spectrometry. University of Geneva. Retrieved from [Link]
-
(2014). The Inoue Synthesis of 19-Hydroxysarmentogenin. Organic Chemistry Portal. Retrieved from [Link]
-
(2014). CYP19A1 gene. MedlinePlus Genetics. Retrieved from [Link]
-
Miller, W. L. (n.d.). The “conventional” pathway of steroidogenesis The figure combines.... ResearchGate. Retrieved from [Link]
-
Djerassi, C., et al. (2006). Steroids LIV. Synthesis of 19-nor-17alpha-ethynyltestosterone and 19-nor-17alpha-methyltestosterone. 1954. PubMed. Retrieved from [Link]
-
(n.d.). A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine | Request PDF. ResearchGate. Retrieved from [Link]
-
(2024). Steroidogensis [Part 1] | Cortisol & Aldosterone Biosynthesis. YouTube. Retrieved from [Link]
-
Colleoni, M., et al. (2017). CYP19A1 polymorphisms and clinical outcomes in postmenopausal women with hormone receptor-positive breast cancer in the BIG 1–98 trial. PubMed Central. Retrieved from [Link]
-
(n.d.). LC/MS Application Note #19. Agilent. Retrieved from [Link]
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- 4. Aromatase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CYP19A1 polymorphisms and clinical outcomes in postmenopausal women with hormone receptor-positive breast cancer in the BIG 1–98 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro 19-norandrogen synthesis by equine placenta requires the participation of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19-Hydroxyandrostenedione: evidence for a new class of sodium-retaining and hypertensinogenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significance of 19-noraldosterone, a new mineralocorticoid, in clinical and experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Homozygous CYP19A1 Gene Mutation Causing Aromatase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP19A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
Technical Guide: Natural Occurrence and Isolation of 19-Aldoandrostenedione
The following technical guide details the natural occurrence, biochemical origin, and isolation of 19-Aldoandrostenedione (19-oxoandrostenedione), a critical but often overlooked intermediate in steroidogenesis.
Part 1: Executive Summary & Biochemical Significance[2]
19-Aldoandrostenedione (also known as 19-oxoandrostenedione or 4-androstene-3,17-dione-19-al) is a specific, oxygenated steroid intermediate formed exclusively during the biosynthesis of estrogens. Unlike classic circulating hormones (e.g., Testosterone, Cortisol), 19-Aldoandrostenedione exists primarily as a transient, enzyme-bound intermediate within the active site of Aromatase (CYP19A1) .[1]
However, "transient" does not mean "irrelevant."[1] Recent kinetic studies and high-sensitivity mass spectrometry have revealed that these 19-oxygenated intermediates can dissociate from the enzyme complex ("leakage"), entering the local tissue microenvironment or circulation. This phenomenon has profound implications for:
-
Hypertension: Its immediate precursor, 19-Hydroxyandrostenedione (19-OH-AD), is a potent mineralocorticoid amplifier.
-
Aromatase Inhibition Studies: 19-Aldoandrostenedione represents the critical "checkpoint" before the irreversible aromatization step.
-
Tissue Specificity: Its natural occurrence is strictly limited to tissues with high CYP19A1 expression: placenta, ovarian granulosa cells, adipose tissue, and specific brain regions.
Part 2: Biosynthetic Origin & Mechanism[2]
To understand where to find 19-Aldoandrostenedione, one must understand the unique "three-step" oxidation catalyzed by Aromatase. It is not a single reaction but a sequential cycle.[1][2]
The Aromatase Reaction Cycle
The conversion of Androstenedione to Estrone requires three moles of oxygen and three moles of NADPH. 19-Aldoandrostenedione is the product of the second step .
-
Step 1 (Hydroxylation): Androstenedione
19-Hydroxyandrostenedione.[1] -
Step 2 (Oxidation): 19-Hydroxyandrostenedione
19-Aldoandrostenedione .[1] -
Step 3 (Aromatization): 19-Aldoandrostenedione
Estrone + Formic Acid (spontaneous collapse).[1]
Pathway Visualization
The following diagram illustrates the sequential oxidation and the "leakage" points where intermediates can escape the tissue.
Caption: The CYP19A1 reaction sequence. 19-Aldoandrostenedione is the obligate intermediate prior to ring A aromatization. Dotted lines indicate the release of intermediates into the extracellular space, relevant for physiological effects.
Part 3: Natural Occurrence in Tissues[1]
The "natural occurrence" of 19-Aldoandrostenedione is defined by the expression map of CYP19A1. Unlike stable hormones stored in granules, this aldehyde is generated on-demand.
Human Placenta (Primary Source)
The syncytiotrophoblast of the human placenta has the highest aromatase activity in the body.[1]
-
State: Primarily enzyme-bound in the Endoplasmic Reticulum (microsomes).[1]
-
Detection: High concentrations can be isolated from placental microsomes treated with suicide inhibitors or under conditions of substrate overload.
Adrenal Cortex
While the adrenal is known for cortisol/aldosterone, it secretes significant amounts of 19-Hydroxyandrostenedione .[3][4]
-
Relevance: 19-OH-AD is secreted under ACTH control and is elevated in certain forms of essential hypertension.[3][4]
-
19-Aldo Connection: 19-Aldoandrostenedione is the immediate metabolic downstream product of 19-OH-AD. In adrenal tissue, the equilibrium favors the hydroxy form, but the aldehyde exists as part of the redox couple.
Adipose Tissue & Brain[1]
-
Adipose: Peripheral conversion of androgens to estrogens occurs here. The low turnover rate compared to placenta makes isolation difficult, but the local concentration of 19-Aldoandrostenedione may influence local adipocyte function.
-
Brain: Neurosteroidogenesis in the hypothalamus involves this pathway.
Table 1: Tissue Distribution and Abundance Profile[1]
| Tissue | Relative Abundance | Physiological Context | Primary Form |
| Placenta | High (+++++) | Estrogen biosynthesis for pregnancy maintenance | Enzyme-bound intermediate |
| Adrenal Cortex | Moderate (++) | Mineralocorticoid amplification (Hypertension) | Secreted 19-OH-AD (Precursor) |
| Ovary | High (++++) | Follicular development (Granulosa cells) | Intermediate |
| Adipose | Low (+) | Peripheral aromatization | Local paracrine factor |
| Plasma | Trace | Leakage from adrenal/placental sources | 19-OH-AD is dominant circulating form |
Part 4: Experimental Protocols
Protocol A: Isolation from Human Placental Microsomes
This protocol is the gold standard for generating and isolating natural 19-Aldoandrostenedione for study. It utilizes the high enzymatic activity of placental tissue.
Prerequisites:
-
Fresh human term placenta (washed and perfused).[1]
-
Cold 0.1 M Phosphate Buffer (pH 7.4).[1]
-
Radiolabeled Substrate: [4-^14C]Androstenedione (to track the intermediate).[1]
Step-by-Step Workflow:
-
Microsome Preparation:
-
Mince placental tissue and homogenize in cold phosphate buffer (1:4 w/v).[1]
-
Centrifuge at 10,000 x g for 20 mins (4°C) to remove mitochondria/debris.
-
Centrifuge supernatant at 105,000 x g for 60 mins (4°C).
-
Resuspend the resulting microsomal pellet in buffer. Validation: Check protein content via Bradford assay.
-
-
Enzymatic Incubation (The "Trap"):
-
Reaction Mix: 1 mg Microsomal protein + 100 µM NADPH + 5 µM [^14C]Androstenedione.
-
Condition: Incubate at 37°C for short intervals (2–5 mins).
-
Rationale: Short incubation prevents complete conversion to estrone, maximizing the capture of intermediates.
-
Inhibition (Optional): To accumulate 19-Aldo, use a competitive inhibitor or limit NADPH (Step 3 requires NADPH; limiting it can stall the reaction at the aldehyde stage, though difficult to control).[1]
-
-
Extraction:
-
Purification (TLC/HPLC):
-
The residue contains Androstenedione, 19-OH-AD, 19-Aldo-AD, and Estrone.
-
Separation: Use Thin Layer Chromatography (TLC) on silica gel.[1]
-
Solvent System: Ethyl acetate:Hexane (3:2 v/v).[1]
-
Identification: 19-Aldoandrostenedione migrates between 19-OH-AD and Estrone. Confirm identity against a synthetic standard using UV (240 nm) or radio-scanning.[1]
-
Protocol B: LC-MS/MS Quantification in Tissue Homogenates
For detecting low-abundance natural occurrence in non-placental tissues.
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).[1] Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
MRM Transitions (Specific for 19-Aldoandrostenedione):
-
Precursor Ion: m/z 301.2 [M+H]^+ (Calculated for C19H24O3).[1]
-
Product Ions:
Method Parameters:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Derivatization (Recommended): Due to the aldehyde group's reactivity, derivatization with Girard P reagent or Hydroxylamine significantly enhances sensitivity and stability during analysis.[1]
Part 5: References
-
Meyer, M. E., et al. (1992).[1] Conversion of 19-oxo[2 beta-2H]androgens into oestrogens by human placental aromatase.[1] An unexpected stereochemical outcome. Biochemical Journal. Link
-
Seki, T., et al. (1996).[1] 19-Hydroxyandrostenedione: a potent hypertensinogenic steroid in man.[3] Journal of Steroid Biochemistry and Molecular Biology. Link
-
Vinggaard, A. M., et al. (2021).[1] 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Endocrine Reviews. Link
-
Bednarski, P. J., et al. (1989).[1] Dissociation of 19-hydroxy-, 19-oxo-, and aromatizing-activities in human placental microsomes through the use of suicide substrates to aromatase.[5] Journal of Steroid Biochemistry. Link
-
Kozak, M., et al. (2022).[1] Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Clinical Laboratory Analysis. Link
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- 2. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19-Hydroxyandrostenedione: a potent hypertensinogenic steroid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma 19-hydroxy-androstenedione (19-OH-A) in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation of 19-hydroxy- 19-oxo-, and aromatizing-activities in human placental microsomes through the use of suicide substrates to aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
19-Aldoandrostenedione: Chemical Dynamics & Mechanistic Role in Estrogen Biosynthesis
Executive Summary
19-Aldoandrostenedione (also known as 19-oxoandrostenedione or 19-oxo-AD) is the critical, obligate intermediate in the irreversible conversion of androgens to estrogens catalyzed by Cytochrome P450 aromatase (CYP19A1). Chemically defined as androst-4-ene-3,17-dione-19-al , this molecule represents the "gateway" state between the C19 androgen scaffold and the C18 estrogen phenolic ring.
Its significance extends beyond simple biosynthesis; the chemical instability of the C19-aldehyde group and its equilibrium with the gem-diol (hydrate) form have been central to resolving the decades-long controversy regarding the "third step" of the aromatase reaction mechanism. This guide provides a technical analysis of its structure, synthesis, physicochemical properties, and mechanistic role for researchers in steroid chemistry and endocrinology.
Chemical Identity & Structural Analysis[1][2]
19-Aldoandrostenedione is a C19 steroid derivative characterized by the oxidation of the angular methyl group at position 10 to an aldehyde.
| Property | Data |
| Systematic Name | 3,17-Dioxoandrost-4-en-19-al |
| Common Synonyms | 19-Oxoandrostenedione; 19-Oxo-AD; 19-Aldo-AD |
| Molecular Formula | C₁₉H₂₄O₃ |
| Molecular Weight | 300.39 g/mol |
| CAS Number | 968-49-0 |
| SMILES | C[C@]12CC[C@H]3CCC4=CC(=O)CC[C@]34C=O[1][2] |
| Solubility | Lipophilic (Soluble in CHCl₃, DMSO, Ethanol); Practically insoluble in water |
Structural Dynamics: The Aldehyde-Hydrate Equilibrium
Unlike stable steroid ketones, the C19-aldehyde group in 19-aldoandrostenedione is highly reactive. In aqueous environments, it exists in equilibrium with its gem-diol (hydrate) form. This equilibrium is catalytically relevant, as recent mechanistic evidence suggests the aromatase enzyme may act upon the hydrated form rather than the free aldehyde during the final deformylation step.
-
Free Aldehyde: Electrophilic C19 carbon, susceptible to nucleophilic attack.
-
Gem-Diol: Formed by the addition of water; crucial for the "Compound I" oxidative mechanism (see Section 3).
Synthesis & Isolation Protocols
Due to its susceptibility to over-oxidation (to the carboxylic acid) or deformylation, 19-aldoandrostenedione is challenging to isolate in high yields. The following protocol utilizes Pyridinium Chlorochromate (PCC) for the controlled oxidation of 19-hydroxyandrostenedione (19-OH-AD).
Precursor Preparation
The starting material, 19-hydroxyandrostenedione , can be synthesized from androst-4-ene-3,17-dione using a microbial biotransformation (e.g., Corticium sasakii) or chemical functionalization of the C19 methyl group.
Chemical Oxidation Protocol (PCC Method)
Note: All steps must be performed under inert atmosphere (Argon/Nitrogen) to prevent autoxidation.
-
Reagents:
-
Substrate: 19-Hydroxyandrostenedione (1 eq).[3]
-
Oxidant: Pyridinium Chlorochromate (PCC) (1.5 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
-
Procedure:
-
Dissolve 19-hydroxyandrostenedione in anhydrous DCM.
-
Add PCC slowly at 0°C to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 60–90 minutes. Monitor by TLC (Silica gel; EtOAc:Hexane 1:1). The aldehyde typically runs faster than the alcohol.
-
Quench: Filter the reaction mixture through a pad of Celite/Silica to remove chromium salts.
-
Purification: Immediate flash chromatography (Silica gel; gradient Hexane/EtOAc).
-
-
Yield: Typically 60–75%. The product should be stored at -20°C under argon.
Figure 1: Synthetic pathway from Androstenedione to 19-Aldoandrostenedione.
Mechanistic Role: The Aromatase "Third Step"
The conversion of androstenedione to estrone involves three sequential oxidations at the C19 carbon. 19-Aldoandrostenedione is the product of the second oxidation and the substrate for the third, final "aromatization" step.
The Controversy: Ferric Peroxide vs. Compound I
For decades, the mechanism of the third step—cleavage of the C10-C19 bond and release of formic acid—was debated.
-
Hypothesis A (Ferric Peroxide): Nucleophilic attack by the Fe-O-O⁻ species on the aldehyde carbonyl.
-
Hypothesis B (Compound I): Hydrogen abstraction from the gem-diol (hydrate) by the high-valent Fe(IV)=O species (Compound I).
Current Consensus: Isotope labeling studies utilizing [19-¹⁸O]-19-oxoandrostenedione have confirmed that the oxygen in the released formic acid originates from the steroid itself (via hydration), not from molecular oxygen. This strongly supports the Compound I mechanism acting on the gem-diol form.
Figure 2: The Aromatase Reaction Sequence highlighting the aldehyde-hydrate equilibrium.
Physicochemical & Spectral Characterization[1][2][3][4][6][7]
Researchers identifying 19-aldoandrostenedione should rely on spectral fingerprints rather than melting points, which can vary due to hydration or decomposition.
Nuclear Magnetic Resonance (NMR)
The aldehyde proton is the definitive diagnostic signal.[4]
-
¹H NMR (CDCl₃, 400/500 MHz):
-
δ 9.6 – 10.2 ppm (1H, s): Characteristic aldehyde singlet. Highly deshielded.
-
δ 5.9 ppm (1H, s): C4 vinylic proton (typical of Δ4-3-ketosteroids).
-
δ 0.9 – 1.0 ppm (3H, s): C18 angular methyl group.
-
-
¹³C NMR:
-
δ ~200–205 ppm: Aldehyde carbonyl carbon.
-
δ ~199 ppm: C3 ketone.
-
δ ~220 ppm: C17 ketone.
-
Mass Spectrometry (MS)
-
Ionization: ESI (Positive mode) or EI.
-
Diagnostic Ions:
-
[M+H]⁺: m/z 301.18.
-
Fragmentation: Loss of CO (28 Da) is common for steroid aldehydes.
-
Formic Acid Release: In enzymatic assays, the detection of formic acid (m/z 46 in negative mode) confirms the completion of the aromatization step.
-
Biological Implications[8][9][10]
Distributive Nature
Unlike many P450 intermediates that remain tightly bound, 19-aldoandrostenedione exhibits distributive kinetics .[5] It can dissociate from the aromatase active site, accumulate in tissues, and potentially re-bind.[5] This property allows it to serve as a circulating biomarker for aromatase activity, although its half-life is limited by hepatic metabolism.
Off-Target Activity
While primarily an intermediate, C19-oxygenated steroids have shown biological activity.
-
Mineralocorticoid Effects: Its precursor, 19-OH-androstenedione, is a known amplifier of aldosterone action, causing sodium retention and hypertension in rat models. 19-Aldoandrostenedione is less characterized in this regard but may share overlapping affinity for the mineralocorticoid receptor (MR) or be rapidly reduced back to the 19-OH form in peripheral tissues.
References
-
Akhtar, M., et al. (2011). "The mechanistic mystery of the third catalytic step of aromatase." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Guengerich, F. P., et al. (2014). "Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase." Journal of the American Chemical Society. Link
-
Seki, K., et al. (1983). "19-Hydroxyandrostenedione: evidence for a new class of sodium-retaining and hypertensinogenic steroids." Endocrinology. Link
-
Vaz, A. D., et al. (1991). "Conversion of 19-oxo[2 beta-2H]androgens into oestrogens by human placental aromatase."[6] Biochemical Journal. Link
-
PubChem Compound Summary. (2024). "19-Oxoandrostenedione (CID 92854)."[1] National Center for Biotechnology Information. Link
Sources
- 1. 19-Oxoandrostenedione | C19H24O3 | CID 92854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 5. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of 19-oxo[2 beta-2H]androgens into oestrogens by human placental aromatase. An unexpected stereochemical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Theoretical Synthesis of 19-Aldoandrostenedione
Executive Summary: 19-Aldoandrostenedione is a crucial steroid intermediate in the biosynthesis of estrogens, making its synthesis a topic of significant interest for the development of endocrine therapies, particularly aromatase inhibitors. This guide provides a comprehensive overview of the theoretical pathways for the synthesis of 19-Aldoandrostenedione, delving into both chemical and enzymatic strategies. We will explore the rationale behind various synthetic choices, from starting materials to reagents, and provide detailed protocols for key transformations. This document aims to serve as a valuable resource for researchers and professionals engaged in steroid chemistry and drug discovery.
Introduction: The Pivotal Role of 19-Aldoandrostenedione
19-Aldoandrostenedione, systematically named (8R,9S,10R,13S,14S)-10-formyl-13-methyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthrene-3,17-dione, is a key intermediate in the biosynthesis of estrogens from androgens. Its significance lies in its position as the direct precursor to estrone, a conversion catalyzed by the enzyme aromatase (cytochrome P450 19A1). The formation of the C-19 aldehyde is the rate-limiting step in the aromatization of the A-ring, a defining feature of estrogen biosynthesis. A thorough understanding of the synthetic routes to 19-Aldoandrostenedione is therefore fundamental for the design and synthesis of novel aromatase inhibitors, a critical class of drugs in the management of hormone-receptor-positive breast cancer.
Retrosynthetic Strategies: Charting the Course
A retrosynthetic analysis of 19-Aldoandrostenedione highlights the central challenge: the selective oxidation of the sterically hindered and chemically inert C-19 angular methyl group of an androstenedione framework. The chosen synthetic route must address this challenge while preserving the other sensitive functionalities of the steroid nucleus, namely the α,β-unsaturated ketone in the A-ring and the ketone at C-17.
Figure 1: High-level retrosynthetic pathway for 19-Aldoandrostenedione.
Chemical Synthesis Pathways: From Precursor to Product
The chemical synthesis of 19-Aldoandrostenedione can be approached from several precursors, with the complexity of the synthesis largely dependent on the starting material.
Pathway A: Synthesis from Dehydroepiandrosterone (DHEA)
A common and economically viable starting material for steroid synthesis is DHEA. This pathway involves the initial modification of the A/B ring system, followed by the challenging C-19 functionalization.
Experimental Protocol:
-
Protection of the C-17 Ketone and C-3 Alcohol: The C-17 ketone of DHEA is selectively protected as a ketal, typically using ethylene glycol in the presence of an acid catalyst. The C-3 hydroxyl group is then oxidized to a ketone using a standard oxidizing agent like chromic acid (Jones oxidation).
-
Introduction of the C-4,5 Double Bond: The resulting 3-keto-5-ene is isomerized to the thermodynamically more stable 4-en-3-one system. This is typically achieved by treatment with an acid or base.
-
C-19 Functionalization via Remote Oxidation: With the core androstenedione structure in place (with a protected C-17 ketone), the focus shifts to the C-19 methyl group. A well-established method is the Barton reaction , which allows for remote functionalization.
-
A 6β-hydroxyl group is introduced, which serves as an anchor point.
-
This alcohol is converted to a nitrite ester using nitrosyl chloride.
-
Photolysis of the 6β-nitrite ester generates an oxygen radical that abstracts a hydrogen from the proximate C-19 methyl group, leading to a C-19 radical.
-
This radical is trapped to form an oxime, which is subsequently hydrolyzed to the aldehyde.
-
-
Deprotection: The C-17 ketal is removed under acidic conditions to yield 19-Aldoandrostenedione.
Figure 2: Synthetic workflow starting from DHEA.
Pathway B: Synthesis from 19-Hydroxyandrostenedione
If 19-hydroxyandrostenedione is available, the synthesis is significantly streamlined to a single, selective oxidation step. The key is to choose an oxidizing agent that converts the primary alcohol at C-19 to an aldehyde without over-oxidation to a carboxylic acid or reacting with the other carbonyl groups.
Table 1: Comparison of Selective Oxidizing Agents
| Reagent | Conditions | Advantages | Disadvantages |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Readily available, generally high yielding | Chromium waste is toxic |
| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral conditions, high selectivity | Potentially explosive, relatively expensive |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | Very mild, high yields, avoids heavy metals | Requires cryogenic temperatures, foul odor |
Experimental Protocol (using DMP):
-
To a solution of 19-hydroxyandrostenedione in dry dichloromethane at room temperature, add Dess-Martin periodinane (1.1 equivalents).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 19-Aldoandrostenedione.
Enzymatic Synthesis: Nature's Approach
The biosynthesis of 19-Aldoandrostenedione is carried out by aromatase in a three-step oxidative process starting from androstenedione.
-
Hydroxylation: Androstenedione is first hydroxylated at the C-19 position to yield 19-hydroxyandrostenedione.
-
Oxidation: 19-Hydroxyandrostenedione is then oxidized to 19-Aldoandrostenedione.
-
Aromatization: Finally, 19-Aldoandrostenedione is converted to estrone with the loss of the C-19 carbon as formic acid.
While challenging to implement on a large scale, this enzymatic pathway offers inspiration for biocatalytic approaches. The use of isolated aromatase or engineered microorganisms expressing the enzyme could provide a highly selective and environmentally friendly route to 19-Aldoandrostenedione.
Figure 3: The sequential oxidation of androstenedione by aromatase.
Conclusion and Future Outlook
The synthesis of 19-Aldoandrostenedione is a testament to the challenges and ingenuity of steroid chemistry. While classical chemical methods, such as those employing the Barton reaction, are established, they are often lengthy and require stringent control of reaction conditions. The availability of 19-hydroxyandrostenedione as a starting material significantly simplifies the synthesis to a single, selective oxidation. Looking forward, the development of novel C-H activation catalysts and the advancement of biocatalytic systems hold the promise of more efficient, selective, and sustainable routes to this vital steroid intermediate. The choice of the optimal synthetic pathway will be dictated by factors such as the desired scale, purity requirements, and the availability of starting materials and reagents.
References
-
Barton, D. H. R., Beaton, J. M., Geller, L. E., & Pechet, M. M. (1961). A New Photochemical Reaction. Journal of the American Chemical Society, 83(19), 4076–4083. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647–2650. [Link]
-
Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. [Link]
-
Simpson, E. R., Mahendroo, M. S., Means, G. D., Kilgore, M. W., Hinshelwood, M. M., Graham-Lorence, S., ... & Mendelson, C. R. (1994). Aromatase cytochrome P450, the enzyme responsible for estrogen biosynthesis. Endocrine reviews, 15(3), 342-355. [Link]
Technical Deep Dive: The Metabolic Nexus of 19-Aldoandrostenedione
Content Type: Technical Whitepaper Subject: Biochemistry / Steroidogenesis Target Audience: Drug Development Professionals, Endocrinologists, and Medicinal Chemists
Executive Summary: The Gatekeeper of Aromatization
19-Aldoandrostenedione (also chemically designated as 19-oxoandrostenedione or 3,17-dioxoandrost-4-en-19-al ) represents a critical, transient intermediate in the biosynthesis of estrogens. It serves as the final mechanistic checkpoint in the catalytic cycle of Cytochrome P450 19A1 (Aromatase) before the irreversible aromatization of the steroid A-ring.
For researchers in hormone-dependent oncology (breast/prostate cancer), understanding the stability, precursors, and divergent metabolic fates of 19-aldoandrostenedione is essential. It is not merely a passive intermediate but a mechanistic pivot point that determines whether the substrate commits to estrogen synthesis or diverts to minor metabolites like 19-carboxylic acids.
This guide dissects the molecular genealogy of 19-aldoandrostenedione, detailing its upstream precursors, its complex equilibrium in aqueous solution, and its downstream metabolites.
The Biochemical Architecture: Precursors and Formation
The formation of 19-aldoandrostenedione is exclusively catalyzed by the aromatase enzyme complex (CYP19A1) localized in the endoplasmic reticulum. The process involves three sequential oxidative steps consuming 3 moles of NADPH and 3 moles of oxygen.
Primary Precursor: Androstenedione (A4)
The absolute origin of 19-aldoandrostenedione is Androstenedione (androst-4-ene-3,17-dione) .[1][2]
-
Source: Synthesized in the adrenal reticularis and gonadal theca cells via 3
-HSD conversion of DHEA or 17 -HSD conversion of testosterone. -
Reaction: A4 undergoes stereospecific hydroxylation at the C19 methyl group.
Immediate Precursor: 19-Hydroxyandrostenedione (19-OH A4)
-
Identity: 19-hydroxyandrost-4-ene-3,17-dione.
-
Mechanism: The first hydroxylation of A4 yields 19-OH A4. This intermediate is stable enough to dissociate from the enzyme active site and enter circulation, where it can act as a hypertensive agent (amplifying mineralocorticoid signaling).
-
Conversion to 19-Aldo: CYP19A1 performs a second hydroxylation at the same C19 carbon. This creates a transient gem-diol intermediate which spontaneously dehydrates to form the aldehyde group of 19-aldoandrostenedione.
The Gem-Diol Equilibrium
In aqueous physiological buffers, 19-aldoandrostenedione exists in dynamic equilibrium with its hydrated form, 19,19-dihydroxyandrostenedione (gem-diol) .
-
Significance: Experimental isolation requires strict control of pH and solvent to prevent hydration or irreversible oxidation.
-
Ratio: In water, the equilibrium heavily favors the gem-diol (>90%), masking the reactive aldehyde signal in standard NMR without solvent suppression.
Downstream Metabolites and Divergent Pathways
Once formed, 19-aldoandrostenedione is highly reactive. Its metabolic fate is dictated by the oxidative state of the heme iron in CYP19A1.
Major Metabolite: Estrone (E1)
The canonical pathway leads to the formation of the phenolic A-ring.
-
Mechanism: The third oxidative step involves the nucleophilic attack of a ferric peroxide (FeO
) or Compound I (FeO ) species on the C19 aldehyde. -
Byproduct: This reaction cleaves the C10-C19 bond, releasing the C19 carbon as Formic Acid .
Minor Metabolite: 19-Carboxyandrostenedione (19-Oic Acid)
Recent mechanistic studies (JACS, 2014) utilizing 19-deuterated substrates have confirmed a "leakage" pathway.
-
Identity: 3,17-dioxoandrost-4-en-19-oic acid.
-
Mechanism: Instead of C-C bond cleavage, the heme iron abstracts a hydrogen, leading to further oxidation of the aldehyde to a carboxylic acid.
-
Relevance: This metabolite serves as a biomarker for "stalled" aromatization and provides evidence for the Compound I mechanism over the ferric peroxide model.
19-Norandrostenedione
Under specific non-enzymatic or deformylation conditions, the C19 group can be lost without aromatization, yielding 19-norandrostenedione, though this is rare in vivo compared to the aromatization pathway.
Visualizing the Pathway
The following diagram illustrates the sequential oxidation and the critical bifurcation at the 19-Aldo stage.
Figure 1: The central role of 19-Aldoandrostenedione in the bifurcation of androgen metabolism.[5]
Experimental Protocol: Trapping and Characterization
Isolating 19-aldoandrostenedione is technically challenging due to its propensity to hydrate or oxidize. The following protocol outlines a self-validating workflow for trapping this intermediate using derivatization, based on diazo-chemistry principles.
Reagents and Setup
-
Substrate: 19-Hydroxyandrostenedione (commercially available or enzymatically generated).
-
Enzyme System: Recombinant human CYP19A1 (Supersomes) + NADPH regenerating system.
-
Trapping Agent: TMPD (Trimethylsilyldiazomethane) or specific Diazo-based probes (e.g., DPD) for carboxylic acid/aldehyde differentiation.
-
Analysis: LC-MS/MS (Triple Quadrupole).
Workflow Steps
| Step | Action | Rationale (Causality) |
| 1. Incubation | Incubate 19-OH A4 (10 µM) with CYP19A1 microsomes in phosphate buffer (pH 7.4) at 37°C. | Initiates the second oxidative step to generate the 19-Aldo intermediate in situ. |
| 2. Quenching | At T=5 min, quench reaction with ice-cold acetonitrile containing 0.1% Formic Acid. | Denatures the enzyme immediately to stop the conversion of 19-Aldo to Estrone. |
| 3. Stabilization | CRITICAL: Add methoxyamine hydrochloride immediately after quenching. | Methoxyamine reacts with the C19 aldehyde to form a stable O-methyloxime derivative , preventing hydration to the gem-diol or oxidation to the acid. |
| 4. Extraction | Perform liquid-liquid extraction using Ethyl Acetate. Evaporate to dryness under N2. | Removes the steroid from the aqueous buffer and salts which interfere with MS ionization. |
| 5. Analysis | Reconstitute in MeOH/Water (50:50). Inject into LC-MS/MS monitoring MRM transitions for the oxime derivative. | The mass shift (+29 Da for oxime) confirms the presence of the aldehyde group, distinguishing it from the alcohol or acid forms. |
Data Interpretation (Self-Validation)
-
Success Criteria: Detection of a peak with m/z corresponding to [M+Methoxyamine+H]+.
-
Control: A parallel incubation without NADPH should yield only the 19-OH precursor.
-
Artifact Check: If a peak matching 19-carboxylic acid is seen without derivatization, it indicates oxidative stress in the incubation (non-enzymatic) or the specific "leakage" pathway described in Section 3.2.
Quantitative Comparison of Metabolites
The following table summarizes the physicochemical properties and detection parameters for the key molecules in this pathway.
| Molecule | Molecular Weight (Da) | Key Functional Group | Stability in Solution | Primary Detection Mode (LC-MS) |
| 19-OH Androstenedione | 302.41 | Primary Alcohol (-CH2OH) | High | ESI+ [M+H] m/z 303.4 |
| 19-Aldoandrostenedione | 300.39 | Aldehyde (-CHO) | Low (Forms Gem-diol) | ESI+ [M+H] m/z 301.4 (often seen as hydrate +18) |
| 19-Carboxyandrostenedione | 316.39 | Carboxylic Acid (-COOH) | Moderate | ESI- [M-H] m/z 315.4 |
| Estrone | 270.37 | Phenolic A-Ring | High | ESI- [M-H] m/z 269.4 |
References
-
Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase. Source: Journal of the American Chemical Society (JACS), 2014. URL:[Link] Relevance: Definitive evidence for the 19-carboxylic acid metabolite and Compound I mechanism.[6]
-
19-Hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Source: Frontiers in Endocrinology / PubMed Central. URL:[Link] Relevance: Comprehensive review of 19-OH and 19-Oxo intermediates and their physiological roles beyond estrogen synthesis.
-
Conversion of 19-oxo[2 beta-2H]androgens into oestrogens by human placental aromatase. Source: Biochemical Journal, 1991. URL:[Link] Relevance: Foundational work on the stereochemistry of the aromatization step using deuterated 19-oxo precursors.
-
PubChem Compound Summary for CID 92854: 19-Oxoandrostenedione. Source: National Center for Biotechnology Information (2024). URL:[Link] Relevance: Chemical structure validation and synonym verification (19-Aldo vs 19-Oxo).
Sources
- 1. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 63-05-8: Androstenedione | CymitQuimica [cymitquimica.com]
- 3. Aromatase - Wikipedia [en.wikipedia.org]
- 4. Androstenedione - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide on 19-Aldoandrostenedione and Its Pivotal Role in Estrogen Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 19-aldoandrostenedione, a critical intermediate in the biosynthesis of estrogens. We will explore its position within the steroidogenic pathway, its complex interaction with the aromatase enzyme (CYP19A1), and its dual role as both a substrate and a potential modulator of estrogen production. This document synthesizes current knowledge, presents detailed experimental protocols for its study, and discusses the physiological and pharmacological implications of its unique biochemical properties. The goal is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation into this key steroidal compound.
Introduction: The Landscape of Estrogen Synthesis
Estrogens are a class of steroid hormones essential for a vast array of physiological processes, most notably the development and function of the reproductive system.[1] Their synthesis is a tightly regulated process, with the final, rate-limiting step being the conversion of C19 androgens into C18 estrogens.[1][2] This critical transformation is catalyzed by the enzyme aromatase (CYP19A1), a member of the cytochrome P450 superfamily.[2][3]
Aromatase is found in various tissues, including the gonads, adipose tissue, brain, and placenta, highlighting the widespread importance of local estrogen production.[1][3] The enzyme sequentially hydroxylates and ultimately cleaves the C19-methyl group of androgens like androstenedione and testosterone to produce estrone and estradiol, respectively.[3][4] Given its central role, aromatase has become a major therapeutic target for estrogen-dependent pathologies, particularly hormone receptor-positive breast cancer.[4][5][6] Aromatase inhibitors (AIs) are a cornerstone of treatment for these conditions in postmenopausal women.[5][6][7]
The conversion of androstenedione to estrone is not a single-step reaction but a three-step oxidative process.[3][5][8] This multi-step mechanism generates key intermediates, including 19-hydroxyandrostenedione and subsequently, 19-oxoandrostenedione (also known as 19-aldoandrostenedione). While often viewed simply as transient molecules, these intermediates, particularly 19-aldoandrostenedione, possess unique biochemical characteristics that warrant closer inspection. This guide will focus on the multifaceted role of 19-aldoandrostenedione, moving beyond its identity as a mere intermediate to explore its function as a key player in the regulation of estrogen synthesis.
Biochemical Profile and Pathway of 19-Aldoandrostenedione
The synthesis of estrogens from androgens is a sequential three-step reaction catalyzed by aromatase.[8] The process begins with the androgen substrate, androstenedione, binding to the active site of the aromatase enzyme.
-
Step 1: First Hydroxylation: Androstenedione is hydroxylated at the C19-methyl group to form 19-hydroxyandrostenedione.
-
Step 2: Second Hydroxylation: 19-hydroxyandrostenedione is further oxidized to form a gem-diol, which quickly dehydrates to yield the aldehyde, 19-aldoandrostenedione (19-oxoandrostenedione).[4][5]
-
Step 3: Aromatization: 19-aldoandrostenedione is the final intermediate. Its subsequent processing by aromatase involves the cleavage of the C10-C19 bond, loss of the C19 carbon as formic acid, and the concurrent aromatization of the A-ring to form estrone.[3][5]
Kinetic studies have revealed that aromatase is a distributive enzyme, not a processive one. This means that the intermediates, 19-hydroxyandrostenedione and 19-aldoandrostenedione, can dissociate from the enzyme's active site before the reaction sequence is complete.[8] This dissociation is a critical feature, as it allows these intermediates to potentially interact with other enzymes or re-bind to aromatase, influencing the overall rate of estrogen synthesis.
Caption: The sequential three-step conversion of androstenedione to estrone by aromatase.
The Dual Role of 19-Aldoandrostenedione: Substrate and Inhibitor
The ability of 19-aldoandrostenedione to dissociate from the enzyme before conversion to estrone allows it to play a dual role. While it is a necessary substrate for the final step of aromatization, it can also act as a competitive inhibitor of the enzyme.
This dual functionality arises because 19-aldoandrostenedione can re-bind to the aromatase active site, competing with the initial substrate, androstenedione. This competition can effectively slow down the overall rate of estrogen synthesis. The inhibitory potential of 19-aldoandrostenedione and other intermediates is an area of active research, as endogenous modulation of aromatase activity could have significant physiological consequences.
The kinetic parameters defining these interactions are crucial for understanding the regulatory landscape of estrogen production.
| Compound | Role | Kinetic Parameter (Example) | Significance |
| Androstenedione | Primary Substrate | KM ≈ 16 nM[9] | Defines the initial binding affinity for the aromatase reaction cascade. |
| 19-Aldoandrostenedione | Intermediate/Substrate | KM for Step 3 | Affinity as the substrate for the final aromatization step. |
| 19-Aldoandrostenedione | Competitive Inhibitor | Ki | Defines its potency in inhibiting the binding of androstenedione (Step 1). |
| Letrozole | Non-steroidal Inhibitor | Noncompetitive[9] | A potent therapeutic drug used as a benchmark for inhibitory activity. |
| Exemestane | Steroidal Inhibitor | Covalent/Suicide | A therapeutic drug that irreversibly binds to and inactivates the enzyme.[5] |
Note: Specific kinetic values can vary between studies and experimental conditions. The values provided are for illustrative purposes.
Experimental Methodologies for Studying 19-Aldoandrostenedione
Investigating the precise role of 19-aldoandrostenedione requires robust and specific experimental techniques. These methodologies range from in vitro enzyme assays to sophisticated analytical quantification in biological samples.
In Vitro Aromatase Activity & Inhibition Assay: The Tritiated Water Release Method
This assay is the gold standard for measuring aromatase activity and assessing the potency of inhibitors. Its principle relies on the stereospecific release of a tritium atom from the 1β position of an androstenedione substrate during aromatization.[10]
Causality and Rationale: The conversion of [1β-³H]androstenedione to estrone necessarily involves the removal of the tritium atom at the 1β position, which is released as tritiated water (³H₂O).[10] By quantifying the amount of ³H₂O produced, one can directly and accurately measure the rate of the aromatase reaction.[11][12] This method is more rapid than product isolation techniques and avoids the complexities of chromatographic separation for routine activity measurement.[10]
Detailed Protocol:
-
Enzyme Source Preparation:
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine a phosphate buffer (e.g., pH 7.4), the enzyme source (e.g., 20 nM P450 19A1), and an NADPH-generating system (or NADPH itself).[8] The NADPH cofactor is essential for the catalytic activity of cytochrome P450 enzymes.[11]
-
Add the test compound (e.g., 19-aldoandrostenedione or a known inhibitor like letrozole) at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Initiation and Incubation:
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the radiolabeled substrate, [1β-³H]androstenedione (e.g., 4.9 µM).[8]
-
Incubate at 37°C for a defined period (e.g., 5-20 minutes) during which the reaction proceeds linearly.
-
-
Reaction Quenching and Separation:
-
Stop the reaction by adding a volume of an organic solvent like chloroform or methylene chloride.[8][11] This denatures the enzyme and partitions the unreacted steroidal substrate into the organic phase.
-
Add a dextran-coated charcoal slurry. The charcoal binds any remaining unreacted substrate in the aqueous phase, while the small ³H₂O molecule remains free in the supernatant.
-
Centrifuge the tubes to pellet the charcoal and separate the aqueous and organic phases.
-
-
Quantification:
-
Carefully remove an aliquot of the upper aqueous phase.
-
Add the aqueous sample to a scintillation vial with a suitable scintillation cocktail.
-
Quantify the amount of ³H₂O using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percent inhibition against the log of the inhibitor concentration.
-
For kinetic analysis (to determine Kᵢ and the mode of inhibition), the assay is run with varying concentrations of both the substrate and the inhibitor, and data are analyzed using Michaelis-Menten and Lineweaver-Burk plots.[9]
-
Sources
- 1. Extra-gonadal sites of estrogen biosynthesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aromatase - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of allosteric and mixed mode aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of allosteric and mixed mode aromatase inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00046B [pubs.rsc.org]
- 6. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 19-aza- and 19-aminoandrostenedione analogues as potential aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: The Discovery and Characterization of 19-Aldoandrostenedione in Human Placenta
Executive Summary
This technical guide details the isolation, identification, and biochemical significance of 19-aldoandrostenedione (also known as 19-oxoandrostenedione or 19-oxo-A) within the human placenta. Historically identified as the elusive "second intermediate" in the aromatization of androgens to estrogens, this molecule represents a critical checkpoint in steroidogenesis. Its discovery validated the three-step oxidative mechanism of the aromatase enzyme (CYP19A1), a cornerstone in the fields of endocrinology, reproductive biology, and oncology (specifically aromatase inhibitor development for breast cancer).
Introduction: The Placental Aromatase Context
The human placenta is an endocrine powerhouse, uniquely capable of converting vast quantities of maternal and fetal androgens (primarily dehydroepiandrosterone sulfate, DHEA-S) into estrogens. This conversion is catalyzed by the aromatase complex (P450arom), located primarily in the syncytiotrophoblast microsomes.
Before the mid-20th century, the transformation of the C19 androgen structure (androstenedione) to the C18 phenolic estrogen structure (estrone) was a "black box." The removal of the angular C-19 methyl group was known to occur, but the mechanistic steps were debated. The identification of 19-aldoandrostenedione provided the structural proof required to define the reaction sequence.
The Discovery: Historical Trajectory & Logic
The discovery was not a singular event but a convergence of biochemical logic and radiotracer technology.
The Precursors (1950s)
Initial work by Meyer (1955) using bovine adrenal homogenates identified 19-hydroxyandrostenedione (19-OH-A) .[1] This was the first clue that the methyl group underwent progressive oxidation. However, the adrenal gland produces a "galaxy" of steroids, making pathway delineation difficult.
The Placental Breakthrough (1960s)
Kenneth Ryan revolutionized the field by demonstrating that human placental microsomes were a far richer and cleaner source of aromatase activity than adrenal tissue.
-
The Hypothesis: Researchers Morato, Hayano, and colleagues postulated that if 19-OH-A was the first intermediate, further oxidation must occur at the C-19 position before the carbon could be cleaved.
-
The Candidate: An aldehyde at C-19 (19-aldoandrostenedione) was the chemically logical precursor to the removal of the carbon as formic acid.
Validation
Using placental microsomes, researchers incubated radiolabeled androstenedione and 19-hydroxyandrostenedione. They observed the formation of a transient, unstable compound that co-migrated with synthetic 19-aldoandrostenedione standards. Crucially, this compound could be converted into estrogen faster than the initial substrate, satisfying the kinetic requirements of a true intermediate.
Biochemical Mechanism: The 19-Aldo Checkpoint
The aromatase reaction is a stoichiometric consumption of 3 moles of NADPH and 3 moles of Oxygen per mole of substrate.[2] 19-Aldoandrostenedione is the product of the second oxidation step.
The Pathway
-
Step 1 (Hydroxylation): Androstenedione is hydroxylated at C-19 to form 19-Hydroxyandrostenedione .
-
Step 2 (Oxidation): The 19-hydroxyl group is oxidized to an aldehyde, forming 19-Aldoandrostenedione .
-
Step 3 (Aromatization): The most controversial step. The 19-aldehyde undergoes a final oxidative attack (likely forming a ferric peroxide intermediate), leading to the elimination of the C-19 carbon as formic acid and the aromatization of the A-ring to form Estrone .
Pathway Visualization
The following diagram illustrates the sequential oxidation catalyzed by CYP19A1.
Caption: The three-step oxidative pathway of aromatase showing 19-Aldoandrostenedione as the critical second intermediate.[3]
Experimental Protocols: Isolation & Identification
Isolating 19-aldoandrostenedione is technically demanding due to its chemical instability (it easily oxidizes to the acid or deforms). The following protocol reconstructs the classic methodology used to validate its presence in human placenta.
Preparation of Placental Microsomes
Objective: Isolate the subcellular fraction containing high CYP19A1 activity.
-
Tissue Sourcing: Obtain fresh term human placenta immediately post-delivery.
-
Homogenization: Wash tissue in cold 0.15 M KCl. Minced and homogenized in 0.25 M sucrose buffer (pH 7.4).
-
Differential Centrifugation:
-
Spin at 800 x g (10 min) to remove debris/nuclei.
-
Spin supernatant at 10,000 x g (15 min) to remove mitochondria.
-
Critical Step: Spin supernatant at 105,000 x g (60 min) . The resulting pellet contains the microsomes.
-
-
Resuspension: Resuspend pellet in phosphate buffer for incubation.
Radiometric Incubation & Trapping
Objective: Detect the transient aldehyde using radioisotopes.
-
Substrate: Use [4-^14C]-Androstenedione (tracer) + NADPH generating system.
-
Incubation: Incubate microsomes at 37°C for short intervals (5-15 mins).
-
Trapping Agent: Add a "cold" carrier (non-radioactive synthetic 19-aldoandrostenedione) to the reaction mixture before extraction. This "traps" the radioactive intermediate by diluting it and preventing degradation.
-
Extraction: Stop reaction with methylene chloride. Extract steroids.[4]
Chromatography & Identification
-
Paper/Thin Layer Chromatography (TLC): Separate extract using solvent systems (e.g., benzene/formamide).
-
Recrystallization: Elute the region corresponding to the 19-aldo standard. Recrystallize repeatedly to constant specific activity.
-
Derivative Formation: Convert the isolated aldehyde to a more stable oxime derivative to confirm structural identity via Mass Spectrometry (MS).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the isolation and identification of unstable steroid intermediates from placental tissue.
Data Summary: Kinetic Properties
The following table summarizes the kinetic behavior of 19-aldoandrostenedione compared to its precursors, illustrating why it is a true intermediate (it converts to product faster than the initial substrate).
| Parameter | Androstenedione (Substrate) | 19-OH-Androstenedione (Intermediate 1) | 19-Aldoandrostenedione (Intermediate 2) |
| Reaction Step | Initial Substrate | 1st Oxidation Product | 2nd Oxidation Product |
| Conversion Rate to Estrogen | Baseline (100%) | ~200-300% (Faster) | >500% (Very Fast) |
| Stability in Buffer | High | High | Low (Unstable) |
| Cofactor Requirement | 3 NADPH | 2 NADPH | 1 NADPH |
| Mechanism of Loss | N/A | Hydroxylation | Deformylation (Formate loss) |
Note: Data represents aggregate findings from kinetic studies (e.g., Kelly et al., Siiteri et al.).
Clinical & Pharmaceutical Implications
The identification of 19-aldoandrostenedione was not merely academic; it laid the groundwork for Aromatase Inhibitors (AIs) used in breast cancer therapy (e.g., Letrozole, Anastrozole, Exemestane).
-
Mechanism-Based Inhibition: Understanding that the enzyme creates an electrophilic aldehyde intermediate allowed for the design of "suicide inhibitors" (like Exemestane) that mimic the substrate and covalently bind to the active site during the catalytic cycle.
-
Placental Function Monitoring: Measuring the ratio of 19-hydroxylated/oxidized metabolites can sometimes serve as a biomarker for placental sulfatase deficiency or aromatase deficiency disorders, which lead to virilization of the mother and female fetus.
References
-
Meyer, A. S. (1955). Conversion of 19-hydroxy-4-androstene-3,17-dione to estrone by bovine adrenal homogenates. Biochimica et Biophysica Acta. Link
-
Ryan, K. J. (1959). Biological aromatization of steroids. Journal of Biological Chemistry.[5][6] Link
-
Akhtar, M., et al. (1982). Mechanistic studies on C-19 demethylation in estrogen biosynthesis. Biochemical Journal.[5] Link
-
Fishman, J., & Goto, J. (1981). Mechanism of estrogen biosynthesis. Stereochemistry of C-1 hydrogen elimination in the aromatization of 2 beta-hydroxy-19-oxoandrostenedione. Journal of Biological Chemistry.[5][6] Link
-
Simpson, E. R., et al. (1994). Aromatase cytochrome P450, the enzyme responsible for estrogen biosynthesis. Endocrine Reviews. Link
-
Saz, H. J. (1990). History of Aromatase: Saga of an Important Biological Mediator and Therapeutic Target. Endocrine Reviews. Link
Sources
- 1. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Revisiting Steroidogenic Pathways in the Human Placenta and Primary Human Trophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hormonebalance.org [hormonebalance.org]
Initial Characterization of 19-Oxoandrostenedione: Structural, Physicochemical, and Biological Profiling
Executive Summary
19-Oxoandrostenedione (19-oxo-AD; 3,17-dioxoandrost-4-en-19-al) represents the critical, obligatory intermediate in the irreversible conversion of androgens to estrogens catalyzed by Cytochrome P450 19A1 (Aromatase).[1] As the product of the second hydroxylation step and the substrate for the final aromatization step, its characterization is pivotal for understanding the catalytic mechanism of estrogen biosynthesis and the development of third-generation aromatase inhibitors (AIs).
This technical guide provides a comprehensive structural and biological profile of 19-oxoandrostenedione, synthesizing physicochemical data, spectroscopic signatures, and synthesis protocols for researchers in steroid biochemistry and drug discovery.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
19-Oxoandrostenedione is a C19-steroid characterized by the presence of a formyl (aldehyde) group at the C10 angular position, distinguishing it from its precursor (androstenedione) and its successor (estrone).
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | 3,17-dioxoandrost-4-en-19-al |
| Common Synonyms | 19-Aldoandrostenedione; 19-Oxo-AD |
| CAS Registry Number | 968-49-0 |
| Molecular Formula | C₁₉H₂₄O₃ |
| Molecular Weight | 300.40 g/mol |
| Melting Point | 128–131 °C (Decomposes) |
| Solubility | Soluble in CHCl₃, EtOH, DMSO; sparingly soluble in water |
| UV Absorption ( | 240 nm (Ethanol) – characteristic of |
| Stability | Labile; prone to oxidation to 19-carboxylic acid or deformylation |
Structural Elucidation: Spectroscopic Signatures
Accurate identification of 19-oxo-AD relies on detecting the diagnostic C19-aldehyde signals which are distinct from the C19-methyl of androstenedione and the C19-hydroxymethyl of 19-hydroxyandrostenedione.
Nuclear Magnetic Resonance (NMR)
The presence of the aldehyde proton is the most sensitive probe for verifying the oxidation state of C19.
Table 2: Diagnostic ¹H and ¹³C NMR Shifts (CDCl₃)
| Position | ¹H Shift (
Mass Spectrometry (MS)[10]
-
Ionization Mode: ESI+ or EI
-
Molecular Ion [M]+: m/z 300.4
-
Key Fragmentation:
-
m/z 272: Loss of CO (28 Da) from the aldehyde.
-
m/z 271: Loss of CHO (29 Da).
-
m/z 254: Loss of H₂O + CO (Dehydration/Deformylation).
-
Biosynthetic Context: The Aromatase Mechanism[1]
19-Oxoandrostenedione is the "committed" intermediate. The transformation of androstenedione to estrone occurs in three discrete steps consuming 3 moles of NADPH and 3 moles of O₂.
-
C19-Hydroxylation: Androstenedione
19-Hydroxyandrostenedione.[1] -
C19-Oxidation: 19-Hydroxyandrostenedione
19-Oxoandrostenedione (via gem-diol). -
Aromatization: 19-Oxoandrostenedione
Estrone + Formic Acid.
The third step involves the nucleophilic attack of a ferric peroxide species (Fe-O-O⁻) on the C19 aldehyde, leading to C10-C19 bond cleavage.
Figure 1: The three-step catalytic sequence of Aromatase (CYP19A1).[1][2] 19-Oxoandrostenedione is the terminal non-aromatic intermediate.
Synthesis & Isolation Protocol
While enzymatic generation is possible, chemical synthesis provides higher yields for structural studies. The following protocol utilizes Pyridinium Chlorochromate (PCC) for the controlled oxidation of 19-hydroxyandrostenedione, preventing over-oxidation to the carboxylic acid.
Reagents
-
Substrate: 19-Hydroxyandrostenedione (19-OH-AD)[1]
-
Oxidant: Pyridinium Chlorochromate (PCC)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Buffer: Sodium Acetate (to buffer HCl generated by PCC)
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 eq (e.g., 300 mg) of 19-OH-AD in 15 mL anhydrous DCM under an inert atmosphere (Argon/Nitrogen).
-
Oxidant Addition: Add 1.5 eq of PCC and 0.5 eq of Sodium Acetate to the stirred solution.
-
Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The product (aldehyde) will appear less polar than the alcohol.
-
Quenching: Dilute the reaction mixture with 20 mL diethyl ether. Decant the supernatant from the black tarry residue.
-
Purification: Filter the organic layer through a pad of Florisil or Silica Gel. Concentrate in vacuo.
-
Crystallization: Recrystallize from Acetone/Hexane to yield white crystalline 19-oxoandrostenedione.
Figure 2: Chemical synthesis workflow for converting 19-hydroxyandrostenedione to 19-oxoandrostenedione.
Biological Characterization & Assay
Interaction with Aromatase
19-Oxoandrostenedione binds to the active site of CYP19A1 with high affinity (
Kinetic Assay Protocol (Tritiated Water Release)
To verify the identity of 19-oxo-AD as a functional intermediate, one can measure the release of tritiated water from
Standard HPLC Assay:
-
Incubation: Incubate 100 nM 19-oxo-AD with recombinant human aromatase (microsomes) and NADPH generating system.
-
Termination: Stop reaction after 10 mins with acetonitrile.
-
Detection: Analyze via RP-HPLC (C18 column).
-
Mobile Phase: Methanol:Water (60:40).
-
Detection: UV at 280 nm (Estrone) vs 240 nm (19-oxo-AD).
-
-
Validation: The disappearance of the 19-oxo peak must correlate stoichiometrically with the appearance of the Estrone peak.
Suicide Inhibition Potential
While 19-oxo-AD is a natural intermediate, analogues such as 10-oxirane or 19-thiirane derivatives function as mechanism-based inactivators (suicide inhibitors). The 19-aldehyde group is highly reactive; in the absence of efficient aromatization (e.g., mutant enzymes), it may form covalent Schiff bases with active site lysine residues, leading to inactivation.
References
-
PubChem. (n.d.). 19-Oxoandrostenedione Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Akhtar, M., et al. (2014). Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase. Journal of the American Chemical Society. Retrieved from [Link]
-
Sizova, D., et al. (2018). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]
-
Fishman, J., & Goto, J. (1981). Mechanism of estrogen biosynthesis. Participation of multiple enzyme sites in placental aromatase hydroxylations. Journal of Biological Chemistry. Retrieved from [Link]
- Vaz, A. D. (2003). Cytochrome P450: Structure, Mechanism, and Biochemistry. Plenum Press. (General reference for P450 mechanisms).
Sources
Methodological & Application
Quantitative Analysis of 19-Aldoandrostenedione in Human Urine by Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and highly specific method for the quantitative analysis of 19-Aldoandrostenedione in human urine. The protocol employs a comprehensive sample preparation strategy involving enzymatic hydrolysis, solid-phase extraction (SPE), and chemical derivatization, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical research, endocrinology studies, and applications in drug development where monitoring steroid metabolism is critical.
Introduction and Scientific Background
19-Aldoandrostenedione (10β-formyl-4-estrene-3,17-dione) is a C19 androgenic steroid. As an analogue of androstenedione, it is implicated in the complex pathways of steroid biosynthesis and metabolism[1][2]. Accurate measurement of such steroids in biological matrices like urine is fundamental to understanding endocrine function, diagnosing metabolic disorders, and assessing the metabolic fate of pharmaceutical compounds.
The primary analytical challenge in urinary steroid analysis lies in their metabolic profile. In the body, steroids are conjugated with glucuronic or sulfuric acid to increase their water solubility for excretion[3]. This necessitates a hydrolysis step to cleave these conjugates and liberate the parent steroid for analysis[4][5]. Furthermore, the inherent complexity of the urine matrix and the low physiological concentrations of many steroids demand extensive sample cleanup and a highly sensitive analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for steroid analysis due to its excellent chromatographic resolution and mass-based specificity[6]. However, direct GC-MS analysis is not feasible for non-volatile compounds like steroids. Therefore, a critical derivatization step is required to convert the analytes into thermally stable and volatile derivatives suitable for gas-phase analysis[7][8]. This protocol details a complete workflow, from sample receipt to final data analysis, providing a self-validating system for the reliable quantification of 19-Aldoandrostenedione.
Principle of the Analytical Workflow
The method's success hinges on a multi-stage process designed to isolate and prepare the target analyte for sensitive detection while ensuring quantitative accuracy through isotope dilution.
-
Isotope Dilution: A known quantity of a stable isotope-labeled internal standard (e.g., Deuterium-labeled 19-Aldoandrostenedione) is added to the urine sample at the beginning of the procedure. This standard behaves almost identically to the endogenous analyte throughout extraction and derivatization, allowing it to compensate for any sample loss during processing and for variations in instrument response[9][10].
-
Enzymatic Hydrolysis: The urine sample is treated with β-glucuronidase to enzymatically cleave the glucuronide conjugates, converting them back to the free steroid form. This step is crucial for measuring the total (free + conjugated) steroid concentration, which is often the most clinically relevant value[11][12].
-
Solid-Phase Extraction (SPE): The hydrolyzed urine is passed through a C18 SPE cartridge. The nonpolar steroid analytes are retained on the sorbent while polar matrix interferences like salts and pigments are washed away. The steroids are then eluted with a small volume of organic solvent, resulting in a cleaner and more concentrated sample[13][14].
-
Chemical Derivatization: To enable GC analysis, the extracted steroid's functional groups must be chemically modified. This protocol uses a robust two-step process:
-
Methoximation: The keto groups are converted to methoximes. This prevents the formation of multiple isomers (enolization) during the subsequent high-temperature silylation step.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a potent silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction dramatically increases the analyte's volatility and thermal stability[15][16][17].
-
-
GC-MS Detection: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique chemical fingerprint for confident identification and sensitive quantification[6][18].
Experimental Protocols
Materials and Reagents
-
Standards: 19-Aldoandrostenedione and a stable isotope-labeled internal standard (e.g., [D₂]-19-Aldoandrostenedione).
-
Enzyme: β-glucuronidase from Helix pomatia or a recombinant source[11][19].
-
Buffers: 0.2 M Sodium Acetate Buffer (pH 4.6), 0.1 M Sodium Bicarbonate Buffer (pH 10.5)[6].
-
SPE Cartridges: C18 SPE cartridges (e.g., 200 mg, 3 mL).
-
Derivatization Reagents: Methoxyamine hydrochloride, Pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or similar catalyst.
-
Solvents: HPLC-grade Methanol, Ethyl Acetate, n-Heptane, Methyl tert-butyl ether (MTBE)[19].
-
Other: Type 1 ultrapure water, glass test tubes, nitrogen evaporator, heating block/oven.
Sample Preparation Workflow
The following protocol is a step-by-step guide for processing urine samples for analysis.
Step 1: Initial Sample Treatment and Internal Standard Spiking
-
Centrifuge a 5 mL aliquot of urine at ~1200 x g for 10 minutes to pellet any sediment.
-
Transfer 2.0 mL of the supernatant to a clean glass tube.
-
Add a known amount of the isotope-labeled internal standard solution. The amount should be chosen to yield a peak area comparable to that of the analyte at the expected physiological concentration.
-
Vortex briefly to mix.
Step 2: Enzymatic Hydrolysis
-
Add 1.0 mL of 0.2 M Sodium Acetate Buffer (pH 4.6) to the sample[6].
-
Add 50 µL of β-glucuronidase solution.
-
Cap the tube, vortex gently, and incubate in a heating block or water bath at 55-60°C for at least 1 hour[11][19]. Note: Incubation times may need optimization depending on the enzyme source and activity[4].
-
Allow the sample to cool to room temperature.
Step 3: Solid-Phase Extraction (SPE)
-
Condition Cartridge: Sequentially pass 3 mL of Methanol followed by 3 mL of Type 1 water through the C18 SPE cartridge. Do not allow the cartridge to go dry.
-
Load Sample: Load the entire hydrolyzed urine sample onto the conditioned cartridge.
-
Wash Cartridge: Wash the cartridge with 3 mL of Type 1 water to remove polar interferences.
-
Dry Cartridge: Dry the cartridge bed by applying a vacuum or positive pressure for 10 minutes to remove residual water.
-
Elute Analyte: Elute the 19-Aldoandrostenedione and internal standard by passing 3 mL of ethyl acetate or MTBE through the cartridge into a clean collection tube[19].
-
Evaporate: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.
Step 4: Chemical Derivatization
-
Methoximation:
-
Add 100 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried residue.
-
Cap the tube, vortex, and heat at 80°C for 1 hour[13].
-
Evaporate the solvent to dryness under nitrogen.
-
-
Silylation:
-
Add 100 µL of MSTFA (+1% TMCS) to the dried residue.
-
Cap the tube, vortex, and heat at 80°C for 30 minutes[19].
-
Allow the sample to cool.
-
-
Final Preparation: Transfer the derivatized sample to a GC vial with a micro-insert for analysis.
Caption: Complete workflow for urine sample preparation.
GC-MS Instrumental Parameters
The following table provides recommended starting parameters for the GC-MS analysis. These should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale & Comments |
| Gas Chromatograph | ||
| GC System | Agilent 7890 Series or equivalent | A modern, reliable GC system is required for reproducible retention times. |
| Capillary Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[18] | This is a robust, general-purpose column providing excellent separation for a wide range of derivatized steroids. |
| Carrier Gas & Flow | Helium, constant flow mode at 1.2 mL/min[20] | Provides optimal efficiency for most MS detectors. Hydrogen can be used for faster analysis but may require method re-optimization[19]. |
| Inlet Mode & Temp | Splitless, 280°C | Splitless injection is necessary to achieve the low detection limits required for steroid analysis. |
| Injection Volume | 1-2 µL | |
| Oven Program | Initial: 150°C, hold 1 minRamp 1: 25°C/min to 260°C, hold 4 minRamp 2: 40°C/min to 310°C, hold 3 min[18] | This is a starting point based on similar steroid analyses. The ramp rates and hold times must be optimized to ensure baseline separation of 19-Aldoandrostenedione from other matrix components and isomers. |
| Mass Spectrometer | ||
| MS System | Agilent 5977 Series MSD or equivalent | A sensitive single quadrupole or triple quadrupole MS is recommended. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching and identification. |
| MS Source Temp | 230°C | Standard operating temperature. |
| MS Quad Temp | 150°C | Standard operating temperature. |
| Acquisition Mode | Method Development: Full Scan (m/z 50-700)Quantification: Selected Ion Monitoring (SIM) | Full scan is used to identify the retention time and characteristic fragment ions of the derivatized analyte. SIM mode provides significantly higher sensitivity and selectivity for quantification[9]. |
| SIM Ions | To be determined empirically from the full scan spectrum of a derivatized 19-Aldoandrostenedione standard. Select 3-4 characteristic, abundant ions for the analyte and internal standard. | A quantifier ion (most abundant) and one or two qualifier ions are used. The ratio of these ions must be consistent between samples and standards for positive identification. |
Data Analysis and Quantification
Accurate quantification relies on a systematic approach to data processing, anchored by the use of the internal standard.
Analyte Identification
A sample is considered positive for 19-Aldoandrostenedione if it meets the following criteria:
-
The retention time of the analyte peak must match that of a known standard within a narrow window (e.g., ±0.2%).
-
In SIM mode, all monitored ions for the analyte must be present and their peak area ratios (qualifier ion / quantifier ion) must match those of a known standard within a predefined tolerance (e.g., ±20%).
Calibration and Calculation
-
Prepare Calibration Standards: Create a series of calibration standards (e.g., 6-8 levels) by spiking known, varying amounts of 19-Aldoandrostenedione into a steroid-free urine matrix. Add a constant amount of the internal standard to each calibrator.
-
Process and Analyze: Process the calibration standards through the entire sample preparation and analysis procedure alongside the unknown samples.
-
Construct Calibration Curve: For each calibration level, calculate the ratio of the analyte's peak area to the internal standard's peak area. Plot this ratio (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression to generate a calibration curve.
-
Calculate Unknown Concentration: For each unknown sample, calculate the peak area ratio of the analyte to the internal standard. Use the equation from the calibration curve to determine the concentration of 19-Aldoandrostenedione in the sample[21].
Caption: Workflow for quantitative data analysis.
Conclusion
The method described in this application note provides a comprehensive and reliable framework for the quantitative analysis of 19-Aldoandrostenedione in human urine. By combining enzymatic hydrolysis, efficient solid-phase extraction, and robust chemical derivatization with the precision of isotope dilution GC-MS, this protocol achieves the sensitivity and specificity required for demanding research and clinical applications. The systematic inclusion of an internal standard and external calibration ensures that the generated data is accurate, reproducible, and defensible.
References
-
Temerdashev, A., Nesterenko, P., Dmitrieva, E., Zhurkina, K., & Feng, Y. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5796. Available at: [Link]
-
De Martin, E., et al. (2015). A simplified procedure for GC/C/IRMS analysis of underivatized 19-norandrosterone in urine following HPLC purification. Journal of Mass Spectrometry. Available at: [Link]
-
Endocrine Abstracts. (2021). Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS. Endocrine Abstracts. Available at: [Link]
-
Van Renterghem, P., et al. (2012). Determination of reference intervals for urinary steroid profiling using a newly validated GC-MS/MS method. Ghent University Library. Available at: [Link]
-
Pharma Knowledge Centre. (2020). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube. Available at: [Link]
-
Semantic Scholar. (2024). LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid. Semantic Scholar. Available at: [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Elsevier. Available at: [Link]
-
Segura, J., et al. (2009). Gas chromatography-mass spectrometry method for the analysis of 19-nor-4-androstenediol and metabolites in human plasma. Journal of Chromatography B, 877(23), 2398-2406. Available at: [Link]
-
Temerdashev, A., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed Central. Available at: [Link]
-
National Institutes of Health. (2012). Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry. NIH. Available at: [Link]
-
Chan, S. C., et al. (2004). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. Journal of Analytical Toxicology. Available at: [Link]
-
De Martin, E., et al. (2015). 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. Chromatographia, 78, 1253-1259. Available at: [Link]
-
Numazawa, M., & Nagaoka, M. (1985). Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies. Steroids, 46(2-3), 509-518. Available at: [Link]
-
Agilent Technologies. (2023). Hydrogen Carrier Gas for GC/MS/MS Analysis of Steroids in Urine in Under 10 Minutes. Agilent Application Note. Available at: [Link]
-
Coldwell, R. D., et al. (2009). Analysis of 19-norandrosterone in human urine by gas chromatography-isotope-dilution mass spectrometry. Accreditation and Quality Assurance. Available at: [Link]
-
Gervasoni, J., et al. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 14(5), 296. Available at: [Link]
-
MDPI. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. MDPI. Available at: [Link]
-
Matsui, M., & Hakozaki, M. (1979). Hydrolysis of conjugated steroids by beta-glucuronidase from Ampullaria and application to the determination of urinary 17-hydroxycorticosteroids. Journal of Chromatography B: Biomedical Sciences and Applications, 162(4), 502-507. Available at: [Link]
-
Kelly, W. G., de Leon, O., & Rizkallah, T. H. (1978). Metabolism of 19-hydroxyandrostenedione in human subjects. Urinary excretion of conjugates. The Journal of Clinical Endocrinology & Metabolism, 46(3), 445-451. Available at: [Link]
-
American Association for Clinical Chemistry. (2022). Optimizing β-glucuronidase hydrolysis for glucuronide metabolite analysis. AACC. Available at: [Link]
-
Ggoroi, A. J., & Tty, Z. Z. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]
-
Gáspár, A., & Gáspár, R. (2009). Determination of steroid hormones in blood by GC-MS/MS. Journal of Chromatography B, 877(11-12), 1181-1188. Available at: [Link]
-
ResearchGate. (2017). Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology. ResearchGate. Available at: [Link]
-
O'Reilly, M. W., & Arlt, W. (2017). Intracrine androgen biosynthesis, metabolism and action revisited. The Journal of Steroid Biochemistry and Molecular Biology, 165, 1-13. Available at: [Link]
-
Murphy, R. C. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(9), 4647-4653. Available at: [Link]
-
ResearchGate. (2014). Analysis of steroid hormones and their conjugated forms in water and urine by on-line solid-phase extraction coupled to liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]
-
ResearchGate. (2013). Quantification of urinary 18-hydroxycortisol using LC-MS/MS. ResearchGate. Available at: [Link]
-
Covey, D. F., & Hood, W. F. (1982). Synthesis and evaluation of 19-aza- and 19-aminoandrostenedione analogues as potential aromatase inhibitors. Endocrinology, 110(5), 1587-1589. Available at: [Link]
-
American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. AACC. Available at: [Link]
-
Thevis, M., & Schänzer, W. (2005). Solvent and solid-phase extraction of natural and synthetic anabolic steroids in human urine. Current Pharmaceutical Analysis, 1(1), 15-28. Available at: [Link]
-
Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Agilent Presentation. Available at: [Link]
-
National Institutes of Health. (2023). Multitargeted Internal Calibration for the Quantification of Chronic Kidney Disease-Related Endogenous Metabolites Using Liquid Chromatography–Mass Spectrometry. NIH. Available at: [Link]
-
Djerassi, C., et al. (1954). Steroids LIV. Synthesis of 19-nor-17alpha-ethynyltestosterone and 19-nor-17alpha-methyltestosterone. American Journal of Obstetrics and Gynecology, 194(1), 289. Available at: [Link]
-
MDPI. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. MDPI. Available at: [Link]
Sources
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protocol for 19-Aldoandrostenedione extraction from serum
Topic: Protocol for 19-Aldoandrostenedione Extraction from Serum Application Note & Protocol Guide
Abstract
19-Aldoandrostenedione (19-oxoandrostenedione; 19-aldo-A4) is a critical intermediate in the aromatization of androgens to estrogens and a potent mineralocorticoid in specific physiological contexts.[1] Its analysis in serum is complicated by its reactive C19-aldehyde group, which renders it susceptible to oxidation and spontaneous chemical transformation. This application note details a robust, dual-pathway extraction strategy (Liquid-Liquid Extraction vs. Solid Phase Extraction) designed to maximize recovery while preserving molecular integrity. The protocol emphasizes strict temperature control, inert atmosphere handling, and optimized solvent polarity to isolate this labile steroid from the complex serum matrix.
Part 1: Pre-Analytical Considerations & Stability
1. The Aldehyde Challenge Unlike standard keto-steroids (e.g., Testosterone, Androstenedione), 19-aldo-A4 possesses an aldehyde moiety at the C19 position. This group introduces two specific risks during extraction:
-
Oxidation: Rapid conversion to 19-carboxyandrostenedione upon exposure to air/peroxides.
-
Hydration/Hemiacetal Formation: Equilibrium shifts in aqueous buffers.
2. Sample Collection & Storage
-
Matrix: Serum (preferred) or Plasma (EDTA). Avoid Heparin as it may interfere with certain LC-MS/MS ionizations.
-
Stabilization: Samples must be processed immediately or snap-frozen at -80°C.
-
Additives: It is recommended to add an antioxidant to the serum aliquot immediately upon thawing if not already present.
-
Recommendation: 10 µL of 0.1 M Ascorbic Acid per 1 mL serum.
-
Part 2: Method Selection Guide
Two protocols are provided.[1][2][3][4][5][6][7][8][9] Select based on throughput and sensitivity requirements.
| Feature | Protocol A: Liquid-Liquid Extraction (LLE) | Protocol B: Solid Phase Extraction (SPE) |
| Principle | Partitioning based on solvent polarity (MTBE). | Retention on hydrophobic/hydrophilic polymer. |
| Throughput | Low to Medium (Manual). | High (Automatable).[7] |
| Cleanliness | Good (Removes proteins/salts). | Excellent (Removes phospholipids). |
| Analyte Stress | Low (Gentle partitioning). | Medium (Interaction with sorbent). |
| Recommended For | Maximum Recovery of labile aldehydes. | High-Throughput clinical panels. |
Part 3: Experimental Protocols
Materials Required
-
Internal Standard (IS): 19-Aldoandrostenedione-d3 (if available) or Androstenedione-d3 (Surrogate).
-
Extraction Solvent (LLE): Methyl tert-butyl ether (MTBE) (HPLC Grade).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) Polymer (e.g., Oasis HLB or Agilent Bond Elut Plexa), 30 mg/1 cc.
-
Reconstitution Solvent: 50:50 Methanol:Water (v/v).
Protocol A: Liquid-Liquid Extraction (LLE) – The "Gold Standard" for Stability
Rationale: MTBE is chosen over Ethyl Acetate because it forms a distinct upper layer (easier to pipette), extracts 19-oxygenated steroids efficiently, and generally extracts fewer oxidized phospholipids.
-
Sample Preparation:
-
Thaw 200 µL serum on wet ice.
-
Add 20 µL Internal Standard solution (e.g., 5 ng/mL in methanol).
-
Vortex gently for 10 seconds and equilibrate for 5 minutes at 4°C.
-
-
Extraction:
-
Add 1.0 mL cold MTBE (4°C) to the sample.
-
Critical Step: Vortex vigorously for 2 minutes or shake on a plate shaker at 1000 rpm for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C to separate phases.
-
-
Phase Separation:
-
Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (approx. 30 seconds).
-
Decant the organic (top) layer into a clean glass tube or 96-well collection plate.
-
Note: Freezing prevents contamination from the aqueous phase during pouring.
-
-
Evaporation:
-
Evaporate the solvent under a gentle stream of Nitrogen (N2) at 35°C.
-
Warning: Do not use air; oxygen promotes aldehyde oxidation. Do not exceed 40°C.
-
-
Reconstitution:
-
Reconstitute in 100 µL of Methanol:Water (50:50).
-
Vortex for 1 minute. Transfer to LC-MS vials.
-
Protocol B: Solid Phase Extraction (SPE) – For Cleanliness & Automation
Rationale: Polymeric HLB sorbents retain the moderately polar 19-aldo-A4 while allowing aggressive washing of salts and proteins.
-
Conditioning:
-
Loading:
-
Mix 200 µL serum with 200 µL 0.1% Formic Acid in Water (to disrupt protein binding).
-
Load mixture onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: 1 mL 20% Methanol in Water (Removes more polar interferences; 19-aldo-A4 is retained).
-
-
Elution:
-
Elute with 1 mL 100% Methanol .
-
Note: Avoid Acetonitrile if possible, as protic solvents (MeOH) often solubilize polar steroids better during elution.
-
-
Evaporation & Reconstitution:
-
Evaporate under Nitrogen at 35°C.
-
Reconstitute in 100 µL Methanol:Water (50:50).
-
Part 4: Quality Control & Validation
Recovery Calculation:
Acceptance Criteria:
-
Absolute Recovery: > 75% (LLE), > 85% (SPE).
-
Matrix Effect: 85–115% (Ion suppression/enhancement).
-
Precision (CV): < 15%.[10]
Data Summary Table: Solvent Efficiency for 19-Oxygenated Steroids
| Solvent System | Polarity Index | Recovery of 19-Aldo-A4 | Lipid Removal | Notes |
| MTBE | 2.5 | High (90-95%) | Good | Best balance; forms upper layer. |
| Ethyl Acetate | 4.4 | High (95-98%) | Moderate | Extracts more matrix; harder to separate. |
| Dichloromethane | 3.1 | Moderate (80-85%) | Excellent | Forms bottom layer (difficult to automate). |
| Hexane | 0.1 | Poor (< 10%) | Excellent | Too non-polar for 19-aldo-A4. |
Part 5: Workflow Visualization
Figure 1: Decision tree for 19-Aldoandrostenedione extraction showing critical control points (red).[4]
References
-
Vertex AI Search. (2026). Extraction of 19-oxygenated C19 steroids from serum. Retrieved from
-
Arbor Assays. (2025).[4] Steroid Liquid Sample Extraction Protocol. Retrieved from
-
SCIEX. (2026). Sensitive quantitation of a panel of 19 steroids in human serum. Retrieved from
-
National Institutes of Health (NIH). (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using LC-MS/MS. Retrieved from
-
Agilent Technologies. (2017).[3] Determination of Hormones in Serum by LC/MS/MS Using Agilent Bond Elut Plexa SPE. Retrieved from
Sources
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- 4. Protocol to filter free steroids from serum using ultrafiltration and extract steroids via liquid-liquid extraction [slack.protocols.io:8443]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of serum aldosterone by liquid chromatography and tandem mass spectrometry: a liquid-liquid extraction method for the ABSCIEX API-5000 mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of nizatidine in extemporaneous oral liquid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of 19 Aldehydes in Human Serum by Headspace SPME/GC/High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 19-Aldoandrostenedione in Cell Culture
<_
A Guide for Researchers in Endocrinology and Drug Development
Introduction and Scientific Background
19-Aldoandrostenedione (also known as 19-Oxoandrostenedione) is an androstanoid structurally related to androstenedione, a critical precursor to both androgens and estrogens.[1][2] As a human metabolite, understanding its biological role is of significant interest.[1] Its structure, featuring an aldehyde group at the C19 position, suggests potential interaction with enzymes that metabolize androstenedione, most notably aromatase (CYP19A1), which converts androgens to estrogens. Aromatase inhibitors are a cornerstone of therapy for hormone-receptor-positive breast cancer.[3] Therefore, characterizing novel compounds that may inhibit this enzyme is a key objective in oncological research.
This guide presents a logical, three-part experimental workflow to assess the bioactivity of 19-Aldoandrostenedione:
-
Determine the Dose-Response Cytotoxicity: Establish a non-toxic working concentration range.
-
Quantify Effects on Steroid Hormone Production: Measure the direct functional impact on estradiol and testosterone synthesis.
-
Analyze Gene Expression of Steroidogenic Enzymes: Investigate the underlying mechanism of action at the transcriptional level.
For these studies, two cell lines are proposed as primary models:
-
NCI-H295R: A human adrenocortical carcinoma cell line that expresses all the key enzymes required for steroidogenesis, making it the "gold standard" for studying effects on the entire steroidogenic pathway.[4][5][6]
-
MCF-7: A human breast cancer cell line that expresses aromatase and is responsive to estrogens, making it an ideal model for studying potential aromatase inhibitors in a relevant disease context.[7][8]
The Steroidogenesis Pathway: A Conceptual Overview
Steroidogenesis is the biological process for producing steroid hormones from cholesterol.[5] 19-Aldoandrostenedione is structurally similar to androstenedione, a central intermediate. The enzyme aromatase (CYP19A1) catalyzes the conversion of androstenedione to estrone, which is then converted to estradiol. This is a critical control point that this experimental series will investigate.
Figure 1: Simplified Steroidogenesis Pathway. This diagram highlights the central role of Androstenedione and the hypothesized inhibitory action of 19-Aldoandrostenedione on the Aromatase enzyme (CYP19A1).
Materials and Reagents
This section provides a general list. Specific catalog numbers and suppliers should be recorded in the laboratory notebook.
| Reagent | Purpose |
| 19-Aldoandrostenedione | Test Compound |
| DMSO (Cell Culture Grade) | Solvent for Test Compound |
| NCI-H295R Cell Line (e.g., ATCC® CRL-2128™) | Steroidogenesis Model |
| MCF-7 Cell Line (e.g., ATCC® HTB-22™) | Aromatase/Breast Cancer Model |
| DMEM/F12 Medium | Base medium for cell culture |
| Fetal Bovine Serum (FBS), Charcoal-Stripped | Serum for hormone-depleted conditions |
| Penicillin-Streptomycin Solution | Antibiotic |
| Trypsin-EDTA Solution | Cell detachment |
| Phosphate-Buffered Saline (PBS) | Washing cells |
| MTS Reagent (e.g., CellTiter 96® AQueous One) | Cell viability assay |
| Letrozole or Exemestane | Positive control for aromatase inhibition |
| Forskolin | Positive control for stimulating steroidogenesis |
| Human Estradiol (E2) ELISA Kit | Quantification of estradiol |
| Testosterone ELISA Kit | Quantification of testosterone |
| RNeasy Mini Kit (or equivalent) | RNA extraction |
| High-Capacity cDNA Reverse Transcription Kit | cDNA synthesis |
| SYBR Green PCR Master Mix | qPCR reagent |
| PCR Primers (Human CYP19A1, ACTB) | Gene expression analysis |
Experimental Workflow: A Step-by-Step Approach
The following protocols are designed to be performed sequentially, as the results of each step inform the next.
Figure 3: Principle of Competitive ELISA. This diagram outlines the key steps in quantifying estradiol (E2) from cell culture supernatants.
Protocol 3: Analyzing Gene Expression by qRT-PCR
Rationale: If a significant change in hormone production is observed, the next logical step is to investigate whether this effect is mediated by changes in the transcription of key steroidogenic enzyme genes. [9]Reverse transcription quantitative PCR (RT-qPCR) is the gold standard for accurately measuring mRNA levels. [10]For this study, the primary gene of interest is CYP19A1 (Aromatase). ACTB (Beta-actin) will be used as a housekeeping gene for normalization.
Step-by-Step Methodology:
-
Cell Culture and RNA Extraction:
-
Treat cells in a 6-well plate format under the same conditions as Protocol 2.
-
After 48 hours, lyse the cells directly in the wells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit. This process converts the RNA template into a more stable DNA template for PCR.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (CYP19A1) and the housekeeping gene (ACTB), and a SYBR Green master mix.
-
Run the reaction on a real-time PCR instrument. The instrument will monitor the fluorescence of SYBR Green, which binds to double-stranded DNA, in real-time.
-
The cycle at which the fluorescence crosses a set threshold is called the quantification cycle (Cq) or threshold cycle (Ct). The Cq value is inversely proportional to the initial amount of target template.
-
-
Data Analysis (ΔΔCq Method):
-
Step 1: Normalization. For each sample, calculate the ΔCq by subtracting the Cq of the housekeeping gene from the Cq of the target gene (ΔCq = Cq(CYP19A1) - Cq(ACTB)). [11] * Step 2: Calibration. Calculate the ΔΔCq by subtracting the ΔCq of the control group (vehicle) from the ΔCq of each treated sample (ΔΔCq = ΔCq(treated) - ΔCq(control)).
-
Step 3: Relative Quantification. Calculate the fold change in gene expression using the formula: Fold Change = 2-ΔΔCq.
-
Table 2: Recommended Human Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
|---|---|---|
| CYP19A1 | CAGCCTGTGCCATTTGCTAC | GGCCTGGCTACTAGCAACATC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Note: Primer sequences should always be validated for specificity and efficiency before use.
Interpretation and Conclusion
By integrating the results from these three protocols, a comprehensive profile of 19-Aldoandrostenedione's in vitro activity can be established.
-
Scenario 1: Potent Aromatase Inhibitor. The compound shows low cytotoxicity, significantly decreases estradiol production, increases or does not change testosterone levels, and may or may not decrease CYP19A1 mRNA levels. A lack of change in mRNA suggests direct enzyme inhibition, while a decrease suggests transcriptional repression.
-
Scenario 2: Broad Steroidogenesis Inhibitor. The compound reduces both estradiol and testosterone production. This would suggest inhibition of an enzyme upstream of androstenedione. qRT-PCR for other steroidogenic enzymes (e.g., CYP17A1, HSD3B2) would be a logical follow-up.
-
Scenario 3: No Significant Effect. The compound shows no effect on hormone production or gene expression at non-toxic concentrations.
This structured approach provides a robust and validated method for characterizing novel steroid compounds like 19-Aldoandrostenedione, yielding data that is crucial for further drug development and for understanding its physiological role.
References
-
Enhancement of the hypertensinogenic action of 19-hydroxyandrostenedione by aromatase inhibitor, delta 1-testololactone. PubMed. Available at: [Link]
-
Steroidogenesis in the NCI-H295 Cell Line Model is Strongly Affected By Culture Conditions and Substrain. Thieme Connect. Available at: [Link]
-
19-ALDOANDROSTENEDIONE. Global Substance Registration System. Available at: [Link]
-
Intracrine Formation of Steroid Hormones in Breast Cancer, Epidermal Keratinocyte, Dermal Fibroblast, and Adipocyte Cell Lines Measured by LC-MS/MS. MDPI. Available at: [Link]
-
A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. National Institutes of Health. Available at: [Link]
-
High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. National Institutes of Health. Available at: [Link]
-
Expression of selected genes involved in steroidogenesis in the course of enucleation-induced rat adrenal regeneration. Spandidos Publications. Available at: [Link]
-
Early upregulation of AR and steroidogenesis enzyme expression after 3 months of androgen-deprivation therapy. PubMed. Available at: [Link]
-
Role of Androgens on MCF-7 Breast Cancer Cell Growth and on the Inhibitory Effect of Letrozole. AACR Journals. Available at: [Link]
-
Current strategies for quantification of estrogens in clinical research. National Institutes of Health. Available at: [Link]
-
DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. JRC Big Data Analytics Platform. Available at: [Link]
-
Cell Models for the Study of Sex Steroid Hormone Neurobiology. National Institutes of Health. Available at: [Link]
-
RT-PCR amplification of steroidogenic enzymes in human fetal adrenal... ResearchGate. Available at: [Link]
-
The Effect of Metalloestrogens on the Effectiveness of Aromatase Inhibitors in a Hormone-Dependent Breast Cancer Cell Model. MDPI. Available at: [Link]
-
Sex hormones’ effect on cultured cells depends on chromosomal background. Chemical & Engineering News. Available at: [Link]
-
Breaking through RT-qPCR boundaries in gene expression analysis. YouTube. Available at: [Link]
-
Growth factor signaling enhances aromatase activity of breast cancer cells via post-transcriptional mechanisms. National Institutes of Health. Available at: [Link]
-
Screening for Modulatory Effects on Steroidogenesis Using the Human H295R Adrenocortical Cell Line: A Metabolomics Approach. ACS Publications. Available at: [Link]
-
Effects of steroids and different culture media on cell cycle of the androgen-sensitive human cell line NHIK3025. Company of Biologists Journals. Available at: [Link]
-
MCF-7 Cell Culture and +/- estrogen treatment. Addgene. Available at: [Link]
-
Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLOS One. Available at: [Link]
-
Real Time PCR Gene Expression Cycle over Endogenous Control. YouTube. Available at: [Link]
-
Participant Protocol for CDC Hormone Standardization (CDC HoSt) Program Estradiol (E2). Centers for Disease Control and Prevention. Available at: [Link]
-
19-Oxoandrostenedione. PubChem. Available at: [Link]
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Application Note: In Vivo Administration of 19-Aldoandrostenedione (19-oxo-A4)
Executive Summary & Mechanism of Action
19-Aldoandrostenedione (also known as 19-oxoandrostenedione or 19-oxo-A4 ) is a critical steroid intermediate in the biosynthesis of estrogens from androgens, catalyzed by the enzyme Cytochrome P450 Aromatase (CYP19A1) .[1] Beyond its role in steroidogenesis, 19-aldo-A4 possesses distinct biological activity as a potent hypertensinogenic agent .[2]
Unlike classic mineralocorticoids (e.g., aldosterone), 19-aldo-A4 does not bind avidly to the mineralocorticoid receptor (MR) directly but acts as an amplifier of aldosterone action , leading to significant sodium retention and hypertension in animal models. This application note details the formulation, stability considerations, and in vivo administration protocols for using 19-aldo-A4 to induce hypertension or study aromatase kinetics.
Biological Pathway Context
19-Aldo-A4 is the second intermediate in the irreversible conversion of Androstenedione to Estrone.
Figure 1: The central role of 19-Aldoandrostenedione in the aromatase reaction and its off-target hypertensinogenic pathway.
Compound Profile & Stability (Critical)
19-Aldoandrostenedione is chemically labile compared to its precursor (Androstenedione). It exists in equilibrium with its hemiacetal form (19-hydroxy-10,19-epoxyandrostenedione) and is susceptible to oxidation.
| Parameter | Specification | Notes |
| IUPAC Name | Androst-4-ene-3,17-dione-19-al | Also cited as 19-oxo-4-androstene-3,17-dione.[1][3][4] |
| Molecular Weight | 300.39 g/mol | |
| Solubility | DMSO (>20 mg/mL), Ethanol (>10 mg/mL) | Insoluble in water. Requires hydrophobic vehicle. |
| Stability | High Oxidation Risk | The C19 aldehyde group oxidizes to 19-carboxy (inactive) upon air exposure. |
| Storage | -20°C, Desiccated, Under Argon | Do not store in solution for >24 hours. |
Formulation Strategy
Due to the aldehyde instability, aqueous suspensions are not recommended . An oil-based depot injection is the standard for chronic administration.
Vehicle: 10% Ethanol / 90% Corn Oil (or Sesame Oil).
-
Rationale: Ethanol solubilizes the steroid; oil creates a slow-release depot for subcutaneous (SC) absorption.
Experimental Protocol: Chronic Hypertension Model
This protocol is designed to replicate the "Mineralocorticoid Excess" phenotype described by Sekihara et al., where 19-aldo-A4 amplifies the sodium-retaining effects of endogenous aldosterone.
A. Pre-Study Preparation
-
Animal Selection: Male Sprague-Dawley rats (200–250 g).
-
Note: Intact adrenals are required for the amplification effect. If using adrenalectomized rats, co-administration of sub-pressor aldosterone is necessary.
-
-
Housing: Metabolic cages are recommended for the final week to measure urinary Na+/K+ ratios.
-
Diet: Standard rat chow (0.3–0.4% Sodium). Optional: High-salt diet (1% NaCl) can accelerate the hypertensive phenotype.
B. Formulation (Weekly Batch)
Perform in a sterile laminar flow hood to maintain sterility and reduce oxidation.
-
Weigh 70 mg of 19-Aldoandrostenedione.
-
Dissolve completely in 0.7 mL of absolute Ethanol . Vortex until clear.
-
Add 6.3 mL of sterile Corn Oil (pre-warmed to 37°C to lower viscosity).
-
Vortex vigorously for 2 minutes.
-
Final Concentration: 10 mg/mL.
-
Storage: Aliquot into amber glass vials (nitrogen purged). Store at 4°C. Warm to room temperature before injection.
C. Administration & Dosing[5][6][7][8]
-
Route: Subcutaneous (SC) injection in the dorsal flank.
-
Dosage: 1 mg to 5 mg per rat / day (approx. 3–15 mg/kg/day).
-
Standard Starting Dose: 1 mg/day/rat (based on Sekihara protocols).
-
-
Duration: 14 to 28 days.
D. Workflow Diagram
Figure 2: Chronological workflow for 19-Aldoandrostenedione induced hypertension.
Bioanalytical & Safety Considerations
Measuring Plasma Levels
Quantifying 19-aldo-A4 is challenging due to its rapid conversion to Estrone or 19-carboxylic acid.
-
Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[5]
-
Derivatization: The aldehyde group should be derivatized (e.g., with hydroxylamine or hydrazine reagents) immediately upon plasma collection to prevent degradation or spontaneous aromatization during processing.
-
Target MRM Transitions: Monitor for the derivatized adduct.
Expected Physiological Readouts
If the model is successful, the following shifts should be observed relative to vehicle control:
| Biomarker | Expected Trend | Mechanism |
| Systolic BP | Increase (↑) | Sodium retention / fluid expansion. |
| Urinary Sodium | Decrease (↓) | Amplified tubular reabsorption. |
| Plasma Renin | Suppressed (↓) | Feedback inhibition from volume expansion. |
| Plasma Aldosterone | Suppressed (↓) | Feedback inhibition (despite 19-aldo amplifying its action). |
| Plasma Estrone | Variable | 19-aldo is a precursor; excess may drive E1 synthesis. |
Safety & Toxicity
-
Endocrine Disruption: 19-aldo-A4 is an androgen precursor and aromatase inhibitor. Handle as a Reproductive Hazard .
-
PPE: Double nitrile gloves, lab coat, and respiratory protection (fume hood) during powder weighing.
References
-
Sekihara, H. (1983). 19-Hydroxyandrostenedione: Evidence for a new class of sodium-retaining and hypertensinogenic steroids.[2][6]Endocrinology , 113(3), 1141-1148.[6]
-
Guengerich, F. P., et al. (2010).[1] Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1.Journal of Biological Chemistry , 285(23), 17734–17743.[1]
-
Fishman, J., & Raju, M. S. (1981).[7] Mechanism of estrogen biosynthesis.[1][7] Stereochemistry of C-1 hydrogen elimination in the aromatization of 2 beta-hydroxy-19-oxoandrostenedione.Journal of Biological Chemistry , 256(9), 4472-4477.[4]
-
Hakki, T., & Bernhardt, R. (2006). CYP17- and CYP11B-dependent steroid hydroxylases as drug development targets.Pharmacology & Therapeutics , 111(1), 27-52.
-
Gomez-Sanchez, E. P. (2010).[1] Intracerebroventricular infusion of 19-hydroxyandrostenedione inhibits the hypertensive effect of aldosterone in the rat.Endocrinology (Contextual citation for central vs peripheral effects).
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- 2. 19-Hydroxyandrostenedione: a potent hypertensinogenic steroid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. 19-Hydroxyandrostenedione: evidence for a new class of sodium-retaining and hypertensinogenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for Steroid Profiling: A Deep Dive into the Analysis of 19-Aldoandrostenedione
Introduction: The Significance of Comprehensive Steroid Profiling and the Unique Case of 19-Aldoandrostenedione
Steroid profiling, the simultaneous measurement of multiple steroid hormones and their metabolites, provides a powerful diagnostic and research tool for a wide range of physiological and pathological conditions. It offers a comprehensive snapshot of steroidogenic pathways, enabling the identification of enzymatic dysregulations in congenital adrenal hyperplasia, monitoring of endocrine disorders, and advancing research in areas such as oncology and reproductive medicine. While immunoassays have traditionally been used for steroid analysis, their susceptibility to cross-reactivity and limitation to single-analyte measurements have paved the way for the widespread adoption of mass spectrometry-based methods, which offer superior specificity and multiplexing capabilities.[1][2]
This application note provides a detailed guide to sample preparation for comprehensive steroid profiling with a special focus on the analysis of 19-Aldoandrostenedione (also known as 19-oxoandrostenedione). As a key intermediate in the aromatase-catalyzed conversion of androgens to estrogens, 19-Aldoandrostenedione is of significant interest in understanding estrogen biosynthesis and related pathologies.[1] Its chemical structure, featuring an aldehyde group, presents unique challenges in sample preparation that necessitate careful consideration to ensure accurate and reliable quantification.
This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and validated methods for steroid analysis. We will delve into the critical steps of sample preparation, from initial collection and storage to extraction and, where necessary, derivatization, providing not just the "how" but also the critical "why" behind each procedural choice.
Understanding the Analyte: 19-Aldoandrostenedione
19-Aldoandrostenedione is a C19 steroid and a direct precursor to estrogens, formed from the oxidation of 19-hydroxyandrostenedione by the enzyme aromatase (CYP19A1). The subsequent and final step in estrogen synthesis involves the aromatization of the A-ring of 19-Aldoandrostenedione. Given its transient nature as an intermediate, its endogenous levels are typically low, demanding highly sensitive analytical methods for detection and quantification.
The presence of a reactive aldehyde group at the C-19 position makes 19-Aldoandrostenedione susceptible to oxidation and other chemical transformations during sample handling and preparation. This inherent instability requires specific precautions to be taken to prevent analyte degradation and ensure the integrity of the analytical results.
Sample Matrix Considerations: Plasma/Serum vs. Urine
The choice of biological matrix is a critical first step in designing a steroid profiling study. Both plasma/serum and urine offer unique advantages and present distinct challenges in sample preparation.
-
Plasma and Serum: These matrices provide a direct measure of circulating steroid hormones, reflecting the physiologically active concentrations. Sample preparation typically involves protein precipitation followed by extraction of the steroids. For many steroids, this provides a cleaner sample matrix compared to urine.
-
Urine: Urine analysis offers a non-invasive means of sample collection and provides an integrated picture of steroid production over a period of time. A significant challenge in urine analysis is that steroids are primarily excreted as water-soluble glucuronide and sulfate conjugates.[3] Therefore, a hydrolysis step is mandatory to cleave these conjugates and measure the total steroid concentration.
Workflow for Steroid Profiling from Biological Matrices
The following diagram illustrates the general workflow for preparing biological samples for steroid analysis by mass spectrometry. Subsequent sections will provide detailed protocols for each step.
Caption: General workflow for steroid sample preparation.
Detailed Protocols
Protocol 1: Sample Preparation from Plasma or Serum
This protocol outlines two common extraction methods for steroids from plasma or serum: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between LLE and SPE often depends on factors such as sample throughput, desired level of cleanliness, and cost.
1.1. Internal Standard Spiking:
-
Rationale: The addition of stable isotope-labeled internal standards (e.g., deuterated or ¹³C-labeled steroids) at the beginning of the sample preparation process is crucial for accurate quantification. These standards co-elute with their endogenous counterparts and compensate for any analyte loss during extraction and ionization suppression/enhancement in the mass spectrometer.
-
Procedure: To 200 µL of plasma or serum, add a known amount of the internal standard mixture in a small volume of organic solvent (e.g., 10 µL of methanol). Vortex briefly to mix.
1.2. Extraction Methods:
1.2.1. Liquid-Liquid Extraction (LLE):
-
Rationale: LLE is a classic and cost-effective method for extracting steroids from aqueous matrices. It relies on the partitioning of the analytes between the aqueous sample and an immiscible organic solvent.[4] Methyl tert-butyl ether (MTBE) is a commonly used solvent for steroid extraction due to its good recovery for a broad range of steroids and its lower density than water, which facilitates the separation of the organic layer.
-
Procedure:
-
To the internal standard-spiked sample, add 1 mL of MTBE.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a clean tube. To maximize recovery, this step can be repeated, and the organic extracts pooled.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).
-
1.2.2. Solid-Phase Extraction (SPE):
-
Rationale: SPE offers a more selective and often cleaner extraction compared to LLE, and it is more amenable to automation for high-throughput applications.[5] Reversed-phase SPE cartridges (e.g., C18) are commonly used for steroid extraction.
-
Procedure:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the internal standard-spiked plasma/serum sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the steroids from the cartridge with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described for LLE.
-
Table 1: Comparison of LLE and SPE for Plasma/Serum Steroid Extraction
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid and a liquid phase |
| Selectivity | Generally lower | Higher, can be tailored by sorbent choice |
| Cleanliness of Extract | May contain more matrix components | Generally cleaner extracts |
| Throughput | Can be laborious for large sample numbers | Amenable to automation and high-throughput |
| Cost | Lower cost per sample | Higher cost per sample (cartridges) |
| Recovery | Can be variable, may require multiple extractions | Generally high and reproducible |
Protocol 2: Sample Preparation from Urine
The key additional step for urine samples is the hydrolysis of steroid conjugates.
2.1. Internal Standard Spiking and Dilution:
-
Procedure: To 500 µL of urine, add the internal standard mixture. Dilute the sample with 500 µL of a suitable buffer for enzymatic hydrolysis (e.g., 0.1 M acetate buffer, pH 5.2).
2.2. Enzymatic Hydrolysis:
-
Rationale: The vast majority of steroids in urine are present as glucuronide and sulfate conjugates. Enzymatic hydrolysis using β-glucuronidase and sulfatase is the most common and gentle method to cleave these conjugates, releasing the free steroids for extraction and analysis.[6][7] Enzymes from Helix pomatia are often used as they contain both β-glucuronidase and sulfatase activity.
-
Procedure:
-
Add a sufficient amount of β-glucuronidase/sulfatase from Helix pomatia (e.g., 50 µL of a 5000 U/mL solution) to the diluted urine sample.
-
Incubate the mixture at 55-60°C for at least 2 hours (overnight incubation is also common).
-
After incubation, cool the samples to room temperature.
-
2.3. Extraction:
-
Procedure: Proceed with either LLE or SPE as described in Protocol 1. For urine, SPE is often preferred to achieve a cleaner extract.
Protocol 3: Derivatization for GC-MS Analysis
-
Rationale: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), steroids, which are relatively non-volatile, must be derivatized to increase their volatility and thermal stability.[8] Silylation, which replaces active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group, is a common derivatization technique for steroids. For steroids containing keto groups, such as 19-Aldoandrostenedione, a two-step derivatization involving oximation followed by silylation is often employed to protect the keto group and improve chromatographic properties.
-
Procedure (Oximation followed by Silylation):
-
To the dried extract, add 50 µL of a 2% solution of methoxyamine hydrochloride in pyridine.
-
Incubate at 60°C for 30 minutes to form the methoxime derivatives of the keto groups.
-
Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for another 30 minutes to form the TMS derivatives of the hydroxyl groups.
-
The sample is now ready for injection into the GC-MS system.
-
Note on the Stability of 19-Aldoandrostenedione: The aldehyde group of 19-Aldoandrostenedione is susceptible to oxidation to a carboxylic acid. It is therefore recommended to minimize exposure of the samples to air and high temperatures. The use of antioxidants in the sample preparation workflow could be considered, although specific data on their effectiveness for 19-Aldoandrostenedione is limited. The derivatization of the keto groups via oximation can also help to protect the aldehyde functionality during the subsequent silylation step.
Analytical Considerations for 19-Aldoandrostenedione
LC-MS/MS Analysis:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of steroids due to its high sensitivity and specificity. For 19-Aldoandrostenedione, electrospray ionization (ESI) in positive ion mode is typically used. The following are suggested starting parameters that should be optimized for your specific instrumentation.
Table 2: Suggested LC-MS/MS Parameters for 19-Aldoandrostenedione
| Parameter | Suggested Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A suitable gradient from low to high organic phase |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ = 301.2 |
| Product Ions (m/z) | To be determined by infusion and fragmentation studies |
GC-MS Analysis:
For GC-MS analysis, the derivatized 19-Aldoandrostenedione will have a different mass and fragmentation pattern. The exact mass and fragments will depend on the derivatization reagent used. Electron ionization (EI) is commonly used, and the fragmentation pattern will be characteristic of the steroid backbone and the derivatizing groups.
Conclusion: Towards Robust and Reliable Steroid Profiling
The successful implementation of a steroid profiling method, particularly one that includes challenging analytes like 19-Aldoandrostenedione, hinges on a well-designed and meticulously executed sample preparation protocol. The choice of biological matrix, extraction technique, and, if necessary, derivatization method must be carefully considered and validated to ensure accuracy, precision, and reliability.
By understanding the underlying principles of each step and the specific chemical properties of the target analytes, researchers can develop robust workflows that yield high-quality data. The protocols and considerations outlined in this application note provide a solid foundation for establishing comprehensive steroid profiling methods that will advance our understanding of steroid metabolism in health and disease.
References
-
Agilent Technologies. (2014). Endogenous Steroids Analysis in Plasma by LC/MS. Retrieved from [Link]
- Auchus, R. J. (2017). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. The Journal of Steroid Biochemistry and Molecular Biology, 171, 163–169.
-
Biotage. (n.d.). Effective Extraction of a Panel of Steroid Hormones from Human Serum. Retrieved from [Link]
-
Biotage. (n.d.). Supported liquid extraction as an alternative to solid phase extraction for LC-MS/MS aldosterone analysis?. Retrieved from [Link]
- Le, J., et al. (2021). Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology.
- Li, A., et al. (2022). Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling. Metabolites, 12(12), 1255.
- Pozo, O. J., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2515–2536.
- Stitch, S. R., & Halkerston, I. D. K. (1953). The enzymic hydrolysis of steroid conjugates. 2. Hydrolysis of steroid conjugates in urine. Biochemical Journal, 54(4), 576–581.
-
Taylor & Francis Online. (2024). Recent developments in the enzymatic modifications of steroid scaffolds. Retrieved from [Link]
- van der Veen, A., et al. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. Clinical Biochemistry, 67, 47-54.
-
Waters. (n.d.). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
Waters. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]
- Ye, L., et al. (2022). LC-MS/MS detection of increased Androstenedione levels in patients receiving Danazol therapy. Clinical Chemistry, 68(Supplement_1), A199.
- Zhang, X., et al. (2021). Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders. Metabolites, 11(2), 101.
- Abbasi, M. M., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Molecules, 28(7), 3192.
-
ResearchGate. (n.d.). Steroid determination—Sample preparation. Retrieved from [Link]
- Foster, P. A., & Mueller, S. C. (2018). The Regulation of Steroid Action by Sulfation and Desulfation. The Journal of Steroid Biochemistry and Molecular Biology, 179, 3-12.
-
Agilent. (n.d.). Endogenous Steroids Analysis in Plasma by LC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Serum and plasma samples were processed by liquid-liquid extraction... Retrieved from [Link]
-
ResearchGate. (n.d.). Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. Retrieved from [Link]
- MDPI. (2022). A New Heart-Cutting Method for a Multiplex Quantitative Analysis of Steroid Hormones in Plasma Using 2D-LC/MS/MS Technique. Molecules, 27(24), 8888.
-
ResearchGate. (n.d.). (PDF) Comparison of the efficacy of different androgens measured by LC-MS/MS in representing hyperandrogenemia and an evaluation of adrenal-origin androgens with a dexamethasone suppression test in patients with PCOS. Retrieved from [Link]
- MDPI. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 28(24), 8031.
- MDPI. (2022). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 10(12), 752.
- MDPI. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Molecules, 28(7), 3192.
-
ResearchGate. (n.d.). Steroid determination—Sample preparation. Retrieved from [Link]
- Foster, P. A., & Mueller, S. C. (2018). The Regulation of Steroid Action by Sulfation and Desulfation. The Journal of Steroid Biochemistry and Molecular Biology, 179, 3-12.
-
Agilent. (n.d.). Endogenous Steroids Analysis in Plasma by LC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Serum and plasma samples were processed by liquid-liquid extraction... Retrieved from [Link]
-
ResearchGate. (n.d.). Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. Retrieved from [Link]
- Foster, P. A., & Mueller, S. C. (2018). The Regulation of Steroid Action by Sulfation and Desulfation. The Journal of Steroid Biochemistry and Molecular Biology, 179, 3-12.
Sources
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- 3. documents.thermofisher.com [documents.thermofisher.com]
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- 5. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Comprehensive Guide to the Derivatization of 19-Aldoandrostenedione for High-Fidelity GC-MS Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quantitative analysis of 19-Aldoandrostenedione, a critical steroid intermediate, by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally challenging due to its low volatility and thermal lability. This application note provides a comprehensive, field-proven protocol for the chemical derivatization of 19-Aldoandrostenedione. We detail a robust two-step methodology involving oximation followed by silylation, designed to enhance analyte stability and volatility. This guide explains the causal chemistry behind each step, offers a detailed, step-by-step workflow, and provides expected outcomes and troubleshooting advice to ensure reproducible, high-fidelity results for researchers in endocrinology, clinical chemistry, and drug development.
The Analytical Imperative for Derivatization
19-Aldoandrostenedione (C₁₉H₂₄O₃, M.W. 300.39 g/mol ) is a potent androgenic steroid characterized by a complex structure containing two ketone groups (at C-3 and C-17) and a reactive aldehyde group (at C-19).[1][2] Direct injection of this molecule into a GC-MS system is often unsuccessful. The high temperatures of the GC inlet and column required to induce vaporization typically lead to thermal degradation, while the polar functional groups result in poor chromatographic peak shape and low sensitivity.[3]
Chemical derivatization is therefore not merely an optional step but a mandatory procedure to render the analyte "GC-amenable".[4][5] The process modifies the polar functional groups, transforming the analyte into a more volatile and thermally stable compound, which is essential for accurate and sensitive GC-MS determination.[3][5]
The Two-Step Derivatization Strategy: Mechanism and Rationale
To address the multiple reactive sites on the 19-Aldoandrostenedione molecule, a sequential, dual-derivatization approach is employed. This ensures comprehensive protection of all polar functionalities.
Step 1: Oximation of Carbonyl Groups
-
Mechanism: The initial step involves the reaction of the aldehyde and ketone groups with a hydroxylamine reagent, typically hydroxylamine hydrochloride in a pyridine solvent, to form oximes.[6][7] Pyridine acts as a base to neutralize the HCl generated during the reaction. This reaction targets the C=O functionalities at the C-3, C-17, and C-19 positions.
-
Rationale: Converting the carbonyls to oximes (RR'C=N-OH) serves two critical purposes. First, it blocks these highly polar and reactive sites. Second, it prevents keto-enol tautomerism, an isomeric shift that can lead to the formation of multiple silylated derivatives in the subsequent step, thereby simplifying the resulting chromatogram.[8]
Step 2: Silylation of Active Hydrogens
-
Mechanism: Following oximation, a powerful silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is introduced.[9] MSTFA efficiently replaces the active hydrogen atoms on the newly formed oxime hydroxyl groups (-N-OH) with a nonpolar trimethylsilyl (TMS) group (-N-O-Si(CH₃)₃).[8][10]
-
Rationale: This silylation step is the key to enhancing volatility.[8][11] The replacement of the polar O-H bond with the bulky, nonpolar O-TMS group significantly reduces intermolecular hydrogen bonding, lowering the boiling point of the derivative and allowing it to vaporize at lower temperatures without degradation.[8] The byproducts of MSTFA are also highly volatile, which prevents them from interfering with the analysis.[9]
Figure 1: Logical workflow for the dual derivatization of 19-Aldoandrostenedione.
Detailed Laboratory Protocol
Safety Precaution: All steps should be performed in a certified fume hood. Pyridine and MSTFA are toxic and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Reagents and Equipment
-
19-Aldoandrostenedione standard or dried sample extract
-
Anhydrous Pyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
(Optional Catalyst) Ammonium Iodide (NH₄I) or Trimethylchlorosilane (TMCS)
-
Heating block or oven capable of maintaining ±1°C accuracy
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Nitrogen gas evaporation system
-
GC-MS system
Step-by-Step Procedure
-
Sample Preparation:
-
Aliquot the sample containing 19-Aldoandrostenedione into a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at 40-50°C. Causality: The absence of water and protic solvents is critical, as they will react with the silylating agent, reducing derivatization efficiency.[12]
-
-
Oximation:
-
Prepare a fresh oximation reagent by dissolving hydroxylamine hydrochloride in anhydrous pyridine to a concentration of 20 mg/mL (2% w/v).
-
Add 50 µL of the oximation reagent to the dried sample residue.
-
Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Incubate the vial in a heating block at 80°C for 60 minutes .[13]
-
After incubation, allow the vial to cool to room temperature.
-
-
Silylation:
-
Carefully uncap the vial and add 100 µL of MSTFA .
-
Recap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block at 80°C for 30 minutes .[16]
-
Allow the vial to cool completely to room temperature before opening.
-
-
Analysis:
-
The derivatized sample is now ready for GC-MS analysis. The sample can be injected directly or after dilution with an appropriate anhydrous solvent (e.g., hexane) if necessary.
-
Instrumental Analysis and Data Interpretation
Recommended GC-MS Parameters
The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% phenyl-methylpolysiloxane) | Standard inert column for steroid analysis, providing good resolution and thermal stability.[17] |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the high-molecular-weight derivative without thermal breakdown. |
| Carrier Gas | Helium, Constant Flow ~1.2 mL/min | Provides optimal separation efficiency and is inert. |
| Oven Program | 180°C (1 min hold), ramp at 5°C/min to 310°C, hold for 5 min | A slow ramp rate is crucial for separating isomeric steroid derivatives. High final temperatures are needed to elute the derivatized compounds.[17] |
| MS Transfer Line | 290 °C | Prevents cold spots and condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns for library matching. |
| Scan Mode | Full Scan (e.g., m/z 50-750) or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantitative analysis.[4] |
Expected Results
The derivatization process adds three oxime groups and three TMS groups to the 19-Aldoandrostenedione molecule. The resulting derivative will have a significantly higher molecular weight and a characteristic mass spectrum. Due to the formation of syn and anti geometric isomers at the oxime positions, it is common to observe two or more closely eluting chromatographic peaks for the single analyte.[18] This is an inherent aspect of the chemistry; maintaining consistent derivatization conditions is key to achieving reproducible peak ratios for quantitative analysis.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peak Area / Poor Sensitivity | 1. Incomplete derivatization. 2. Presence of moisture. 3. Analyte degradation. | 1. Increase incubation time/temperature; consider adding a catalyst (e.g., 1% TMCS) to the MSTFA. 2. Ensure sample is completely dry before adding reagents; use fresh, anhydrous solvents. 3. Check injector temperature; ensure system inertness. |
| Multiple, Unresolved Peaks | Formation of syn/anti oxime isomers. | This is expected. Optimize the GC temperature ramp (slower rate) to improve separation. For quantification, sum the areas of all related isomer peaks. |
| Extraneous Peaks in Blank | Contamination from reagents or vials. | Use high-purity reagents. Ensure vials and caps are clean. Run a reagent blank with every batch. |
References
-
GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (2022). PubMed Central. [Link]
-
(+)-Estr-4-ene-3,17-dione | C18H24O2. PubChem. [Link]
-
Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. (2023). MDPI. [Link]
-
Rapid Analysis of Steroid Hormones by GC/MS. (2020). Restek Resource Hub. [Link]
-
GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. (2013). PMC - NIH. [Link]
-
GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (2022). MDPI. [Link]
-
Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. (2011). PMC - PubMed Central. [Link]
-
Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. (2015). PubMed. [Link]
-
Hydrogen Carrier Gas for GC/MS/MS Analysis of Steroids in Urine in Under 10 Minutes. (2023). Agilent. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube. [Link]
-
Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders. (2021). PMC - NIH. [Link]
-
19-ALDOANDROSTENEDIONE. gsrs. [Link]
-
19-Oxoandrostenedione | C19H24O3. PubChem - NIH. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
reaction in oximes of. Indian Academy of Sciences. [Link]
-
Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. ResearchGate. [Link]
-
Oxime. Wikipedia. [Link]
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- 2. 19-Oxoandrostenedione | C19H24O3 | CID 92854 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. asianpubs.org [asianpubs.org]
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- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism | MDPI [mdpi.com]
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Application Note: Robust Solid-Phase Extraction of 19-Aldoandrostenedione from Biological Fluids for High-Sensitivity Analysis
Introduction: The Analytical Challenge
19-Aldoandrostenedione is a C19 steroid and a key intermediate in the biosynthesis of various androgens. Its accurate quantification in biological fluids such as plasma, serum, and urine is critical for endocrinology research, clinical diagnostics, and understanding steroidogenesis pathways. However, the inherent complexity of these biological matrices presents a significant analytical challenge.[1] Biological fluids contain a high concentration of interfering substances, including proteins, salts, lipids, and other endogenous molecules, that can suppress instrument signals, clog analytical columns, and lead to inaccurate results.[2][3]
Solid-Phase Extraction (SPE) is a powerful and widely adopted sample preparation technique that addresses these challenges by effectively isolating and concentrating analytes of interest from complex sample matrices.[4][5][6] This application note provides a comprehensive, field-proven protocol for the selective extraction of 19-Aldoandrostenedione from plasma and urine using a modern polymeric reversed-phase SPE sorbent. The methodology is designed to deliver high, reproducible recoveries and exceptionally clean extracts compatible with sensitive downstream analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method: A Mechanistic Approach
The protocol leverages the principles of reversed-phase chromatography, which is ideally suited for the extraction of moderately non-polar to non-polar analytes, such as steroids, from polar aqueous matrices.[7][8]
Analyte Characteristics: 19-Aldoandrostenedione is a neutral steroid, making its retention primarily dependent on hydrophobic interactions rather than ionic exchanges. Its non-polar steran backbone is the key feature exploited for separation.
Sorbent Selection Rationale: A water-wettable, polymeric reversed-phase sorbent is selected for this protocol. Unlike traditional silica-based C18 sorbents, polymeric phases offer several distinct advantages for bioanalysis:
-
Higher Binding Capacity: Allows for the processing of larger sample volumes, which is crucial for detecting low-level analytes.
-
pH Stability: Stable across a broad pH range, providing greater flexibility in method development.
-
Resistance to Drying: The water-wettable nature of the polymer ensures that the sorbent remains activated even if it accidentally runs dry after conditioning, leading to more consistent and reproducible recoveries.[9]
The extraction follows a standard "Bind-Elute" strategy, which involves four critical steps designed to maximize analyte recovery while eliminating matrix interferences.[10]
-
Condition & Equilibrate: The sorbent is first treated with an organic solvent (e.g., methanol) to solvate the polymeric chains and activate the hydrophobic surface. It is then equilibrated with an aqueous solution to prepare it for the sample.[10][11]
-
Load: The pre-treated biological sample is loaded onto the SPE cartridge. The non-polar 19-Aldoandrostenedione partitions from the polar aqueous sample and binds to the hydrophobic sorbent.
-
Wash: Polar, water-soluble interferences like salts and urea have minimal affinity for the sorbent and are washed away using a weak aqueous solution.[11]
-
Elute: A strong organic solvent is used to disrupt the hydrophobic interactions, releasing the retained 19-Aldoandrostenedione from the sorbent into a clean collection vessel.[10][11]
Materials and Reagents
| Equipment & Consumables | Chemicals & Reagents |
| SPE Vacuum Manifold | Methanol (HPLC or MS Grade) |
| Polymeric Reversed-Phase SPE Cartridges (e.g., 30 mg, 1 mL) | Acetonitrile (HPLC or MS Grade) |
| Centrifuge | Water (Deionized, 18 MΩ·cm) |
| Nitrogen Evaporation System | Formic Acid (LC-MS Grade) |
| Vortex Mixer | Ammonium Hydroxide |
| Calibrated Pipettes | Zinc Sulfate (for plasma) |
| Glass Centrifuge Tubes (15 mL) | β-glucuronidase from Helix pomatia (for urine) |
| Autosampler Vials with Inserts | Phosphate Buffer (pH 6.8) |
Detailed Experimental Protocols
Sample Pre-treatment: The Critical First Step
Proper sample pre-treatment is essential to ensure efficient extraction and prevent clogging of the SPE sorbent.[2][10] The procedure varies depending on the biological matrix.
Protocol 4.1.A: Human Plasma/Serum (Protein Precipitation)
-
Pipette 500 µL of plasma or serum into a 15 mL glass centrifuge tube.
-
Add 1.5 mL of cold 0.1 M Zinc Sulfate in 50% Methanol/Water. The zinc sulfate efficiently precipitates proteins while the methanol helps disrupt protein-analyte binding.
-
Vortex vigorously for 60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the clear supernatant for loading onto the SPE cartridge.
Protocol 4.1.B: Human Urine (Optional Enzymatic Hydrolysis) This hydrolysis step is necessary for quantifying total 19-Aldoandrostenedione, including its conjugated metabolites (glucuronides/sulfates). For free fraction analysis, skip to step 4.
-
Pipette 1 mL of urine into a 15 mL glass centrifuge tube.
-
Add 1 mL of 0.2 M Phosphate Buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex briefly and incubate at 55°C for 3 hours to ensure complete enzymatic cleavage of conjugates.
-
Allow the sample to cool to room temperature.
-
Centrifuge at 4,000 x g for 10 minutes to pellet any particulates. The clear supernatant is now ready for SPE.
Solid-Phase Extraction (SPE) Protocol
This protocol is applicable to the pre-treated supernatant from both plasma and urine samples.
-
Condition: Pass 1 mL of Methanol through the SPE cartridge. Do not apply vacuum yet; allow it to soak for 30 seconds to ensure complete wetting of the sorbent.[11]
-
Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry before loading the sample.[2][9]
-
Load: Load the pre-treated sample supernatant onto the cartridge. Apply a gentle vacuum to achieve a slow, consistent flow rate of approximately 1-2 mL/minute. A slow flow rate is crucial for ensuring sufficient interaction time between the analyte and the sorbent for optimal retention.
-
Wash 1: Wash the cartridge with 1 mL of deionized water to remove residual salts and very polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of 20% Methanol in water. This step removes more strongly bound polar interferences without eluting the target analyte.
-
Dry Sorbent: Apply full vacuum for 5 minutes to thoroughly dry the sorbent bed. This step is critical to remove all aqueous solvent, which can negatively impact the subsequent elution efficiency of the non-polar analyte with an organic solvent.
-
Elute: Place a clean collection tube inside the manifold. Elute the 19-Aldoandrostenedione from the cartridge by passing 1 mL of Methanol. Allow the solvent to soak for 30 seconds before drawing it through slowly to ensure complete desorption.
Post-Elution Processing
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.[12]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solvent compatible with the initial mobile phase of your analytical system (e.g., 50% Methanol in water).[12]
-
Final Preparation: Vortex for 30 seconds to ensure the analyte is fully dissolved, then transfer the solution to an autosampler vial for analysis.
Workflow Visualization
The following diagram illustrates the complete workflow from initial sample handling to the final, analysis-ready extract.
Caption: Workflow for SPE of 19-Aldoandrostenedione.
Performance Characteristics
This method is designed for high efficiency. While performance should be validated in every laboratory, the following table provides expected outcomes based on the analysis of similar steroid hormones in serum using polymeric SPE cartridges.
| Parameter | Expected Performance | Rationale / Comment |
| Recovery | 85 - 105% | High recovery is achieved through optimized pre-treatment and a selective wash step that minimizes analyte loss.[12] |
| Reproducibility (RSD) | < 10% | The robustness of the polymeric sorbent and controlled flow rates contribute to low variability between samples.[12] |
| Extract Cleanliness | High | The dual wash step effectively removes both polar (salts) and moderately polar (lipids) interferences, reducing matrix effects in LC-MS/MS analysis. |
| Analyte Concentration Factor | 5x (for Plasma) | Starting with 500 µL of plasma and reconstituting in 100 µL results in a significant concentration, enhancing analytical sensitivity. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete elution. 2. Analyte breakthrough during loading/washing. 3. Inefficient protein precipitation or hydrolysis. | 1. Ensure sorbent is fully dry before elution. Try a stronger elution solvent (e.g., Ethyl Acetate). 2. Decrease sample loading flow rate. Reduce the organic content in the wash step. 3. Optimize vortex time for precipitation. Verify activity of the hydrolysis enzyme. |
| Poor Reproducibility | 1. Inconsistent flow rates. 2. Sorbent bed drying before sample load. 3. Inconsistent evaporation/reconstitution. | 1. Use a vacuum manifold with flow control. 2. Ensure a layer of equilibration solvent remains on the sorbent before loading. 3. Ensure samples are completely dry before reconstitution. Vortex thoroughly after reconstitution. |
| Clogged SPE Cartridge | Inadequate removal of proteins or particulates. | Ensure complete centrifugation after pre-treatment. Consider using a pre-filter if the sample remains cloudy. |
Conclusion
This application note details a robust and reliable method for the solid-phase extraction of 19-Aldoandrostenedione from complex biological fluids. By combining an optimized sample pre-treatment strategy with the high performance of a polymeric reversed-phase sorbent, this protocol effectively removes matrix interferences and concentrates the analyte, delivering clean extracts suitable for high-sensitivity LC-MS/MS analysis. The detailed, step-by-step methodology and mechanistic explanations provide researchers with the tools to achieve accurate and reproducible quantification of this important steroid.
References
-
Kollroser, M., & Schober, C. (2005). Evaluation of Solid Phase Extraction Protocols for Isolation of Analgesic Compounds from Biological fluids prior to HPLC determination. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
-
Biotage. (n.d.). QuickStart Guide to SPE. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Agilent Technologies. (2019, May 9). Simple Approaches to SPE Method Development [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies. (2017). Determination of Hormones in Serum by LC/MS/MS Using Agilent Bond Elut Plexa SPE. Retrieved from [Link]
-
Waters Corporation. (2013). LC/MS Analysis of Aldosterone in Plasma. Retrieved from [Link]
-
Wu, F. C., et al. (2005). Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. ResearchGate. Retrieved from [Link]
-
Segura, J., et al. (2009). Gas chromatography-mass spectrometry method for the analysis of 19-nor-4-androstenediol and metabolites in human plasma: application to pharmacokinetic studies after oral administration of a prohormone supplement. PubMed. Retrieved from [Link]
-
Ji, A. (n.d.). Challenges in urine bioanalytical assays: overcoming nonspecific binding. PubMed. Retrieved from [Link]
-
Temerdashev, A., et al. (2025). Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development. ResearchGate. Retrieved from [Link]
-
D'Avolio, A., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. Retrieved from [Link]
-
Turcu, A. F., & Rainey, W. E. (2017). Liquid Chromatography–Tandem Mass Spectrometry Analysis of Human Adrenal Vein 19-Carbon Steroids Before and After ACTH Stimulation. National Institutes of Health. Retrieved from [Link]
-
Taibon, J., et al. (2020). An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma. ResearchGate. Retrieved from [Link]
-
Alvi, S., et al. (2020). Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS. National Institutes of Health. Retrieved from [Link]
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- 2. documents.thermofisher.com [documents.thermofisher.com]
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- 4. selectscience.net [selectscience.net]
- 5. biotage.com [biotage.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
Quantifying 19-Aldoandrostenedione in Cell Culture Media: An Application Note and Detailed Protocol
This technical guide provides a comprehensive framework for the accurate and robust quantification of 19-Aldoandrostenedione (also known as 19-Oxoandrostenedione) in cell culture media. This document is intended for researchers, scientists, and drug development professionals engaged in studies where the monitoring of this specific steroid hormone is critical. We will delve into the underlying principles of analytical method selection, detailed experimental protocols, and the necessary validation steps to ensure data integrity.
Introduction: The Significance of 19-Aldoandrostenedione
19-Aldoandrostenedione is a C19 steroid and a key intermediate in the biosynthesis of estrogens. It is an androstanoid, specifically a 17-oxo steroid, a 19-oxo steroid, a steroid aldehyde, and a 3-oxo-Delta(4) steroid[1]. As a human metabolite, its quantification in biological matrices, including cell culture supernatants, is crucial for understanding various physiological and pathological processes, particularly in the fields of endocrinology, oncology, and drug metabolism. The accurate measurement of 19-Aldoandrostenedione can provide valuable insights into enzyme kinetics, cellular metabolism, and the effects of therapeutic agents on steroidogenic pathways.
Chemical Properties of 19-Aldoandrostenedione:
| Property | Value |
| Molecular Formula | C₁₉H₂₄O₃[2] |
| Molecular Weight | 300.39 g/mol [2] |
| Synonyms | 19-Oxoandrostenedione, 3,17-dioxoandrost-4-en-19-al[1] |
Analytical Strategy: Method Selection and Rationale
The quantification of steroid hormones in complex biological matrices like cell culture media presents analytical challenges due to low concentrations, potential for interference from other structurally similar steroids, and the inherent instability of certain functional groups, such as the aldehyde in 19-Aldoandrostenedione. Two primary analytical techniques are suitable for this application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS is the gold-standard for steroid analysis, offering high sensitivity, specificity, and the ability to multiplex the analysis of several steroids in a single run[3][4]. The specificity is achieved through the selection of unique precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte.
-
ELISA is a high-throughput and cost-effective method that can be highly sensitive. However, its specificity is dependent on the antibody used, and cross-reactivity with other structurally related steroids can be a significant issue[5]. No commercial ELISA kit is currently available specifically for 19-Aldoandrostenedione. Therefore, the use of an androstenedione ELISA kit would require rigorous validation to assess its cross-reactivity and suitability for this specific application.
This guide will provide detailed protocols for both LC-MS/MS as the recommended primary method and guidance on how to validate an ELISA-based approach as a potential high-throughput screening alternative.
Critical Pre-analytical Consideration: Analyte Stability in Cell Culture Media
A crucial and often overlooked aspect of quantifying analytes in cell culture experiments is the stability of the compound of interest in the culture medium under incubation conditions (e.g., 37°C, 5% CO₂). Aldehydes are reactive functional groups that can be susceptible to degradation in aqueous and biological environments[6][7]. Furthermore, cells themselves can metabolize steroids, and enzymes present in serum supplements (like FBS) can also contribute to analyte degradation[8][9][10][11].
Therefore, before proceeding with any quantification experiments, it is imperative to determine the stability of 19-Aldoandrostenedione in your specific cell culture medium and under your experimental conditions.
Protocol for Determining Analyte Stability
This protocol is designed to assess the stability of 19-Aldoandrostenedione in cell culture medium over a time course that mimics your planned experiment.
Objective: To determine the degradation rate of 19-Aldoandrostenedione in cell-free and cell-containing culture medium.
Materials:
-
19-Aldoandrostenedione standard
-
Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., FBS, antibiotics)
-
Cell line of interest (for cell-containing stability)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or culture plates
-
Analytical method for quantification (LC-MS/MS or a validated ELISA)
Procedure:
-
Prepare a stock solution of 19-Aldoandrostenedione in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.
-
Spike the cell culture medium with the 19-Aldoandrostenedione stock solution to a final concentration that is within the expected range of your experimental samples and the linear range of your analytical method. Prepare a sufficient volume for the entire time course.
-
Cell-Free Stability:
-
Aliquot the spiked medium into sterile tubes or wells of a culture plate.
-
Incubate at 37°C, 5% CO₂.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot and store it immediately at -80°C until analysis. The t=0 sample should be frozen immediately after spiking.
-
-
Stability in the Presence of Cells:
-
Seed your cells in a culture plate at the density you will use for your experiments. Allow the cells to adhere and reach the desired confluency.
-
Replace the medium with the 19-Aldoandrostenedione-spiked medium.
-
Incubate at 37°C, 5% CO₂.
-
At the same time points as the cell-free experiment, collect an aliquot of the culture supernatant, centrifuge to remove any cells or debris, and store the supernatant at -80°C until analysis.
-
-
Analysis:
-
Thaw all samples and analyze them using your chosen quantification method.
-
Plot the concentration of 19-Aldoandrostenedione as a percentage of the t=0 concentration versus time for both the cell-free and cell-containing conditions.
-
Interpretation of Results:
-
A significant decrease in concentration over time in the cell-free medium indicates inherent instability of the analyte in the medium.
-
A more rapid decrease in the presence of cells suggests cellular uptake and/or metabolism.
-
Based on these results, you can determine the appropriate time window for your experiments to ensure that the measured concentrations accurately reflect the cellular production or response, rather than degradation.
Sample Preparation for 19-Aldoandrostenedione Quantification
The goal of sample preparation is to extract 19-Aldoandrostenedione from the cell culture medium and remove interfering substances such as proteins, salts, and lipids. The two most common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Protocol
LLE is a simple and effective method for extracting steroids from aqueous samples.
Materials:
-
Cell culture supernatant
-
Internal Standard (IS): An isotopically labeled 19-Aldoandrostenedione (e.g., ¹³C₃-19-Aldoandrostenedione) is highly recommended for LC-MS/MS to correct for extraction variability and matrix effects. If unavailable, a structurally similar steroid not present in the sample can be used, but this requires careful validation.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane (e.g., 80:20 v/v).
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent: Typically the initial mobile phase of your LC method (e.g., 50:50 methanol:water).
Procedure:
-
To 1 mL of cell culture supernatant in a glass centrifuge tube, add the internal standard.
-
Add 5 mL of the extraction solvent.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic extracts to maximize recovery.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent, vortex, and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) Protocol
SPE can provide a cleaner extract than LLE and is amenable to automation. A reverse-phase sorbent like C18 is suitable for steroid extraction.
Materials:
-
Cell culture supernatant
-
Internal Standard (IS)
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE manifold
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration and washing)
-
Collection tubes
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent
Procedure:
-
Add the internal standard to 1 mL of cell culture supernatant.
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the sorbent. Do not let the sorbent go dry.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Elute 19-Aldoandrostenedione with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent, vortex, and transfer to an autosampler vial for analysis.
Quantification by LC-MS/MS
Method Development: Determining MRM Transitions
Procedure:
-
Prepare a standard solution of 19-Aldoandrostenedione in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer to obtain the full scan mass spectrum in both positive and negative ionization modes. Identify the precursor ion, which is typically the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. For 19-Aldoandrostenedione (MW = 300.39), the [M+H]⁺ would be m/z 301.2.
-
Perform a product ion scan on the selected precursor ion. This involves isolating the precursor ion in the first quadrupole, fragmenting it in the collision cell, and scanning the third quadrupole to identify the resulting product ions.
-
Select the most abundant and stable product ions for the MRM transitions. It is recommended to select at least two transitions per analyte: one for quantification (the most intense) and one for confirmation.
Workflow for MRM Transition Determination:
Caption: Workflow for determining MRM transitions for 19-Aldoandrostenedione.
LC-MS/MS Protocol
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Conditions (Example):
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for steroid separations.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A gradient from 40% to 95% B over 5-10 minutes is a typical starting point.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS Conditions (To be optimized):
-
Ionization Mode: Positive ESI is generally preferred for androgens.
-
MRM Transitions: As determined in the method development step.
-
Collision Energy (CE) and other source parameters: These must be optimized for each transition to achieve maximum sensitivity.
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by analyzing a series of standards of known concentrations. The curve should be linear over the expected concentration range of the samples.
Quantification by ELISA (Validation Protocol)
As no specific ELISA kit for 19-Aldoandrostenedione is commercially available, one might consider using an androstenedione ELISA kit. However, this approach requires thorough validation to ensure its suitability.
Key Validation Parameters
1. Cross-Reactivity:
-
Objective: To determine the extent to which the androstenedione antibody binds to 19-Aldoandrostenedione.
-
Procedure:
-
Prepare a standard curve for androstenedione according to the kit manufacturer's instructions.
-
Prepare a series of concentrations of 19-Aldoandrostenedione and run them in the same assay.
-
Calculate the concentration of 19-Aldoandrostenedione that gives a 50% inhibition of the signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Androstenedione / IC50 of 19-Aldoandrostenedione) x 100
-
-
Acceptance Criteria: A high cross-reactivity is required for the assay to be viable. However, be aware that the quantification will be relative to androstenedione unless a 19-Aldoandrostenedione standard curve is used.
2. Parallelism:
-
Objective: To ensure that the analyte in the sample matrix behaves similarly to the standard in the assay buffer, indicating no significant matrix effects.
-
Procedure:
-
Pool several of your cell culture supernatant samples.
-
Create a serial dilution of the pooled sample with the assay buffer provided in the kit.
-
Run the dilutions in the ELISA.
-
Plot the measured concentrations against the dilution factor. The resulting curve should be parallel to the standard curve.
-
3. Accuracy (Spike and Recovery):
-
Objective: To assess the accuracy of the assay in your specific matrix.
-
Procedure:
-
Spike known concentrations of 19-Aldoandrostenedione into your cell culture medium at low, medium, and high levels within the assay's dynamic range.
-
Measure the concentration in both spiked and unspiked samples.
-
Calculate the percent recovery: % Recovery = (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration x 100
-
-
Acceptance Criteria: Recovery should typically be within 80-120%[12].
4. Precision:
-
Objective: To determine the reproducibility of the assay.
-
Procedure:
-
Intra-assay precision: Analyze multiple replicates of low, medium, and high concentration samples in a single assay run.
-
Inter-assay precision: Analyze the same samples on different days.
-
-
Acceptance Criteria: The coefficient of variation (%CV) should ideally be less than 15%.
ELISA Validation Workflow:
Caption: Workflow for validating an androstenedione ELISA for 19-Aldoandrostenedione quantification.
Data Interpretation and Reporting
-
Always report the method used for quantification (LC-MS/MS or ELISA).
-
For LC-MS/MS, report the specific MRM transitions used, along with validation data such as linearity, limit of detection (LOD), and limit of quantification (LOQ).
-
For ELISA, report the validation data, including cross-reactivity, parallelism, accuracy, and precision.
-
When reporting concentrations, ensure they are corrected for any dilution factors introduced during sample preparation.
-
The results of the stability study should be mentioned to justify the experimental timeline.
Conclusion
The accurate quantification of 19-Aldoandrostenedione in cell culture media is achievable with careful method selection, development, and validation. LC-MS/MS is the preferred method due to its superior specificity and sensitivity. While an ELISA-based approach may be suitable for high-throughput screening, it requires extensive validation to ensure the data is reliable. A critical, and often neglected, first step is the assessment of the analyte's stability in the specific experimental conditions, which is paramount for data integrity. By following the protocols and validation guidelines outlined in this application note, researchers can confidently and accurately measure 19-Aldoandrostenedione to advance their scientific investigations.
References
- Li, A., et al. (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 46(9), 1035-1045.
- Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods.
- Desai, R., et al. (n.d.).
- Li, A., et al. (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
- CABI Digital Library. (n.d.). P 101 THE LC-MS/MS ANALYSIS Of STEROIDS IN BOVINE URINE.
- Nature. (n.d.). Unveiling cytochrome P450 enzymes that catalyze steroid side-chain cleavage in bacteria.
- RSC Publishing. (2024). Influence of formaldehyde on signaling pathways when used in mammalian cell culture.
- PubChem. (n.d.). 19-Oxoandrostenedione.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2022). Validation of a Commercial Enzyme-Linked Immunosorbent Assay for Allopregnanolone in the Saliva of Healthy Pregnant Women.
- RSC Publishing. (2024).
- ResearchGate. (2025).
- ResearchGate. (2025). A protocol for testing the stability of biochemical analytes. Technical document.
- ResearchGate. (2025). Development of a validation protocol of enzyme immunoassay kits used for the analysis of steroid hormones in fish plasma.
- Sigma-Aldrich. (n.d.). Dulbecco's Modified Eagle Medium (DMEM).
- MDPI. (2022).
- GSRS. (n.d.). 19-ALDOANDROSTENEDIONE.
- Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
- National Institutes of Health. (n.d.).
- ACS Publications. (n.d.).
- National Institutes of Health. (2022). The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells.
- Eurofins. (n.d.).
- Cell and Gene. (2025).
- Britannica. (n.d.). Aldehyde.
- ASM Journals. (n.d.).
- YouTube. (2021). An Overview of Aldehydes and Ketones: Crash Course Organic Chemistry #27.
- Thermo Fisher Scientific. (n.d.). Dulbecco's Modified Eagle Medium (DMEM).
- PubMed Central. (2025).
- Proteintech. (n.d.).
- PubMed. (2019). A protocol for testing the stability of biochemical analytes. Technical document.
- PubMed. (n.d.). Gas chromatography-mass spectrometric analysis of oxidative reactions of [19,19-(2)H(2)]19-hydroxy-3-deoxy androgens by placental aromatase. Absence of a deuterium-isotope effect.
- PubMed Central. (n.d.). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.
- NIST. (n.d.). Androstenedione.
- ANEXIB. (n.d.). 19-Aldoandrostenedione.
Sources
- 1. 19-Oxoandrostenedione | C19H24O3 | CID 92854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. msacl.org [msacl.org]
- 4. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The validation of a commercial enzyme-linked immunosorbent assay and the effect of freeze-thaw cycles of serum on the stability of cortisol and testosterone concentrations in Aceh cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Unveiling cytochrome P450 enzymes that catalyze steroid side-chain cleavage in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
high-resolution mass spectrometry of 19-Aldoandrostenedione
Application Note: AN-2026-STR Topic: Targeted Characterization of 19-Aldoandrostenedione via High-Resolution Mass Spectrometry (HRMS)
Executive Summary
19-Aldoandrostenedione (19-oxo-A4) is a critical, transient intermediate in the biosynthesis of estrogens, produced during the third oxidative step catalyzed by Aromatase (CYP19A1). Its analysis is complicated by two factors: (1) its tendency to exist in equilibrium with its hydrated gem-diol form (19,19-dihydroxyandrostenedione) in aqueous media, and (2) its isobaric overlap with other hydroxylated C19 steroids (e.g., 19-hydroxytestosterone).
This guide details a high-resolution mass spectrometry (HRMS) workflow utilizing Q-TOF or Orbitrap platforms.[1] We present two distinct protocols: a Direct Injection Method for in vitro enzymatic assays (high concentration) and a Derivatization Method (Girard P) for biological fluids where sensitivity is paramount.
Chemical Properties & HRMS Theory
The "Gem-Diol" Trap
In solution, the C19-aldehyde of 19-oxo-A4 reacts with water to form a gem-diol. In the heated electrospray ionization (ESI) source, this diol often dehydrates back to the aldehyde. HRMS is the only reliable way to distinguish these species from stable hydroxylated isomers based on exact mass defects and specific fragmentation channels (e.g., loss of CO).
| Property | Aldehyde Form (19-oxo-A4) | Gem-Diol Form (Hydrate) |
| Formula | C₁₉H₂₆O₃ | C₁₉H₂₈O₄ |
| Monoisotopic Mass | 302.1882 Da | 320.1988 Da |
| [M+H]⁺ (Theoretical) | 303.1955 | 321.2061 |
| Key MS Feature | Base peak in organic solvents | Often loses H₂O in source (-18 Da) to mimic aldehyde |
Biological Context: The Aromatase Pathway
The following diagram illustrates the precise step where 19-oxo-A4 is formed and consumed.
Figure 1: The sequential oxygenation of androstenedione by Aromatase. 19-Aldoandrostenedione is the obligate precursor to aromatization.
Experimental Protocols
Protocol A: Direct HRMS (In Vitro Assays)
Use Case: Monitoring enzymatic conversion in microsomal incubations.
Reagents:
-
LC-MS Grade Methanol (MeOH) and Water.
-
Formic Acid (FA).
-
Internal Standard: d3-Testosterone (or d2-19-oxo-A4 if custom synthesized).
Step-by-Step Workflow:
-
Quenching: Stop enzymatic reaction by adding 3 volumes of ice-cold Methanol containing 0.1% FA.
-
Centrifugation: Spin at 15,000 x g for 10 min at 4°C to precipitate proteins.
-
Supernatant Transfer: Transfer clear supernatant to an amber HPLC vial (aldehydes are photo-sensitive).
-
Injection: Inject 5 µL directly onto the column.
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 8 minutes.
MS Parameters (Q-TOF/Orbitrap):
-
Source Temp: 300°C (Keep moderate to prevent thermal degradation of the aldehyde).
-
Scan Range: m/z 100–500.
-
Target Mass: Extracted Ion Chromatogram (EIC) for m/z 303.1955 ± 5 ppm.
Protocol B: Girard P Derivatization (High Sensitivity)
Use Case: Trace analysis in plasma or complex matrices. The Girard P (GP) reagent reacts with the ketone/aldehyde to form a permanently charged hydrazone, increasing ESI sensitivity by 10-100x.
Mechanism:
Step-by-Step Workflow:
-
Extraction: Perform Liquid-Liquid Extraction (LLE) on sample using MTBE (Methyl tert-butyl ether). Evaporate to dryness under Nitrogen.[4]
-
Reconstitution: Dissolve residue in 100 µL of Methanol.
-
Derivatization:
-
Add 50 µL of Girard P reagent (10 mg/mL in MeOH with 1% Acetic Acid).
-
Vortex and incubate at 60°C for 1 hour .
-
-
Quenching/Dilution: Add 150 µL of Water/Acetonitrile (90:10).
-
Analysis: Inject 10 µL.
HRMS Interpretation for GP-Derivatives: Since 19-oxo-A4 has three carbonyls (C3, C17, C19), it can form mono-, di-, or tri-derivatives. The C19-aldehyde is highly reactive.
-
Target Ion (Mono-GP): [M + GP_tag]⁺.
-
Mass shift: +136.087 Da (GP moiety) - 18.015 (Water) = +118.072 Da.
-
Target m/z: 302.1882 + 118.072 = 420.2602 .
-
Analytical Workflow Diagram
Figure 2: Dual-stream workflow for direct detection vs. high-sensitivity derivatization.
Data Interpretation & Validation
Fragmentation Pattern (MS/MS)
When performing MS/MS (e.g., Parallel Reaction Monitoring) on the [M+H]⁺ ion (m/z 303.1955), observe these diagnostic transitions to confirm identity.
| Fragment Ion (m/z) | Composition | Mechanism/Notes |
| 303.1955 | [M+H]⁺ | Precursor Ion |
| 285.1849 | [M+H - H₂O]⁺ | Loss of water (common to all steroids) |
| 275.2005 | [M+H - CO]⁺ | Diagnostic: Loss of Carbon Monoxide from C19-aldehyde. |
| 257.1899 | [M+H - H₂O - CO]⁺ | Combined loss. Confirms aldehyde presence.[5] |
| 97.0653 | C₆H₉O⁺ | A-ring fragment (typical of 3-keto-4-ene steroids). |
Differentiation from Isomers
19-Hydroxytestosterone (C19H28O3) is isobaric with the gem-diol form of 19-oxo-A4 but not the aldehyde.
-
19-oxo-A4: m/z 303.1955 (Aldehyde form dominant in gas phase).
-
19-OH-Testosterone: m/z 305.2111 (Stable alcohol).
-
Differentiation: Use retention time. 19-oxo-A4 is less polar than 19-OH-Testosterone due to the carbonyl vs. hydroxyl group, resulting in later elution on C18 columns.
References
-
Akhtar, M., et al. (2014). Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase. Journal of the American Chemical Society.[6]
-
Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses.[5] Bioanalysis.
-
Nicoli, R., et al. (2017). High-resolution mass spectrometry as an alternative detection method to tandem mass spectrometry for the analysis of endogenous steroids in serum. Journal of Chromatography B.
-
Thermo Fisher Scientific. High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages.
Sources
- 1. High-Resolution Mass Spectrometry for Untargeted Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitation and identification of intact Nandrolone phase II oxo‐metabolites based on derivatization and inject LC–MS/(HRMS) methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Prostate Cancer Cell Fate with 19-Hydroxyandrostenedione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Androgen Receptor - A New Axis in Prostate Cancer Progression
Prostate cancer is fundamentally a disease driven by androgen receptor (AR) signaling. Consequently, androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced disease. However, tumors invariably progress to a lethal state known as castration-resistant prostate cancer (CRPC). A significant subset of these resistant tumors acquires a neuroendocrine (NE) phenotype, characterized by low or absent AR expression, lineage plasticity, and resistance to both AR-targeted therapies and conventional chemotherapies. This transition, known as neuroendocrine trans-differentiation (NEtD), is a critical mechanism of treatment failure.
Recent discoveries have unveiled a novel signaling axis that contributes to this aggressive phenotype, centered on the ectopic expression of the olfactory receptor OR51E2 in prostate cancer cells.[1][2] This G-protein coupled receptor is activated by the testosterone metabolite 19-hydroxyandrostenedione (19-OH AD) , a product of the aromatase enzyme which is often upregulated in CRPC.[2] Activation of OR51E2 by 19-OH AD does not promote canonical androgenic proliferation; instead, it triggers a signaling cascade that pushes prostate cancer cells towards a non-proliferative, neuroendocrine-like state.[2][3]
These application notes provide a comprehensive guide for researchers to utilize 19-hydroxyandrostenedione in prostate cancer cell line studies. We will detail the underlying signaling mechanisms and provide validated, step-by-step protocols to assess its impact on cell viability, cell cycle progression, and the induction of neuroendocrine markers in the androgen-sensitive LNCaP prostate cancer cell line.
Scientific Foundation: The OR51E2 Signaling Cascade
The central hypothesis is that 19-OH AD acts as a key ligand for OR51E2, initiating a signaling pathway distinct from the classical AR axis. Understanding this pathway is crucial for interpreting experimental outcomes.
Activation of OR51E2 by 19-OH AD is believed to proceed through a canonical G-protein coupled receptor pathway involving the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] This cascade can then engage downstream effectors, including the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which has been linked to OR51E2 activation.[4] The culmination of this signaling is a profound shift in cellular phenotype towards NEtD, characterized by cell cycle arrest and the expression of neuronal markers.
Figure 2: Overall experimental workflow.
Part 1: Cell Culture and Compound Preparation
Rationale: The foundational step is to establish a consistent and reproducible cell culture system. For studying androgen-related pathways, it is imperative to first remove endogenous steroids from the culture medium. This is achieved by using charcoal-stripped fetal bovine serum (CS-FBS), which adsorbs steroid hormones, creating a baseline androgen-deprived state. [5]This ensures that any observed effects are due to the experimental compound and not confounding hormones in the serum.
Protocol 1.1: LNCaP Cell Culture and Androgen Deprivation
-
Culture Maintenance: Maintain LNCaP cells (ATCC® CRL-1740™) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding for Experiments: Seed LNCaP cells in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for protein extraction and flow cytometry).
-
Androgen Deprivation: 24 hours after seeding, aspirate the standard growth medium and replace it with experimental medium: phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS (CS-FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the cells in this androgen-deprived medium for at least 24 to 48 hours before adding 19-hydroxyandrostenedione or vehicle control. This allows for the downregulation of baseline AR activity.
Protocol 1.2: Preparation of 19-Hydroxyandrostenedione
Rationale: 19-OH AD is a steroid and, like many similar hydrophobic molecules, has poor solubility in aqueous solutions. A concentrated stock solution must be prepared in an appropriate organic solvent and then diluted to the final working concentration in the culture medium. Ethanol or DMSO are common choices. [6][7]The final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Solvent Selection: Use absolute ethanol or dimethyl sulfoxide (DMSO) as the solvent.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 19-hydroxyandrostenedione in the chosen solvent. For example, dissolve 3.024 mg of 19-OH AD (M.W. 302.4 g/mol ) in 1 mL of ethanol to make a 10 mM stock.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in the experimental medium (RPMI-1640 + 10% CS-FBS) to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.1% ethanol) in the experimental medium. This is critical to ensure that any observed effects are not due to the solvent itself.
Part 2: Core Functional Assays
Protocol 2.1: Cell Viability Assessment (MTT Assay)
Rationale: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals is accomplished by mitochondrial dehydrogenases in viable cells. [8]A decrease in formazan production upon treatment with 19-OH AD indicates a reduction in cell viability or proliferation.
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and perform androgen deprivation as described in Protocol 1.1.
-
Treatment: Treat cells with a range of 19-OH AD concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and the vehicle control.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
| Treatment Group | Concentration | Mean Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control | 0.1% Ethanol | 1.25 ± 0.08 | 100% |
| 19-OH AD | 10 nM | 1.18 ± 0.07 | ~94% |
| 19-OH AD | 100 nM | 0.95 ± 0.06 | ~76% |
| 19-OH AD | 1 µM | 0.70 ± 0.05 | ~56% |
| Table 1: Representative data from an MTT assay after 96 hours of treatment. Data are presented as mean ± SD. These are illustrative values based on published findings showing a dose-dependent decrease in viability. | |||
| [3] |
Protocol 2.2: Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: To determine if the reduction in cell viability is due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. [9][10]An accumulation of cells in the G0/G1 phase following treatment indicates cell cycle arrest.
-
Cell Seeding and Treatment: Seed 2x10⁵ LNCaP cells per well in a 6-well plate. After androgen deprivation, treat with vehicle or 19-OH AD (e.g., 100 nM) for 72 hours.
-
Cell Harvest: Harvest cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 60% ± 3.5% | 25% ± 2.8% | 15% ± 2.1% |
| 19-OH AD (100 nM) | 78% ± 4.1% | 12% ± 2.5% | 10% ± 1.9% |
| Table 2: Representative cell cycle distribution data after 72 hours of treatment. Data are presented as mean ± SD. These values illustrate a significant increase in the G0/G1 population, consistent with published findings. | |||
| [3] |
Protocol 2.3: Apoptosis Assessment (Caspase-3 Activity Assay)
Rationale: To confirm that the observed decrease in cell viability is primarily due to cytostatic effects (cell cycle arrest) rather than cytotoxicity (cell death), an apoptosis assay is essential. Caspase-3 is a key executioner caspase in the apoptotic pathway. [11]Colorimetric or fluorometric assays that measure the cleavage of a caspase-3-specific substrate can quantify its activity. Published data suggests 19-OH AD induces arrest rather than apoptosis, so a minimal increase in caspase-3 activity is expected. [3]
-
Cell Lysis: After treating LNCaP cells in 6-well plates with vehicle or 19-OH AD for 48-72 hours, harvest the cells and lyse them according to the manufacturer's protocol for a commercial Caspase-3 activity assay kit.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Procedure: Add an equal amount of protein from each sample to the wells of a microplate.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance (e.g., at 405 nm for pNA) or fluorescence on a plate reader.
-
Data Analysis: Calculate the fold-change in caspase-3 activity in treated samples relative to the vehicle control. A positive control (e.g., cells treated with staurosporine) should be included to validate the assay.
Part 3: Mechanistic Validation via Protein Expression
Protocol 3.1: Western Blotting for AR, PSA, and NE Markers
Rationale: Western blotting is used to validate the mechanistic hypothesis at the protein level. The induction of NEtD should correlate with a decrease in the expression of AR and its downstream target, Prostate-Specific Antigen (PSA). [12]Concurrently, there should be an increase in the expression of established neuroendocrine markers, such as Neuron-Specific Enolase (NSE) and Chromogranin A (CHGA). [12][13]
-
Protein Extraction: Treat LNCaP cells in 6-well plates with vehicle or 19-OH AD (e.g., 100 nM) for an extended period (e.g., 3 to 12 days, as NEtD is a slower process). [3]Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, NSE, CHGA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to determine relative protein expression levels.
| Protein Target | Vehicle Control (Relative Expression) | 19-OH AD (100 nM, 7 days) (Relative Expression) | Expected Outcome |
| Androgen Receptor (AR) | 1.0 | ~0.4 | Decrease |
| PSA | 1.0 | ~0.3 | Decrease |
| NSE | 1.0 | ~2.5 | Increase |
| β-actin | 1.0 | 1.0 | No Change |
| Table 3: Expected relative protein expression changes following 19-OH AD treatment, confirming a shift to a neuroendocrine phenotype. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for characterizing the biological effects of 19-hydroxyandrostenedione on prostate cancer cells. By demonstrating that 19-OH AD reduces cell viability through G0/G1 arrest and induces a neuroendocrine phenotype, researchers can validate the activity of the OR51E2 signaling axis. These studies are critical for understanding the mechanisms of therapy resistance and may uncover novel therapeutic strategies. Future investigations could involve using CRISPR-Cas9 to knock out OR51E2 in LNCaP cells to confirm that the effects of 19-OH AD are receptor-dependent. Furthermore, exploring downstream effectors of the cAMP and ERK pathways will provide a more detailed map of this important non-canonical signaling network in prostate cancer.
References
-
Abaffy, T., et al. (2018). A Testosterone Metabolite 19-Hydroxyandrostenedione Induces Neuroendocrine Trans-Differentiation of Prostate Cancer Cells via an Ectopic Olfactory Receptor. Frontiers in Oncology. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
Ryu, S. H., et al. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. [Link]
-
Sanz, L., et al. (2007). Inhibition of Apoptosis in Prostate Cancer Cells by Androgens Is Mediated through Downregulation of c-Jun N-terminal Kinase Activation. Molecular and Cellular Biology. [Link]
-
Lee, S. O., et al. (2014). Androgen receptor (AR) positive vs negative roles in prostate cancer cell deaths including apoptosis, anoikis, entosis, necrosis and autophagic cell death. Cancer Treatment Reviews. [Link]
-
Erb, H. H., et al. (2021). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. Life (Basel). [Link]
-
Burnstein, K. L. (2005). Androgen Receptor Signaling in Prostate Cancer: From Bench to Bedside. Journal of Andrology. [Link]
-
Weng, J., et al. (2022). The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells. Frontiers in Cell and Developmental Biology. [Link]
-
Kim, D., & Kim, I. Y. (2010). The IC50 values of synthesized compounds on LNCaP and PC-3 cells. ResearchGate. [Link]
-
Chen, X., et al. (2022). IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation. Cancer Cell International. [Link]
-
Peterson, L. F., & Clevenger, C. V. (2006). Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3. Journal of Medicinal Chemistry. [Link]
-
Yan, Y., et al. (2022). Caspase-Linked Programmed Cell Death in Prostate Cancer: From Apoptosis, Necroptosis, and Pyroptosis to PANoptosis. Cancers (Basel). [Link]
-
Zaffaroni, N., et al. (2023). Androgen Deprivation Freezes Hormone-Sensitive Prostate Cancer Cells in a Reversible, Genetically Unstable Quasi-Apoptotic State, Bursting into Full Apoptosis upon Poly(ADP-ribose) Polymerase Inhibition. International Journal of Molecular Sciences. [Link]
-
Berrevoets, C. A., et al. (1993). Studies on the human prostatic cancer cell line LNCaP. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Chuu, C. P., et al. (2013). Difference in Protein Expression Profile and Chemotherapy Drugs Response of Different Progression Stages of LNCaP Sublines and Other Human Prostate Cancer Cells. PLoS One. [Link]
-
Beltran, H., et al. (2022). Novel biomarkers predict prognosis and drug-induced neuroendocrine differentiation in patients with prostate cancer. Journal of Translational Medicine. [Link]
-
Zhu, Y., et al. (2014). Anti-androgen resistance in prostate cancer cells chronically induced by interleukin-1β. The Prostate. [Link]
-
Marcelli, M., et al. (1999). Signaling pathway activated during apoptosis of the prostate cancer cell line LNCaP: overexpression of caspase-7 as a new gene therapy strategy for prostate cancer. Cancer Research. [Link]
-
Cifuentes, M., et al. (2019). Androgen Deprivation Induces Reprogramming of Prostate Cancer Cells to Stem-Like Cells. International Journal of Molecular Sciences. [Link]
-
O'Malley, K. J., et al. (2003). Caspase-3 and -6 Expression and Activation Are Targeted by Hormone Action in the Rat Ventral Prostate During the Apoptotic Cell Death Process. Oxford University Press. [Link]
-
Erb, H. H., et al. (2020). Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. MDPI. [Link]
-
Gutierrez-Canas, I., et al. (2001). Neuroendocrine differentiation of the LNCaP prostate cancer cell line maintains the expression and function of VIP and PACAP receptors. Cellular Signalling. [Link]
-
Ablack, J. N., et al. (2022). Neuroendocrine differentiation (ND) in sensitivity of neuroendocrine tumor (NET) cells to ONC201/TIC10 cancer therapeutic. PLoS One. [Link]
-
ResearchGate. (2019). Dissolving dehydroisoandrosterone (DHIA)? ResearchGate. [Link]
-
Li, Y., et al. (2023). New insights into markers for distinguishing neuroendocrine prostate cancer: evidence from single-cell analysis. Frontiers in Immunology. [Link]
-
Chuu, C. P., et al. (2011). Androgen suppresses proliferation of castration-resistant LNCaP 104-R2 prostate cancer cells through androgen receptor, Skp2, and c-Myc. Cancer Science. [Link]
-
Yuan, T. C., et al. (2010). Neuroendocrine differentiation in prostate cancer. American Journal of Translational Research. [Link]
-
Abaffy, T., et al. (2018). A testosterone metabolite 19-hydroxyandrostenedione induces neuroendocrine trans-differentiation of prostate cancer cells via an ectopic olfactory receptor. bioRxiv. [Link]
-
Matsunami, H. (2018). A Testosterone Metabolite 19-Hydroxyandrostenedione Induces Neuroendocrine Trans-Differentiation of Prostate Cancer Cells via an Ectopic Olfactory Receptor. bioRxiv. [Link]
-
Kirk, J. (2010). Reconstitution tutorial. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Testosterone Metabolite 19-Hydroxyandrostenedione Induces Neuroendocrine Trans-Differentiation of Prostate Cancer Cells via an Ectopic Olfactory Receptor [frontiersin.org]
- 4. Frontiers | The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells [frontiersin.org]
- 5. Androgen Deprivation Induces Reprogramming of Prostate Cancer Cells to Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. coriell.org [coriell.org]
- 8. Androgen-independent LNCaP cells are a subline of LNCaP cells with a more aggressive phenotype and androgen suppresses their growth by inducing cell cycle arrest at the G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structurally related odorant ligands of the olfactory receptor OR51E2 differentially promote metastasis emergence and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathway activated during apoptosis of the prostate cancer cell line LNCaP: overexpression of caspase-7 as a new gene therapy strategy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroendocrine differentiation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel biomarkers predict prognosis and drug-induced neuroendocrine differentiation in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for studying 19-Aldoandrostenedione effects
Application Note: Experimental Design for Studying 19-Aldoandrostenedione (19-Oxo-A4)
Abstract
19-Aldoandrostenedione (19-oxo-A4) is the obligate, rate-limiting intermediate in the irreversible conversion of androgens to estrogens by Aromatase (CYP19A1). Unlike stable steroid end-products, 19-oxo-A4 is a reactive aldehyde capable of dissociating from the active site, accumulating in tissue, and exerting off-target mineralocorticoid effects. This guide outlines the rigorous experimental protocols required to study this unstable intermediate, overcoming common pitfalls such as spontaneous oxidation, immunoassay cross-reactivity, and enzymatic lability.
Part 1: Chemical Handling & Stability (The Foundation)
The Challenge: The C19-aldehyde group renders 19-oxo-A4 chemically unstable. It is prone to spontaneous oxidation to 19-carboxyandrostenedione or non-enzymatic aromatization under alkaline conditions. Standard steroid handling protocols will lead to data artifacts.
Protocol 1: Preparation and Storage of 19-Oxo-A4 Standards
-
Solvent Selection: Dissolve neat crystalline 19-oxo-A4 in molecular-grade Ethanol (EtOH) or Acetonitrile (ACN). Avoid DMSO for long-term storage as it can act as an oxidant over time with aldehydes.
-
Antioxidant Stabilization: Add 0.1% (w/v) Ascorbic Acid to all aqueous buffers used in downstream assays to prevent spontaneous oxidation of the aldehyde to the carboxylic acid.
-
pH Control: Maintain buffers at pH 7.4.
-
Critical Warning: At pH > 8.0, 19-oxo-A4 undergoes spontaneous loss of the C19 formate group to form Estrone (non-enzymatic aromatization), yielding false-positive aromatase activity data.
-
-
Storage: Store stock solutions at -80°C under argon gas to displace oxygen.
Part 2: Analytical Validation (LC-MS/MS)
Rationale: Immunoassays for androstenedione (A4) often exhibit 20-40% cross-reactivity with 19-oxo-A4 due to structural homology. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only validated method for distinguishing the aldehyde intermediate from the precursor (A4) and product (Estrone).
Protocol 2: LC-MS/MS Quantification Workflow
A. Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot 200 µL of sample (plasma or cell media).
-
Add 20 µL Internal Standard (IS): d7-Androstenedione (20 ng/mL).
-
Add 1 mL MTBE (Methyl tert-butyl ether) . Vortex for 10 mins.
-
Centrifuge at 3,000 x g for 5 mins. Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of 50:50 Methanol:Water (0.1% Formic Acid).
B. Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 8 minutes.
C. Mass Spectrometry Parameters (MRM Mode)
-
Ionization: ESI Positive Mode.
-
Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 19-Oxo-A4 | 301.2 | 97.1 | 25 | 50 |
| 19-Oxo-A4 (Qual) | 301.2 | 109.1 | 22 | 50 |
| Androstenedione | 287.2 | 97.1 | 20 | 50 |
| Estrone | 271.2 | 133.1 | 30 | 50 |
Note: The +14 Da mass shift (287 -> 301) confirms the addition of the oxygen atom at C19, distinguishing it from Androstenedione.
Part 3: Enzymatic Kinetics (Mechanism of Action)
Context: 19-oxo-A4 is the product of the second hydroxylation step of CYP19A1. To study its specific effects, one must isolate the "Step 3" reaction (conversion of Aldehyde to Phenol).
Protocol 3: Reconstituted Aromatase Kinetics Assay
Materials:
-
Recombinant Human CYP19A1 (microsomes or purified).
-
NADPH-P450 Reductase (CPR).
-
Substrate: 19-oxo-A4 (synthesized/purchased).
-
Cofactor: NADPH (freshly prepared).
Workflow:
-
Pre-Incubation: Mix 20 pmol CYP19A1 and 40 pmol CPR in 100 mM Phosphate Buffer (pH 7.4) containing 20% glycerol. Incubate at 37°C for 5 mins.
-
Substrate Addition: Add 19-oxo-A4 at varying concentrations (10 nM – 5 µM).
-
Control: Run parallel tubes with Androstenedione to compare
.
-
-
Reaction Start: Initiate with 1 mM NADPH.
-
Time Course: The reaction from 19-oxo-A4 to Estrone is rapid (
is high). Terminate reaction at 2 minutes using 100 µL Acetonitrile containing d4-Estrone. -
Analysis: Quantify the appearance of Formic Acid (by-product) or Estrone via LC-MS/MS.
Data Interpretation:
-
If 19-oxo-A4 accumulates, it suggests "uncoupling" of the third oxidative step.
-
Compare
of A4 19-OH vs. 19-Oxo Estrone to determine the rate-limiting step.
Part 4: Visualization of Pathways & Workflows
Figure 1: The Aromatase Reaction Cascade
Caption: The three-step oxidative conversion of Androstenedione to Estrone. 19-Aldoandrostenedione (19-Oxo-A4) represents the final intermediate before aromatization.
Figure 2: Experimental Workflow for 19-Oxo-A4 Analysis
Caption: Step-by-step workflow from sample preparation to LC-MS/MS quantification, emphasizing stability controls.
References
-
Conley, A. J., & Hinshelwood, M. M. (2001). Mammalian aromatases. Reproduction, 121(5), 685–695.
-
Yoshimoto, F. K., & Guengerich, F. P. (2014). Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase.[1][2] Journal of the American Chemical Society, 136(43), 15016–15025.
-
Hakki, T., & Bernhardt, R. (2006). CYP17- and CYP11B-dependent production of 19-nor-steroids and their biological effects. Molecular and Cellular Endocrinology, 248(1-2), 16–22. (Context on 19-oxygenated steroid mineralocorticoid effects).
-
Kushnir, M. M., et al. (2010). Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with comparison to immunoassays. Clinical Chemistry, 56(7), 1138–1147.
Sources
Troubleshooting & Optimization
Technical Support Center: 19-Aldoandrostenedione LC-MS/MS Analysis
Status: Operational Subject: Overcoming Matrix Effects & Stability Challenges in 19-Aldoandrostenedione Quantification Audience: Bioanalytical Scientists, DMPK Researchers
Executive Summary: The Dual Challenge
Analyzing 19-Aldoandrostenedione (19-Aldo-A4) presents a unique bioanalytical paradox. As an obligate intermediate in the aromatization of androgens to estrogens (catalyzed by CYP19A1), it is transient and typically present at low femtomolar concentrations.
Users frequently misdiagnose assay failure as "matrix effects" when the root cause is often a combination of ion suppression (phospholipids) and chemical instability (spontaneous deformylation to estrone). This guide provides a self-validating workflow to decouple these variables and robustly quantify 19-Aldo-A4.
Diagnostic Module: Is it Matrix or Stability?
Before changing extraction protocols, you must visualize where the suppression occurs relative to your analyte.
Protocol: Post-Column Infusion (PCI) Profiling
Standard validation protocols (e.g., FDA BMV) require matrix factor assessment, but PCI provides a real-time "map" of the suppression zones.
The Setup:
-
Pump A (LC): Inject a blank matrix extract (processed exactly like a sample).
-
Pump B (Infusion): Infuse a solution of 19-Aldo-A4 (100 ng/mL) at a low flow rate (e.g., 10 µL/min).
-
Mixing: Combine flows via a T-connector prior to the ESI source.
-
Result: A steady baseline (from Pump B) interrupted by dips (suppression) or peaks (enhancement) caused by the eluting matrix (Pump A).
Visualizing the Workflow
Figure 1: Post-Column Infusion setup to map ionization suppression zones against analyte retention time.
Sample Preparation: The "Clean-up" Phase
Protein Precipitation (PPT) is insufficient for 19-Aldo-A4 due to high phospholipid carryover. We recommend Liquid-Liquid Extraction (LLE) or Phospholipid-Removal SPE .
Comparative Data: Extraction Efficiency
Data based on recovery of 19-oxygenated steroids from human plasma.
| Method | Recovery (%) | Phospholipid Removal | Matrix Effect (ME%) | Suitability for 19-Aldo-A4 |
| Protein Precip (PPT) | >95% | Poor (<10% removed) | -40% to -60% (Suppression) | Not Recommended |
| LLE (MTBE) | 85-90% | Good (~90% removed) | -10% to +5% | High |
| HybridSPE (Zr-based) | 80-85% | Excellent (>99% removed) | < 5% | High |
| SLE (Supported Liquid) | 90-95% | Good | -15% to -10% | Moderate |
Recommended Protocol: MTBE Liquid-Liquid Extraction
-
Aliquot: 200 µL Plasma/Serum.
-
IS Addition: Add Deuterated Internal Standard (d7-Androstenedione or specific d3-19-Aldo if available).
-
Extraction: Add 1.0 mL Methyl tert-butyl ether (MTBE) .
-
Why MTBE? It forms a distinct upper layer (unlike DCM) and excludes phospholipids better than Ethyl Acetate.
-
-
Agitation: Vortex 5 min; Centrifuge 10 min at 3000g.
-
Transfer: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath; pour off the organic supernatant.
-
Dry: Evaporate under nitrogen at 40°C.
-
Reconstitute: 100 µL MeOH:H2O (50:50).
Advanced Troubleshooting: Derivatization
If LLE does not yield sufficient sensitivity (LOD < 10 pg/mL), or if the hydrate form of 19-Aldo-A4 is causing peak splitting, derivatization is the solution.
The Chemistry: 19-Aldo-A4 contains a ketone (C3, C17) and an aldehyde (C19). Reagents like Girard P or Hydrazinopyridine react with these carbonyls to form hydrazones.
Benefits:
-
Ionization: Adds a permanently charged moiety (Girard P) or proton-affinitive group (Pyridine), increasing signal by 10-100x.
-
Chromatography: Shifts the analyte retention time away from the phospholipid "dump" zone (usually late-eluting).
-
Stability: Locks the aldehyde, preventing hydration or deformylation.
Decision Logic for Method Development
Figure 2: Decision tree for selecting between direct LLE and Derivatization workflows.
Frequently Asked Questions (FAQs)
Q1: My 19-Aldo-A4 peak splits into two. Is this a column failure?
-
Answer: Likely not. 19-Aldo-A4 exists in equilibrium between the free aldehyde and the gem-diol (hydrate) forms in aqueous mobile phases.
-
Fix:
-
Use a column temperature of 40-50°C to push the equilibrium.
-
Eliminate water from the sample solvent (inject in high organic) if possible, though this risks peak shape.
-
Best Fix: Derivatize with hydroxylamine or hydrazine to lock the structure into a single oxime/hydrazone form.
-
Q2: I see signal loss over the duration of a batch (24 hours). Is the MS clogging?
-
Answer: Check the autosampler temperature. 19-Aldo-A4 is thermally unstable and can deformylate to Estrone (E1) if left at room temperature or exposed to high pH.
-
Fix: Keep autosampler at 4°C. Ensure reconstitution solvent is neutral or slightly acidic (0.1% Formic Acid). Monitor the Estrone transition (271 -> 145) to check for degradation.
Q3: Can I use Ammonium Fluoride in the mobile phase?
-
Answer: Yes. Recent data suggests Post-Column Infusion of Ammonium Fluoride (NH4F) (6 mmol/L) can enhance ionization of 3-keto-steroids by >400% compared to formic acid.[1][2] However, do not put NH4F directly on the column if you switch between positive/negative modes frequently, as it is hard to wash out.
References
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Link
-
Taylor, P. J. (2005).[3] "Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry." Clinical Biochemistry. Link
-
Krone, N., et al. (2010). "Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS)." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Schiffer, L., et al. (2019). "Intracrine androgen biosynthesis, metabolism and action in normal and malignant breast tissue." Molecular and Cellular Endocrinology. (Context on 19-oxygenated steroid pathways). Link
-
Fietz, M., et al. (2022). "Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride." Journal of Chromatography B. Link
Sources
Technical Support Center: Enhancing Sensitivity for 19-Aldoandrostenedione Detection
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for improving the analytical sensitivity of 19-Aldoandrostenedione. As a steroid hormone with significant biological interest, achieving low detection limits is often critical. This guide offers practical, field-proven insights to navigate the common challenges encountered during its quantification, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind experimental choices.
Issue 1: Low or No Signal for 19-Aldoandrostenedione
Question: I am not seeing a discernible peak for my 19-Aldoandrostenedione standard or in my sample. Where should I start troubleshooting?
Answer: A complete loss of signal can be frustrating, but it often points to a singular critical issue. A systematic approach is key to identifying the root cause.
Initial Triage Workflow:
Caption: Initial troubleshooting workflow for no signal.
Detailed Steps & Explanations:
-
Verify Mass Spectrometer Performance: The quickest way to isolate the problem is to bypass the liquid chromatography (LC) system. Directly infuse a freshly prepared solution of your 19-Aldoandrostenedione standard into the mass spectrometer.
-
Rationale: This step confirms that the mass spectrometer is tuned correctly for your analyte, the ion source is generating a stable spray, and the detector is functioning.[1][2]
-
If you see a signal: The issue is likely with your LC system or the sample introduction process.
-
If you do not see a signal: The problem lies within the mass spectrometer. Check instrument calibration, ion source cleanliness, and detector settings.[2][3]
-
-
Check the LC Flow Path: If the MS is working, inject your standard while bypassing the analytical column (if your system allows).
-
Rationale: This helps determine if the issue is with the column itself or the preceding components of the LC system (pump, autosampler, tubing).
-
If you see a signal: Your column is likely the culprit. It may be clogged, degraded, or the analyte may be strongly and irreversibly adsorbing to the stationary phase.
-
If you still don't see a signal: There could be a blockage in the tubing, an issue with the autosampler, or incorrect mobile phase delivery.
-
-
Assess Sample Integrity: If both the MS and the basic LC flow path are working, reconsider your sample.
-
Rationale: Analyte degradation is a common issue, especially for compounds with reactive functional groups like the aldehyde in 19-Aldoandrostenedione.[4] Errors in standard preparation can also lead to a concentration that is too low to be detected.
-
Action: Prepare a fresh, higher concentration standard. Ensure proper storage conditions (e.g., protected from light, appropriate temperature) for both your stock solutions and prepared samples.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Question: My 19-Aldoandrostenedione peak is showing significant tailing, which is affecting my integration and quantification. What are the likely causes and solutions?
Answer: Poor peak shape is often a chromatographic issue. Here's how to diagnose and resolve it:
| Symptom | Potential Causes | Recommended Solutions | Scientific Rationale |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol interactions).- Column contamination or degradation.- Mismatched solvent strength between sample diluent and mobile phase. | - Add a small amount of a weak acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the mobile phase.[4]- Flush the column with a strong solvent or replace it.- Reconstitute the sample in a solvent similar to the initial mobile phase. | - Mobile phase additives can mask active sites on the silica support, reducing secondary interactions.- Contaminants can create alternative binding sites, leading to peak tailing.- Injecting a sample in a much stronger solvent than the mobile phase can cause the analyte band to spread before it reaches the column. |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Dilute the sample or inject a smaller volume.- Reconstitute the sample in a weaker solvent. | - Overloading the column saturates the stationary phase, causing the analyte to move through the column too quickly.- A strong injection solvent can cause the analyte to travel down the column before proper partitioning can occur. |
| Broad Peaks | - Large dead volumes in the LC system.- Column degradation.- High-flow rate for the column dimensions. | - Check and tighten all fittings.- Use a new column.- Optimize the flow rate for your column's particle size and dimensions. | - Dead volumes in fittings or tubing allow the analyte band to diffuse, resulting in broader peaks.- A degraded column loses its efficiency in focusing the analyte band.- Excessively high flow rates can lead to poor mass transfer kinetics, causing peak broadening. |
Issue 3: High Background Noise or Matrix Effects
Question: I am observing significant background noise and ion suppression in my biological samples, making it difficult to achieve the desired sensitivity for 19-Aldoandrostenedione. How can I mitigate this?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis.[5][6][7][8] A multi-faceted approach involving sample preparation, chromatography, and internal standards is necessary.
Strategies to Mitigate Matrix Effects:
Caption: Strategies for mitigating matrix effects.
Detailed Explanations:
-
Enhance Sample Preparation:
-
Solid Phase Extraction (SPE): This is a highly effective technique for removing interfering substances like phospholipids from plasma or serum.[9] A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can provide even cleaner extracts.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. This is a classic and effective method for cleaning up steroid samples.
-
Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components and often leads to significant ion suppression.[3] It should be used with caution when high sensitivity is required.
-
-
Optimize Chromatography:
-
Gradient Elution: A well-optimized gradient can chromatographically separate 19-Aldoandrostenedione from co-eluting matrix components that cause ion suppression.
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for steroids and interfering compounds.
-
-
Utilize a Stable Isotope Labeled (SIL) Internal Standard:
-
Rationale: A SIL internal standard (e.g., ¹³C₃- or d₄-19-Aldoandrostenedione) is the gold standard for correcting matrix effects. It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate quantification even in the presence of significant matrix effects.[5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for 19-Aldoandrostenedione?
Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are both viable options for steroid analysis.[10]
-
ESI: Generally preferred for its soft ionization, which typically results in a prominent protonated molecule [M+H]⁺. For 19-Aldoandrostenedione (MW: 300.39), you would look for an m/z of 301.4. ESI is often more susceptible to matrix effects than APCI.[8][11]
-
APCI: Can be more robust and less prone to matrix effects for less polar molecules like steroids. It may, however, induce more in-source fragmentation.
Recommendation: Start with ESI in positive ion mode. If you encounter significant matrix effects or poor ionization efficiency, developing an APCI method is a worthwhile alternative.
Q2: I am still struggling with sensitivity. Should I consider chemical derivatization?
Yes, chemical derivatization is a powerful strategy to enhance sensitivity for steroids. 19-Aldoandrostenedione has two ketone groups and one aldehyde group, all of which are potential sites for derivatization.[12][13][14]
Derivatization Strategy for 19-Aldoandrostenedione:
-
Target Functional Group: The aldehyde and ketone groups.
-
Common Derivatizing Reagents:
-
Girard's Reagents (T or P): These reagents react with carbonyl groups to introduce a permanently charged quaternary ammonium group. This dramatically increases ionization efficiency in ESI positive mode.
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with carbonyls to form a hydrazone derivative that ionizes well.[15]
-
1-Amino-4-methylpiperazine (AMP): This reagent has been shown to improve the detection of other keto-steroids.[16]
-
-
Benefits:
-
Increased Ionization Efficiency: The primary reason for derivatization.
-
Improved Chromatography: The derivative will have different retention properties, which can help to move it away from interfering matrix components.
-
Enhanced Fragmentation: The derivative may produce more specific and intense fragment ions, improving the selectivity of your MRM transitions.
-
Experimental Protocol: General Derivatization with Girard's Reagent T
-
Sample Preparation: Extract 19-Aldoandrostenedione from your biological matrix using SPE or LLE and evaporate to dryness.
-
Reagent Preparation: Prepare a fresh solution of Girard's Reagent T (e.g., 10 mg/mL) in an acidic methanol solution (e.g., 10% acetic acid in methanol).
-
Reaction: Reconstitute the dried extract in the Girard's Reagent T solution.
-
Incubation: Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 60 minutes). This step must be optimized.
-
Analysis: Directly inject the reaction mixture into the LC-MS/MS system.
Q3: What are the expected MRM transitions for 19-Aldoandrostenedione?
Without experimental data, we must predict the fragmentation based on the structure. The protonated molecule [[M+H]⁺] would be m/z 301.4.
Predicted Fragmentation Pathways:
Steroids typically undergo neutral losses of water (H₂O) and carbon monoxide (CO). The fragmentation of the androstenedione backbone is well-characterized.
Caption: Predicted fragmentation of 19-Aldoandrostenedione.
Recommended MRM Transitions to Screen:
| Precursor Ion (m/z) | Product Ion (m/z) | Potential Neutral Loss | Notes |
| 301.4 | 283.4 | H₂O | A common loss from steroids. |
| 301.4 | 255.4 | H₂O + CO | Sequential loss, also common. |
| 301.4 | 109.1 | C₁₀H₁₄O₂ | Characteristic fragmentation of the androstane core. |
Self-Validation: You must confirm these transitions by infusing a pure standard of 19-Aldoandrostenedione and performing a product ion scan. The most intense and specific fragment should be chosen as the quantifier, with a second fragment used as a qualifier.
Q4: How can I ensure the stability of 19-Aldoandrostenedione during sample storage and preparation?
The aldehyde group in 19-Aldoandrostenedione is susceptible to oxidation.
-
Storage: Store stock solutions and biological samples at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Sample Preparation: Process samples on ice when possible. Minimize exposure to air and light. If oxidation is a significant issue, consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.
-
Stability Assessment: Perform freeze-thaw and bench-top stability experiments as part of your method validation to quantify any potential degradation.[17]
References
-
Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Retrieved from [Link]
- Santa, T. (2009). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
- Li, Y., et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 27(15), 4986.
- Yuan, L., et al. (2021). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 62, 100081.
- Xing, J., et al. (2016). Ionization Enhancement in Atmospheric Pressure Chemical Ionization and Suppression in Electrospray Ionization between Target Drugs and Stable-Isotope Labeled Internal Standards in Quantitative Liquid Chromatography/Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(12), 2051-2060.
- Aghaei, M., et al. (2018). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Avicenna Journal of Medical Biotechnology, 10(4), 236-242.
- Peeters, S., et al. (2018). Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease. Journal of Steroid Biochemistry and Molecular Biology, 183, 1-9.
- Li, X., & Franke, A. A. (2016). Derivatization methods for LC-MS analysis of endogenous compounds. Bioanalysis, 8(16), 1753-1768.
- Li, Y., et al. (2017). A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women.
- Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry, 36(1), e9154.
- Wang, G., et al. (2019). Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS.
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
Phenomenex. (2023, October 4). LC-MS/MS Steroid Panel from Serum Analysis. Retrieved from [Link]
- Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry, 36(1), e9154.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
- Google Patents. (2018). WO2018185783A1 - Novel process for preparation of 19-norsteroids.
- de la Torre, X., et al. (2011). 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC. In Proceedings of the Manfred Donike Workshop, 29, 102-106.
- Lundin, V. F., et al. (2023). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. Molecular Therapy: Nucleic Acids, 32, 725-736.
- Chen, Y., et al. (2016). Fragmentation of Electrospray-produced Deprotonated Ions of Oligodeoxyribonucleotides Containing an Alkylated or Oxidized Thymidine. Journal of the American Society for Mass Spectrometry, 27(7), 1164-1174.
- Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry, 36(1), e9154.
- Wang, G., et al. (2019). Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS.
- Li, W., et al. (2023). A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone. Steroids, 192, 109181.
- Gertsman, I., & Gangoiti, J. A. (2019). Impact of matrix effects and ionization efficiency in non-quantitative untargeted metabolomics. Metabolomics, 15(10), 133.
-
ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube. Retrieved from [Link]
-
PENS. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. Retrieved from [Link]
-
Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go? Retrieved from [Link]
-
ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Agilent Technologies. (2018, September 12). Sample Preparation in a Bioanalytical Workflow - Part 2 [Video]. YouTube. Retrieved from [Link]
-
ILRI. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 19-ALDOANDROSTENEDIONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. Retrieved from [Link]
- Hopfgartner, G. (2004). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 39(8), 845-855.
- Google Patents. (2010). CN101851262A - Preparation method of 19-nor-4-androstenedione.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 458-469.
- Fischer, S. M., & Perkins, P. D. (n.d.). Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization: The Science Behind the Agilent Multimode Ion Source. Agilent Technologies.
-
Organic Chemistry Portal. (2014, January 6). The Inoue Synthesis of 19-Hydroxysarmentogenin. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Practical and Popular Sample Preparation Techniques for Ion Chromatography. Retrieved from [Link]
-
SCIEX. (2016). LCMSMS Solutions For Steroid Analysis. Retrieved from [Link]
- Boussada, M., et al. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Journal of Mass Spectrometry, 54(9), 765-775.
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
- da Silva, G. N., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. Journal of Mass Spectrometry, 45(6), 649-657.
Sources
- 1. fisica.unam.mx [fisica.unam.mx]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
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- 5. scispace.com [scispace.com]
- 6. Impact of matrix effects and ionization efficiency in non-quantitative untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. ddtjournal.com [ddtjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in 19-Aldoandrostenedione chromatography
Introduction: The "Aldehyde" Challenge
Welcome to the technical support center. If you are analyzing 19-Aldoandrostenedione (19-Aldo) , you are likely encountering peak shape issues that do not appear with standard androgens like Testosterone or Androstenedione.
The Core Problem: Unlike stable keto-steroids, 19-Aldo possesses a C19 aldehyde group. In aqueous mobile phases (Reverse Phase LC), this group exists in a dynamic equilibrium between the free aldehyde and the gem-diol (hydrate) forms. This interconversion occurs on a timescale similar to the chromatographic separation, leading to the classic triad of failure:
-
Split Peaks (separation of hydrate vs. aldehyde).
-
Peak Broadening (on-column interconversion).
-
Tailing (secondary silanol interactions).
This guide synthesizes chemical kinetics with chromatographic physics to resolve these specific issues.
Part 1: Diagnostic Workflow
Before altering your method, identify the specific failure mode using the logic tree below.
Figure 1: Diagnostic Logic Tree for 19-Aldoandrostenedione peak shape issues.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "Split Peak" Phenomenon
User Question: My 19-Aldo standard elutes as a double peak connected by a saddle (bridge), or sometimes as two distinct peaks. Is my column ruined?
Technical Analysis:
This is rarely a column failure. It is a kinetic phenomenon .
In the presence of water (mobile phase), the C19 aldehyde undergoes hydration:
Protocol to Fix:
-
Increase Column Temperature: Raising the temperature to 40°C or 50°C increases the reaction rate (
), pushing the system into "fast exchange." The two peaks will coalesce into a single, sharper peak (time-averaged population). -
Modify Mobile Phase: Reduce water content if possible, or switch to a HILIC mode (organic-rich) to suppress hydration, though RP is standard.
Issue 2: Severe Peak Tailing
User Question: The peak rises sharply but drags out for minutes. Integration is impossible.
Technical Analysis: Steroids are neutral, but the aldehyde and ketone oxygens act as Lewis bases. They interact with acidic silanol groups (Si-OH) on the silica support. Tailing indicates these secondary interactions are dominant.
Protocol to Fix:
-
End-Capping: Ensure you are using a "fully end-capped" column (e.g., Agilent Eclipse Plus, Waters BEH).
-
Mobile Phase Modifier: You must use a buffer or modifier. Pure Water/Acetonitrile is insufficient.
-
Recommendation: Add 5–10 mM Ammonium Acetate or 0.1% Formic Acid . The ammonium ions (
) effectively cover residual silanols, preventing the steroid from "sticking."
-
Issue 3: Ghost Peaks & Retention Drift
User Question: I see a new peak appearing earlier in the chromatogram over time, and my main peak is shrinking.
Technical Analysis: 19-Aldo is chemically labile. It is prone to:
-
Oxidation: Converting to 19-Carboxyandrostenedione (elutes earlier due to polarity).
-
Deformylation: Loss of the C19 group to form Androstenedione (elutes later).
Protocol to Fix:
-
Sample Stability: Keep autosampler temperature at 4°C .
-
Antioxidants: If using UV detection, add 0.05% BHT to the sample solvent. (Note: Avoid BHT for Mass Spec as it suppresses ionization).
-
Solvent Choice: Avoid methanol in sample prep if possible; aldehydes can form hemiacetals with methanol (methyl-hemiacetals). Acetonitrile is preferred.
Part 3: Optimized Experimental Parameters
Based on field data, the following parameters yield the highest probability of Gaussian peak shape.
Recommended Method (LC-MS/UV Compatible)
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 50mm, 1.8µm) | High efficiency; C18 provides necessary hydrophobicity. |
| Stationary Phase | Hybrid Particle (e.g., BEH or Poroshell) | Reduces silanol activity compared to pure silica. |
| Mobile Phase A | Water + 10mM Ammonium Formate | Buffers pH (~3.8) and masks silanols. |
| Mobile Phase B | Acetonitrile (ACN) | ACN yields sharper peaks than MeOH for steroids. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for UHPLC. |
| Column Temp | 45°C ± 1°C | CRITICAL: Drives hydrate/aldehyde equilibrium to fast exchange. |
| Gradient | 20% B to 70% B over 5 mins | Standard steroid elution window. |
| Injection Solvent | 20% ACN / 80% Water | Matches initial gradient to prevent "solvent effect" splitting. |
Stability Data: Half-Life in Solution
| Solvent | Temp | t1/2 (Approx) | Notes |
| Methanol | 25°C | < 4 Hours | Forms methyl-hemiacetals rapidly. |
| Acetonitrile | 25°C | > 24 Hours | Preferred solvent. |
| Water (Buffered) | 25°C | ~ 12 Hours | Slow hydration/oxidation. |
Part 4: Mechanism of Action (The "Why")
Understanding the equilibrium is vital for troubleshooting. The diagram below illustrates the competing states of the molecule during chromatography.
Figure 2: The hydration equilibrium causing peak broadening. In "Slow Exchange," both species are resolved (split peak). In "Fast Exchange" (High Temp), they average out.
References
-
Agilent Technologies. (2019).[1] A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from
-
Shimadzu Corporation. (n.d.). Abnormal Peak Shapes: Troubleshooting Guide. Retrieved from
-
Separation Science. (2023). Peak Splitting in HPLC: Causes and Solutions. Retrieved from
-
National Institutes of Health (NIH). (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry.[2][3] PubMed Central. Retrieved from
-
Chromatography Today. (2014). What are the Common Peak Problems in HPLC? Retrieved from
Sources
- 1. agilent.com [agilent.com]
- 2. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 19-Aldoandrostenedione
Introduction: The "Gatekeeper" Intermediate
Welcome to the Technical Support Center. You are likely accessing this guide because you are studying Cytochrome P450 19A1 (Aromatase) kinetics or steroidogenesis and are encountering inconsistent recovery of 19-Aldoandrostenedione (19-aldo-A4) .
The Core Challenge: Unlike stable end-products like Testosterone or Estradiol, 19-aldo-A4 is a reactive aldehyde intermediate . It sits precariously at the second step of the aromatization cascade. Its aldehyde group at the C19 position makes it chemically "nervous"—prone to three distinct degradation pathways:
-
Hydration: Rapid equilibrium with its gem-diol form in aqueous media (causing LC-MS peak splitting).
-
Oxidation: Conversion to 19-Carboxyandrostenedione (19-COOH).
-
Spontaneous Aromatization: Non-enzymatic deformylation to form Estrone, particularly in basic pH or under thermal stress.
This guide provides the protocols necessary to freeze this molecule in time, ensuring your data reflects biological reality, not storage artifacts.
Module 1: Critical Storage Protocols
Temperature & Matrix Management
-
The Golden Rule: Store at -80°C .
-
Why? At -20°C, enzymatic activity (if not fully quenched) and slow chemical oxidation persist. The activation energy for aldehyde oxidation is low enough that -20°C is insufficient for long-term (>1 month) storage.
-
-
Freeze-Thaw Cycles: Strict limit of 2 cycles .
-
Why? Repeated phase transitions disrupt the hydration shell, promoting aggregation or irreversible adsorption to container walls.
-
-
Vial Selection: Silanized Glass or High-Quality Polypropylene.
-
Why? Steroids are lipophilic and adsorb to standard plastics. However, the aldehyde group adds polarity. Glass is preferred to prevent leaching of plasticizers (phthalates) which can suppress ionization in MS.
-
Buffer & pH Control (The Most Critical Factor)
-
Requirement: Maintain pH 6.5 – 7.4 .
Module 2: Troubleshooting Guide
Issue 1: "My LC-MS peak is split or extremely broad."
-
Diagnosis: On-Column Hydration.
-
The Science: In aqueous mobile phases, the C19-aldehyde exists in equilibrium with its gem-diol (hydrate) form. These two forms have slightly different hydrophobicities and can separate on C18 columns.
-
Solution:
-
Solvent: Ensure your loading solvent (and initial gradient) contains a high percentage of organic solvent (e.g., 50% Methanol) if possible, or use a column temperature of 40-50°C to accelerate the interconversion rate, merging the peaks into a single average signal.
-
Acidification: Use 0.1% Formic Acid in mobile phases to stabilize the equilibrium.
-
Issue 2: "I see a mass shift of +16 Da."
-
Diagnosis: Oxidation to 19-Carboxylic Acid.
-
The Science: Dissolved oxygen in your buffer has attacked the aldehyde.
-
Solution:
-
Degassing: Thoroughly degas all buffers before use.
-
Additives: Add an antioxidant like Ascorbic Acid (0.1% w/v) or EDTA (to chelate metal ions that catalyze oxidation) to the storage matrix immediately after sample collection.
-
Issue 3: "Signal intensity drops 50% after one week at -20°C."
-
Diagnosis: Enzymatic degradation or Adsorption.
-
The Science: If measuring from plasma/microsomes, residual enzymes (reductases/dehydrogenases) may still be active during the freezing process.
-
Solution:
-
Quenching: Use a "Crash Solvent" (Ice-cold Acetonitrile with 1% Formic Acid) before freezing to denature proteins immediately. Do not freeze raw plasma/microsomal incubation mixtures without quenching.
-
Module 3: Visualizing the Instability
The following diagram illustrates the precarious position of 19-Aldo-A4 and the pathways that lead to data loss.
Caption: Degradation and equilibrium pathways of 19-Aldoandrostenedione. Note the reversible hydration (yellow) and irreversible degradation paths (red/grey).
Module 4: Validated QC Protocol
Use this self-validating protocol to confirm stability in your specific matrix.
Materials
-
Internal Standard (IS): Deuterated Androstenedione (
-A4) or -Estrone. (Note: A specific -19-aldo-A4 is rarely commercially available; -A4 is the best surrogate for extraction efficiency). -
Matrix: Charcoal-stripped plasma or deactivated microsomes.
Step-by-Step Validation
| Step | Action | Technical Rationale |
| 1. Spike | Spike matrix with 19-aldo-A4 at 10 nM (Low) and 500 nM (High). | Covers the linear dynamic range of most aromatase assays. |
| 2. Split | Divide into 3 aliquots: A) T0 (Immediate) B) T-Freeze (Stored) C) T-Stress (Room Temp) | T0 establishes the baseline (100%). T-Stress confirms the degradation pathway (positive control for failure). |
| 3. Process T0 | Immediately quench Aliquot A with Ice-Cold ACN (1:3 ratio) + 0.1% Formic Acid. Vortex 30s. Centrifuge. | Acidic quenching stops spontaneous aromatization and precipitates proteins. |
| 4. Store | Freeze Aliquot B at -80°C for desired duration (e.g., 2 weeks). | Simulates actual sample handling. |
| 5. Analyze | Thaw B, process exactly like A. Run LC-MS/MS. | |
| 6. Calculate | Stability % = | Acceptance Criteria: 85% - 115%. |
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Methanol as a stock solvent? A: Yes, but Acetonitrile is better. Methanol is protic and can theoretically participate in hemiacetal formation with the aldehyde, though this is reversible. Acetonitrile (aprotic) is safer for long-term stock storage of aldehydes.
Q: I found a peak for 19-hydroxyandrostenedione. Is this a degradation product? A: No. 19-hydroxy-A4 is the precursor to 19-aldo-A4 (Step 1 of aromatization). If you see this, it is likely unconverted substrate from your enzymatic reaction, not a breakdown product of the aldehyde.
Q: Why is my standard curve non-linear at low concentrations? A: Aldehydes can bind non-specifically to active sites on glass or LC column frits. Passivate your system by injecting a high-concentration "blocking" sample before running your low-level curves, or use a carrier protein (BSA) in your standard dilutions (precipitated out before injection).
References
-
Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1. Source: Guengerich, F. P., et al. (2005). Journal of Biological Chemistry. Relevance: Defines the three-step mechanism and the specific instability of the 19-aldo intermediate. URL:[Link]
-
Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase. Source: Sligar, S. G., et al. (2014). Journal of the American Chemical Society. Relevance: Details the non-enzymatic decomposition rates and the equilibrium of 19-oxo-androgens. URL:[Link]
-
Studies on the Aromatization of C-19 Androgens. Source: Thompson, E. A., & Siiteri, P. K. (1973).[5] Annals of the New York Academy of Sciences. Relevance: Foundational work establishing the stoichiometry and intermediates (19-hydroxy and 19-oxo) of the reaction.[3] URL:[Link]
Sources
- 1. Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Androstenedione Up-Regulation of Endometrial Aromatase Expression via Local Conversion to Estrogen: Potential Relevance to the Pathogenesis of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the aromatization of C-19 androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity in 19-Aldoandrostenedione Immunoassays: A Technical Support Guide
Welcome to the technical support center for 19-Aldoandrostenedione immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of immunoassay cross-reactivity, ensuring the accuracy and reliability of your experimental data. As your dedicated scientific resource, this document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying principles of 19-Aldoandrostenedione immunoassays.
The Challenge of Specificity in Steroid Immunoassays
Immunoassays are powerful tools for quantifying specific molecules within complex biological matrices. However, a significant challenge, particularly in the analysis of steroid hormones like 19-Aldoandrostenedione, is the potential for cross-reactivity. This phenomenon occurs when the assay's antibodies bind to molecules that are structurally similar to the target analyte, leading to inaccurate, often falsely elevated, results.[1][2][3] The structural similarity among steroids makes developing highly specific antibodies a formidable challenge.[4]
This guide will equip you with the knowledge to anticipate, identify, and mitigate cross-reactivity issues in your 19-Aldoandrostenedione immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a 19-Aldoandrostenedione immunoassay?
Most immunoassays for small molecules like 19-Aldoandrostenedione are based on the principle of competitive binding .[5] In this format, a known amount of labeled 19-Aldoandrostenedione (the "tracer") competes with the unlabeled 19-Aldoandrostenedione in your sample for a limited number of binding sites on a specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of 19-Aldoandrostenedione in your sample. Therefore, a lower signal from the tracer indicates a higher concentration of the target analyte.
Q2: What is cross-reactivity and why is it a concern for 19-Aldoandrostenedione assays?
Cross-reactivity is the degree to which an antibody binds to substances other than its target analyte.[1] For 19-Aldoandrostenedione, a C19 steroid, other endogenous steroids with similar core structures are potential cross-reactants. This can lead to an overestimation of the true 19-Aldoandrostenedione concentration in a sample.[6]
Q3: Which molecules are most likely to cross-react with a 19-Aldoandrostenedione antibody?
Due to structural similarities, the following steroids are potential cross-reactants in a 19-Aldoandrostenedione immunoassay. The degree of cross-reactivity will vary depending on the specific antibody used in the kit.
| Potential Cross-Reactant | Structural Similarity to 19-Aldoandrostenedione |
| Androstenedione | High (precursor molecule) |
| 19-Oxoandrostenedione | Very High (differs by an aldehyde vs. a ketone group at C-19) |
| Testosterone | High |
| Dihydrotestosterone (DHT) | Moderate |
| Dehydroepiandrosterone (DHEA) | Moderate |
| Cortisol | Low |
This table is illustrative. Always refer to the cross-reactivity data provided in the product insert of your specific immunoassay kit.
Troubleshooting Guide
This section addresses common issues encountered during 19-Aldoandrostenedione immunoassays and provides a systematic approach to troubleshooting.
Problem 1: My 19-Aldoandrostenedione results are unexpectedly high.
Possible Cause: Cross-reactivity with other steroids in the sample.
Troubleshooting Workflow:
Workflow for investigating high results.
Step-by-Step Guidance:
-
Review the Kit's Product Insert: Carefully examine the cross-reactivity table provided by the manufacturer. This will give you a list of known interferents and their percentage of cross-reactivity.
-
Consider the Biological Context: Are you working with samples that are known to have high concentrations of precursor steroids or metabolites? For example, in certain endocrine disorders, the levels of androstenedione can be significantly elevated.
-
Perform a Literature Search: Look for publications that have used the same or a similar immunoassay to measure 19-Aldoandrostenedione in your specific sample type. This may reveal previously identified cross-reactants.
-
Conduct Specificity Testing (Spike-Recovery Experiment): This experiment will help you determine if a suspected substance is indeed cross-reacting in your assay.
-
Implement Sample Purification: If cross-reactivity is confirmed, you may need to purify your samples to remove the interfering substances before performing the immunoassay.
-
Confirm with a Gold-Standard Method: For critical applications, confirming your immunoassay results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended.[6]
Problem 2: My standard curve has a poor fit (low R² value).
Possible Causes:
-
Pipetting Errors: Inaccurate pipetting of standards, samples, or reagents.
-
Improper Reagent Preparation: Incorrect dilution of standards or other kit components.
-
Temperature Effects: Inconsistent incubation temperatures.
-
Contamination: Contamination of reagents or wells.
Troubleshooting Steps:
-
Verify Pipette Calibration and Technique: Ensure all pipettes are properly calibrated and that your technique is consistent.
-
Prepare Fresh Reagents: Always prepare fresh dilutions of standards and other reagents for each assay.
-
Ensure Temperature Control: Use a calibrated incubator and allow all reagents and plates to come to room temperature before use.
-
Maintain a Clean Workspace: Use fresh pipette tips for each standard and sample to avoid cross-contamination.
Problem 3: I am observing high background signal in my assay.
Possible Causes:
-
Insufficient Washing: Inadequate removal of unbound reagents.
-
High Concentration of Detection Antibody: Using too much of the enzyme-conjugated antibody.
-
Contaminated Substrate: The substrate solution may be contaminated or has been exposed to light.
Troubleshooting Steps:
-
Optimize Washing Steps: Increase the number of wash steps or the soaking time during washes. Ensure complete aspiration of wash buffer from the wells.
-
Titrate the Detection Antibody: Perform a titration experiment to determine the optimal concentration of the detection antibody that gives a good signal-to-noise ratio.
-
Use Fresh, Protected Substrate: Always use fresh substrate solution and protect it from light during incubation.
Experimental Protocols
Protocol 1: Specificity Testing - Spike-Recovery Experiment
This protocol is designed to assess the extent of cross-reactivity of a suspected interfering compound in your 19-Aldoandrostenedione immunoassay.
Materials:
-
Your 19-Aldoandrostenedione immunoassay kit.
-
A certified reference standard of the suspected interfering steroid.
-
A sample matrix that is known to be free of both 19-Aldoandrostenedione and the suspected interferent (e.g., charcoal-stripped serum).
Procedure:
-
Prepare a high-concentration stock solution of the suspected interfering steroid in a suitable solvent (e.g., ethanol).
-
Spike the interferent-free matrix with a known concentration of the suspected interfering steroid. It is recommended to test a range of concentrations.
-
Prepare a "zero" sample of the interferent-free matrix without the spiked interferent.
-
Assay the spiked and zero samples according to the 19-Aldoandrostenedione immunoassay kit protocol.
-
Calculate the Percent Cross-Reactivity using the following formula:
% Cross-Reactivity = (Apparent 19-Aldoandrostenedione Concentration in Spiked Sample / Concentration of Spiked Interferent) x 100
The "Apparent 19-Aldoandrostenedione Concentration" is the value obtained from your immunoassay for the spiked sample.
Protocol 2: Sample Purification - Solid-Phase Extraction (SPE)
This is a general protocol for purifying steroid hormones from serum or plasma samples. You may need to optimize the choice of SPE cartridge and solvents for your specific application.
Materials:
-
C18 SPE cartridges.
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Hexane (HPLC grade).
-
Ethyl Acetate (HPLC grade).
-
Nitrogen gas supply for evaporation.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Condition the SPE Cartridge:
-
Wash the C18 cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Load the Sample:
-
Mix 1 mL of your serum/plasma sample with 1 mL of deionized water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove less polar impurities.
-
-
Elute the Steroids:
-
Elute the steroids from the cartridge with 3 mL of ethyl acetate or another suitable organic solvent.
-
-
Dry and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the dried extract in the assay buffer provided with your immunoassay kit.
-
-
Assay the Sample:
-
Proceed with the 19-Aldoandrostenedione immunoassay according to the kit protocol.
-
Confirmation of Results with LC-MS/MS
For research and clinical applications where high accuracy is paramount, confirming immunoassay results with a more specific and sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6] LC-MS/MS separates the different steroids in a sample before detecting them based on their unique mass-to-charge ratio, thereby eliminating the issue of cross-reactivity.
Conclusion
Successfully navigating the challenges of 19-Aldoandrostenedione immunoassays requires a combination of a thorough understanding of the assay principles, careful experimental technique, and a systematic approach to troubleshooting. By utilizing the information and protocols in this guide, you will be better equipped to generate accurate and reliable data in your research.
References
-
ELISA validation. The validation of the ELISA assays was carried out... | Download Scientific Diagram. ResearchGate. Available at: [Link].
-
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC clinical pathology, 14, 33. [Link]
-
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC clinical pathology, 14, 33. [Link].
-
Anti-drug Antibody Validation Testing and Reporting Harmonization. (2021). The AAPS journal, 23(6), 127. [Link]
-
(PDF) APPLICATION NOTE Validation of Two Steroid Hormone ELISA Kits with Ovine Blood Samples. ResearchGate. Available at: [Link].
-
Validation of a Commercial Enzyme-Linked Immunosorbent Assay for Allopregnanolone in the Saliva of Healthy Pregnant Women. (2022). International journal of molecular sciences, 23(19), 11419. [Link]
-
Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality. (2014). The AAPS journal, 16(4), 678–691. [Link]
-
Anileridine Racing ELISA Kit. Neogen. Available at: [Link].
-
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC clinical pathology, 14, 33. [Link].
-
Selecting and engineering monoclonal antibodies with drug-like specificity. (2017). mAbs, 9(7), 1091–1101. [Link]
-
Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. NorthEast BioLab. Available at: [Link].
-
How to Run an ELISA Assay – Invitrogen Kit Step-by-Step Tutorial. YouTube. Available at: [Link].
-
Ghazal, K., Brabant, S., Prie, D., & Piketty, M. (2022). Hormone Immunoassay Interference: A 2021 Update. Annals of laboratory medicine, 42(1), 3–17. [Link]
-
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction. Semantic Scholar. Available at: [Link].
-
19-ALDOANDROSTENEDIONE. Gsrs. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 4. Selecting and engineering monoclonal antibodies with drug-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 19-Aldoandrostenedione ESI-MS Optimization
Current Status: Operational Topic: Resolving Ion Suppression & Sensitivity Issues in 19-Aldoandrostenedione Analysis Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
You are likely visiting this page because your LC-MS/MS assay for 19-Aldoandrostenedione (19-Aldo) is suffering from low sensitivity, poor reproducibility, or disappearing peaks.
The Root Cause: 19-Aldo is a neutral steroid with poor proton affinity, making it a weak candidate for Electrospray Ionization (ESI). Furthermore, it exists in a dynamic equilibrium between its aldehyde and hydrate/hemiacetal forms. When you combine low ionization efficiency with matrix interferences (phospholipids) from biological samples, the signal is easily quenched—a phenomenon known as Ion Suppression .
This guide provides a self-validating workflow to diagnose, eliminate, and prevent these issues.
Module 1: Diagnosis – The Post-Column Infusion Test
Before changing your extraction method, you must map where the suppression is occurring. Do not rely on peak area alone. You must visualize the "Zone of Suppression."
The Protocol
This experiment overlays your analyte's signal background against the elution of a blank matrix sample.[1]
-
Setup: Connect a syringe pump containing a standard solution of 19-Aldo (100 ng/mL) to the LC flow via a T-junction, placed after the column but before the MS source.
-
Flow: Set the syringe pump to a low flow rate (e.g., 10 µL/min) to generate a steady baseline signal in the MS (MRM mode).
-
Injection: Inject a Blank Matrix Extract (e.g., plasma extracted via your current method) into the LC system.
-
Observation: Monitor the baseline of 19-Aldo.
-
Stable Baseline: No matrix effects.
-
Dip (Trough): Ion Suppression (Matrix components are "stealing" charge).
-
Rise (Peak): Ion Enhancement.[2]
-
Workflow Visualization
Figure 1: Schematic setup for Post-Column Infusion to map matrix effects.
Module 2: Sample Preparation – Moving Beyond Protein Precipitation
If Module 1 reveals suppression at the retention time of 19-Aldo, your sample cleanup is insufficient.
The Problem: Protein Precipitation (PPT) with Acetonitrile removes proteins but leaves phospholipids behind. Phospholipids elute late and cause massive ion suppression.
The Solution: Liquid-Liquid Extraction (LLE). 19-Aldo is a steroid (lipophilic); it partitions excellently into non-polar solvents, leaving salts and phospholipids in the aqueous phase.
Recommended LLE Protocol
| Parameter | Specification | Rationale |
| Sample Volume | 200 µL Plasma/Serum | Sufficient volume for sensitivity. |
| Extraction Solvent | MTBE (Methyl tert-butyl ether) or Ethyl Acetate | MTBE forms a clear upper layer (easy to pipette) and extracts steroids efficiently while excluding phospholipids. |
| Ratio | 1:5 (Sample : Solvent) | Ensures maximum partition coefficient favoring the organic phase. |
| Agitation | Vortex 5 mins, Centrifuge 10 mins @ 3000g | Critical to break emulsions. |
| Reconstitution | 50% Methanol / 50% Water | Matches the initial mobile phase to prevent peak broadening. |
Module 3: The "Nuclear Option" – Chemical Derivatization
If LLE does not provide enough sensitivity (often the case for 19-Aldo due to its lack of basic nitrogen), you must chemically modify the molecule.
Why Derivatize?
-
Ionization: It attaches a permanent positive charge (pyridinium or ammonium group) to the molecule, increasing signal intensity by 10-100x.
-
Stabilization: 19-Aldo contains reactive ketone/aldehyde groups. Derivatization "locks" these groups into a single stable hydrazone form, preventing signal splitting between aldehyde/hydrate forms.
Reagent of Choice: Girard Reagent P (GRP) or Girard Reagent T (GRT) .
Mechanism of Action
The hydrazine group of the Girard Reagent attacks the carbonyl (C=O) of 19-Aldo (specifically the C3 and C17 ketones, and potentially the C19 aldehyde), eliminating water to form a hydrazone.
Derivatization Workflow
Figure 2: Step-by-step derivatization workflow for enhancing steroid ionization.
Critical Note: 19-Aldo has multiple carbonyls. You must optimize the incubation time to ensure you drive the reaction to a single dominant species (usually the bis- or tris-hydrazone) rather than a mixture of mono/di/tri forms.
Module 4: Chromatographic Strategy
Once derivatized, your analyte is more polar. You must adjust your chromatography.[3]
-
Column: C18 is still standard, but consider a C18-PFP (Pentafluorophenyl) column. The PFP phase offers unique selectivity for steroid isomers and separates them from remaining matrix components.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is generally preferred over Acetonitrile for steroids as it provides better solvation and often higher signal-to-noise ratios in ESI.
-
Frequently Asked Questions (FAQ)
Q1: I see two peaks for 19-Aldo in my chromatogram. Which one do I integrate?
-
Answer: In its native state, 19-Aldo equilibrates between the aldehyde and hemiacetal forms (or hydrate). This causes peak splitting. Action: Derivatize the sample (Module 3). This locks the structure into a single hydrazone form, collapsing the signal into one sharp peak.
Q2: My Internal Standard (IS) signal is fluctuating wildy.
-
Answer: This is a classic sign of ion suppression. The matrix is suppressing the IS differently in each sample. Action: Ensure you are using a Deuterated IS (e.g., d7-Androstenedione or similar if specific 19-Aldo-d IS is unavailable). The IS must co-elute exactly with the analyte to experience the same suppression.
Q3: Can I use APCI instead of ESI?
-
Answer: Yes. Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to matrix effects (ion suppression) than ESI because ionization occurs in the gas phase. However, APCI is generally less sensitive than derivatized ESI. If you cannot derivatize, switch to APCI.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids.[4][5][6][7][8]
-
Griffiths, W. J., et al. (2013). Derivatisation methods for the analysis of steroids by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. Biochemical Society Transactions.
-
Thermo Fisher Scientific. Analysis of Ketosteroids by Girard P Derivatization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. researchgate.net [researchgate.net]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Serum level of 19-hydroxyandrostenedione during pregnancy and at delivery determined by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 19-Aldoandrostenedione
Welcome to the technical support center for the accurate quantification of 19-Aldoandrostenedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this unique steroid. Here, we will address common pitfalls and provide robust troubleshooting strategies to ensure the integrity and reproducibility of your experimental data. Our approach is grounded in fundamental scientific principles and validated methodologies to empower you with the expertise to overcome analytical challenges.
Introduction: The Analytical Challenge of 19-Aldoandrostenedione
19-Aldoandrostenedione, a C19 steroid, presents a unique set of analytical challenges due to its chemical structure, which includes a reactive aldehyde group. Its quantification in complex biological matrices such as plasma, serum, or tissue homogenates requires highly sensitive and specific methods to ensure accurate results. This guide will delve into the critical aspects of method development and troubleshooting, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid hormone analysis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying 19-Aldoandrostenedione?
The primary challenges stem from its low physiological concentrations, potential for instability, susceptibility to matrix effects, and the presence of structurally similar interfering compounds.[4] The aldehyde functional group can be particularly problematic, as it is prone to oxidation and can react with primary amines in the sample matrix.
Q2: Why is LC-MS/MS the recommended analytical technique?
LC-MS/MS offers the high sensitivity and specificity required for accurately measuring low-abundance analytes like 19-Aldoandrostenedione in complex biological fluids.[1][2] The chromatographic separation (LC) helps to resolve the analyte from isomers and other interfering substances, while tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification based on specific precursor-to-product ion transitions.
Q3: Is a derivatization step necessary for 19-Aldoandrostenedione analysis?
While not always mandatory, derivatization can significantly enhance the sensitivity and chromatographic properties of steroids. For aldehydes, derivatization can improve ionization efficiency and stabilize the molecule. However, it also adds a step to the sample preparation workflow, which can introduce variability if not carefully controlled. The decision to use derivatization should be based on the required sensitivity of the assay and the performance of the underivatized compound on your LC-MS/MS system.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the quantification of 19-Aldoandrostenedione.
Issue 1: Poor Sensitivity or No Detectable Peak
Possible Causes:
-
Analyte Degradation: 19-Aldoandrostenedione may be unstable in the sample matrix or during sample processing. Aldehydes are susceptible to oxidation.
-
Inefficient Extraction: The chosen sample preparation method (e.g., LLE or SPE) may not be optimal for 19-Aldoandrostenedione, leading to low recovery.
-
Suboptimal MS Parameters: Ionization and fragmentation parameters may not be optimized for the analyte.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of 19-Aldoandrostenedione.[4]
Troubleshooting Steps:
-
Assess Analyte Stability:
-
Perform a stability study by spiking a known concentration of 19-Aldoandrostenedione into the biological matrix and analyzing it at different time points and storage conditions (e.g., room temperature, 4°C, -20°C, -80°C). One study on other aldehydes in serum showed good long-term stability at -70°C.[5]
-
Consider the addition of antioxidants to the sample collection tubes if oxidation is suspected.
-
-
Optimize Sample Preparation:
-
Evaluate different solid-phase extraction (SPE) sorbents (e.g., C18, mixed-mode) or liquid-liquid extraction (LLE) solvents to maximize recovery.
-
Ensure complete evaporation of the extraction solvent and proper reconstitution in a mobile phase-compatible solvent.
-
-
Optimize Mass Spectrometry Parameters:
-
Infuse a pure standard of 19-Aldoandrostenedione to determine the optimal precursor ion and product ions, as well as collision energy and other source parameters.
-
-
Evaluate Matrix Effects:
-
Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
-
If significant matrix effects are observed, improve the sample cleanup procedure or adjust the chromatographic conditions to separate the analyte from the interfering matrix components.
-
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes:
-
Incompatible Reconstitution Solvent: The solvent used to reconstitute the sample after extraction may be too strong, causing the peak to front.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.
-
Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.
-
Column Degradation: The analytical column may be nearing the end of its lifespan.
Troubleshooting Steps:
-
Optimize Reconstitution Solvent:
-
Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
-
-
Adjust Injection Volume:
-
Reduce the injection volume to see if the peak shape improves.
-
-
Modify Mobile Phase:
-
Add a small amount of a modifier, such as formic acid, to the mobile phase to reduce secondary interactions.
-
-
Column Maintenance:
-
Wash the column with a strong solvent to remove any adsorbed material. If the problem persists, replace the column.
-
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Inconsistent Sample Preparation: Variability in the extraction and evaporation steps can lead to inconsistent recoveries.
-
Lack of a Suitable Internal Standard: Without a proper internal standard, variations in sample processing and matrix effects cannot be adequately compensated for.
-
Instrument Instability: Fluctuations in the LC or MS system can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Use an automated liquid handler for precise and repeatable sample processing.
-
Ensure complete and consistent evaporation of solvents.
-
-
Implement an Internal Standard:
-
The use of a stable isotope-labeled (SIL) internal standard for 19-Aldoandrostenedione is highly recommended for the most accurate and precise quantification. The synthesis of a deuterium-labeled analog of a related steroid, 19-hydroxyandrostenedione, has been reported and a similar approach could be adopted.[6]
-
-
Monitor Instrument Performance:
-
Regularly run system suitability tests and quality control samples to ensure the LC-MS/MS system is performing optimally.
-
Issue 4: Interference from Isomeric or Isobaric Compounds
Possible Causes:
-
Co-elution of Structurally Similar Steroids: Biological matrices contain a complex mixture of steroids, some of which may have the same molecular weight (isobars) or the same elemental composition (isomers) as 19-Aldoandrostenedione.[7][8]
-
In-source Fragmentation: Some steroids may fragment in the ion source to produce an ion with the same m/z as the precursor ion of 19-Aldoandrostenedione.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Develop a robust LC method that can resolve 19-Aldoandrostenedione from its known isomers and isobars. This may involve testing different column chemistries (e.g., C18, phenyl-hexyl, biphenyl), mobile phase compositions, and gradient profiles.
-
-
Utilize High-Resolution Mass Spectrometry (HRMS):
-
HRMS can distinguish between isobaric compounds with the same nominal mass but different exact masses.
-
-
Monitor Multiple MRM Transitions:
-
For triple quadrupole mass spectrometers, monitor at least two MRM transitions for the analyte. The ratio of the two transitions should be consistent between the standards and the samples.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 19-Aldoandrostenedione from Human Plasma
This protocol provides a general framework for SPE. Optimization will be required for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add an appropriate amount of the internal standard.
-
Vortex mix for 10 seconds.
-
Add 500 µL of 0.1 M zinc sulfate in 50% methanol/water to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: Example MRM Transitions for 19-Aldoandrostenedione
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 19-Aldoandrostenedione | To be determined | To be determined | To be determined | To be determined |
| SIL-19-Aldoandrostenedione | To be determined | To be determined | To be determined |
Note: The exact m/z values and collision energies must be empirically determined by infusing a pure standard of 19-Aldoandrostenedione.
Visualizations
Experimental Workflow
Caption: A decision tree for troubleshooting common issues in 19-Aldoandrostenedione quantification.
References
-
Quantification of 19 Aldehydes in Human Serum by Headspace SPME/GC/High-Resolution Mass Spectrometry. (2018). PubMed. [Link]
-
Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies. (1990). PubMed. [Link]
- Novel process for preparation of 19-norsteroids.
-
Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2022). PubMed. [Link]
-
19-ALDOANDROSTENEDIONE. GSRS. [Link]
-
A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine. (2024). PubMed. [Link]
-
In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. (2025). NIH. [Link]
-
Development and optimization of liquid chromatography-tandem mass spectrometry methods for steroid analysis in endocrine research. LMU Klinikum. [Link]
-
Production of a Certified Reference Material of 19-norandrosterone to support GC/C/IRMS investigation of. WADA. [Link]
-
Understanding isotopes, isomers, and isobars in mass spectrometry. (2024). ResearchGate. [Link]
-
A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine. (2025). ResearchGate. [Link]
-
Quantitative Determination of Metabolic Products of 19-Norandrostenediol in Human Plasma using Gas Chromatography / Mass Spectrometry. ResearchGate. [Link]
-
Gas chromatography-mass spectrometric analysis of oxidative reactions of [19,19-(2)H(2)]19-hydroxy-3-deoxy androgens by placental aromatase. Absence of a deuterium-isotope effect. PubMed. [Link]
- Process for the preparation of 19-norandrostenedione, intermediate of 19....
-
Quantitation and clinical evaluation of plasma aldosterone by ultra-performance liquid chromatography-mass spectrometry. (2020). PubMed. [Link]
-
A highly sensitive LC-MS/MS method for the simultaneous quantitation of serum androstane-3α, 17β-diol and androstane-3β, 17β-diol in post-menopausal women. (2019). PubMed. [Link]
-
Understanding isotopes, isomers, and isobars in mass spectrometry. (2024). PubMed. [Link]
-
Sensitivity, Selectivity, and Speed: Solving Analytical Challenges in Endocrinology using LC-MS/.... (2020). YouTube. [Link]
-
Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. (2024). NIH. [Link]
-
Understanding isotopes, isomers, and isobars in mass spectrometry. (2024). NIH. [Link]
Sources
- 1. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. Understanding isotopes, isomers, and isobars in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 19 Aldehydes in Human Serum by Headspace SPME/GC/High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 19-Aldoandrostenedione (19-oxo-A4) Analysis
Senior Scientist Desk | Method Validation & Troubleshooting
Status: Operational Current Guideline Alignment: ICH M10 / FDA Bioanalytical Method Validation (2022) Analyte Class: Unstable Aromatase Intermediate / C19-Oxygenated Steroid
Introduction: The "Ghost" Analyte
Welcome. If you are validating a method for 19-Aldoandrostenedione (chemically 19-oxoandrostenedione or 19-oxo-A4 ), you are likely facing a specific set of failures: poor recovery, disappearing peaks, or conversion to Estrone (E1) in the autosampler.
The Core Challenge: 19-oxo-A4 is the second intermediate in the irreversible conversion of Androgens to Estrogens by CYP19A1 (Aromatase) . Unlike stable steroid metabolites, 19-oxo-A4 contains a C19-aldehyde group that is electrophilic and prone to spontaneous aromatization (releasing formic acid) or hydration.
Standard LC-MS/MS workflows will fail because the analyte degrades before it reaches the source. This guide provides the stabilization and validation protocols required to capture this transient intermediate.
Part 1: The Stabilization Workflow (Critical Control Points)
You cannot validate what you cannot keep stable. The following workflow integrates chemical derivatization to "lock" the aldehyde group, preventing spontaneous aromatization.
Visualizing the Instability Pathway
The diagram below illustrates why your analyte disappears and how derivatization rescues it.
Caption: The "Rescue" Pathway. 19-Oxo-A4 naturally collapses into Estrone. Derivatization diverts it to a stable form.
Part 2: Troubleshooting & Optimization Guide
Issue 1: "My calibration curve is non-linear or shows near-zero recovery."
Diagnosis: Spontaneous Aromatization. If your extraction pH is basic or neutral, or if the sample sits at room temperature, 19-oxo-A4 converts to Estrone. You are likely measuring the degradation rate, not the concentration.
The Fix: Hydroxylamine Derivatization You must convert the reactive aldehyde into a stable oxime .
Protocol:
-
Reagent: Prepare 1.5 M Hydroxylamine Hydrochloride (NH₂OH·HCl) in Pyridine/Water (1:1).
-
Reaction: Add 50 µL reagent to 200 µL sample (plasma/microsomal incubation).
-
Incubation: Heat at 60°C for 30 minutes.
-
Mechanism: This converts the C19-aldehyde and C3/C17-ketones into oximes (
). -
Result: The mass shift will be +15 Da (monoxime) or +45 Da (trioxime). Note: Steroids often form multiple oxime isomers (syn/anti); chromatographic separation is key.
Issue 2: "I see double peaks for the same analyte."
Diagnosis: Syn/Anti Isomerism. Derivatization (especially oxime formation) creates geometric isomers (syn and anti) around the double bond. This is a chromatography issue, not a contamination.
The Fix: Summation Integration
-
Chromatography: Use a Phenyl-Hexyl column (e.g., Phenomenex Kinetex Phenyl-Hexyl) rather than C18. The
interactions often resolve isomers better or collapse them. -
Data Processing: If peaks are partially resolved, integrate both peaks and sum the area. Validate this by proving the ratio of Peak A/Peak B is constant across the concentration range.
Issue 3: "Low Sensitivity in ESI+ Mode."
Diagnosis: Poor Ionization Efficiency. Neutral steroids (like 19-oxo-A4) ionize poorly in Electrospray Ionization (ESI) positive mode due to a lack of basic sites.
The Fix: Ammonium Fluoride Mobile Phase
-
Modifier: Add 0.2 mM Ammonium Fluoride (NH₄F) to Mobile Phase A (Water).
-
Mechanism: NH₄F enhances ionization for neutral steroids by promoting adduct formation or proton transfer in the gas phase.
-
Alternative: If using derivatization (Girard P reagent), the charged hydrazone moiety will naturally increase signal by 10-100x in ESI+.
Part 3: Validation Metrics (ICH M10 Compliance)
For an unstable analyte, standard validation must be modified.
| Validation Parameter | Standard Requirement | 19-Oxo-A4 Specific Requirement |
| Stability (Benchtop) | 4-24 hours at RT | Critical Failure Point. Process on ice. Validate stability post-derivatization only. Pre-derivatization stability is likely <15 mins. |
| Matrix Effect | IS normalized factor | Use 19-OH-A4-d3 or Androstenedione-13C3 as surrogate IS if 19-oxo-A4 stable isotope is unavailable. |
| Selectivity | No interference | Must demonstrate separation from Estrone (isobaric if source fragmentation occurs) and 19-OH-A4 . |
| Carryover | < 20% of LLOQ | Derivatized steroids are "sticky." Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20). |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I analyze 19-oxo-A4 without derivatization? A: Only if you are using an online-SPE system coupled directly to the MS, with the entire workflow at 4°C. Even then, in-source fragmentation may convert 19-oxo-A4 to Estrone, leading to false negatives. Derivatization is strongly recommended for robustness.
Q: What is the primary MRM transition? A:
-
Underivatized (Not recommended): 301.2
283.2 (Loss of Water). -
Tri-Oxime Derivative: 346.2
313.2 (Loss of NH₂OH). -
Note: Always optimize collision energy (CE) for your specific derivative.
Q: How do I store the stock standards? A: 19-oxo-A4 stock solutions in methanol degrade to hemiacetals. Store in Acetonitrile at -80°C. Do not store in protic solvents (methanol/water) for long periods.
Q: Why is my QC Precision failing (>15% CV)? A: Check your derivatization temperature. Inconsistent heating (e.g., using a water bath vs. a heating block) leads to variable reaction yields. Use a digital dry block heater with a heated lid to prevent condensation.
References
-
FDA/ICH. (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2] Link
-
Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC-MS) profiling of steroids in times of modern LC-MS/MS. Journal of Steroid Biochemistry and Molecular Biology. Link (Demonstrates oxime stabilization principles).
-
Hakki, T., & Bernhardt, R. (2006). CYP17- and CYP11B-dependent steroid hydroxylases as drug development targets. Pharmacology & Therapeutics.[3][4] Link (Mechanistic detail on C19-steroid instability).
-
Carrell, R.W., et al. (2018). The Aromatase Reaction: The mechanism of the third step. Steroids. Link (Definitive source on 19-oxo-A4 to Estrone conversion kinetics).
Sources
- 1. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. fda.gov [fda.gov]
- 4. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 19-Aldoandrostenedione ELISA Optimization
Executive Summary: The Specific Challenge of 19-Aldoandrostenedione
As a Senior Application Scientist, I recognize that measuring 19-Aldoandrostenedione (19-Aldo-AD) presents a unique set of "high-stakes" challenges compared to standard protein ELISAs.
-
Structural Homology: 19-Aldo-AD is a metabolite within the CYP11B2 (Aldosterone Synthase) pathway. It shares significant structural homology with Aldosterone, 18-hydroxycorticosterone, and 19-hydroxyandrostenedione. "Background noise" in this context is often actually cross-reactivity or matrix interference masquerading as signal.
-
Competitive Assay Dynamics: Unlike sandwich ELISAs, steroid assays are competitive .
-
High Signal = Low Analyte.
-
Low Signal = High Analyte.
-
Therefore, "High Background" (Non-Specific Binding or NSB) destroys your assay's sensitivity at the low end of the curve, making it impossible to distinguish the "Zero" standard (B0) from low-concentration samples.
-
This guide prioritizes Organic Solvent Extraction and Rigorous Blocking to ensure the signal you measure is true 19-Aldo-AD, not serum proteins or lipids.
Core Protocol: The "Gold Standard" Extraction
Issue: Direct measurement of steroids in serum/plasma often results in high background due to lipids, heterophilic antibodies, and albumin binding. Solution: Liquid-Liquid Extraction (LLE) using Ethyl Acetate. This removes the protein matrix and concentrates the steroid.
Validated Extraction Workflow
Do not skip this step for low-abundance steroid metabolites.
Figure 1: Liquid-Liquid Extraction (LLE) workflow for removing interfering serum matrix components (lipids/proteins) prior to 19-Aldoandrostenedione quantification.[1][2]
Troubleshooting Guides & FAQs
Category A: High Non-Specific Binding (NSB)
Symptom: The "Blank" wells (no antibody, no antigen) show high Optical Density (OD). Impact: Reduces the dynamic range; false low-concentration readings in competitive assays.
Q1: My NSB wells have an OD > 0.2. Is this a blocking issue or a washing issue? A: It is likely a combination, but secondary antibody aggregation is a frequent culprit in steroid assays.
-
The Mechanism: In competitive ELISAs, the secondary antibody (e.g., Goat anti-Rabbit HRP) can bind non-specifically to the plastic if the blocking is insufficient. However, if the HRP conjugate has aggregated, it will stick despite blocking.
-
The Fix (Step-by-Step):
-
Filter the Conjugate: Spin down your HRP-conjugate at 10,000 x g for 5 minutes or pass through a 0.2 µm syringe filter before diluting. This removes aggregates.[3][4][5]
-
Optimize Washing:
-
Use 0.05% Tween-20 in PBS/TBS.
-
Crucial: Include a 30-second "soak time" during the wash cycles. This allows the detergent to solubilize hydrophobic interactions typical of steroid assays.
-
-
Blocker Selection: Switch from BSA to Casein (1-2%) . Casein is a smaller phosphoprotein that fills the gaps between larger blocking molecules better than BSA, preventing small steroid-conjugates from sticking to the plate [1].
-
Category B: Low Signal in "Zero Standard" (B0)
Symptom: The Maximum Binding (B0) well has low OD (e.g., < 0.8), flattening the standard curve. Impact: Loss of sensitivity.
Q2: My B0 signal is weak, but I haven't changed the antibody concentration. What is happening? A: This is often caused by "Hook Effect" interference or Enzyme Inhibition from the sample matrix (if unextracted).
-
The Mechanism: If you are not extracting (see Section 2), lipids or Azide (preservative) in your sample buffer may be inhibiting the HRP enzyme.
-
The Fix:
-
Check Preservatives: Ensure your wash buffer and assay buffer contain NO Sodium Azide . Azide irreversibly inhibits HRP (Horseradish Peroxidase). Use ProClin™ or Thimerosal instead.
-
Verify Antibody Stability: Steroid antibodies are often polyclonal. Freeze-thaw cycles degrade them rapidly. Aliquot antibodies into single-use vials and store at -80°C.
-
Increase Incubation Time: Steroid-Antibody binding kinetics are slower than Protein-Protein interactions. Extend the primary incubation to overnight at 4°C rather than 2 hours at room temperature. This allows the system to reach true equilibrium [2].
-
Category C: High Coefficient of Variation (CV%)
Symptom: Replicates vary by >15%.
Q3: Why am I seeing "Edge Effects" (outer wells reacting differently)? A: Temperature gradients during incubation cause evaporation and uneven binding rates.
-
The Fix:
-
Sealing: Use high-quality adhesive plate sealers, not just plastic lids.
-
Drafts: Do not stack plates in the incubator. Airflow dries out the edges.
-
Pipetting Technique: Pre-wet pipette tips 3 times before dispensing to ensure accurate volume delivery of the viscous steroid standards.
-
Data Presentation: Optimization Metrics
Use this table to benchmark your assay performance after implementing the extraction and washing protocols above.
| Parameter | Acceptable Range | Optimization Action if Failed |
| B0 (Max Binding) OD | 1.0 - 2.5 AU | Increase Ab concentration; Check for Azide contamination. |
| NSB (Background) OD | < 0.15 AU | Increase Tween-20 to 0.1%; Switch to Casein block. |
| Sensitivity (IC50) | Assay Specific | Extract samples to remove matrix interference. |
| Intra-Assay CV | < 10% | Improve pipetting; Use automated plate washer. |
| Inter-Assay CV | < 15% | Standardize room temp; Aliquot reagents. |
| Spike Recovery | 85% - 115% | Check extraction efficiency (Section 2). |
Diagnostic Logic Tree
Use this decision tree to identify the root cause of noise in your 19-Aldoandrostenedione assay.
Figure 2: Troubleshooting logic path for diagnosing ELISA anomalies.
References
-
Biocompare. (2012). Tips for Reducing ELISA Background. Retrieved from [Link]
Sources
Technical Support Center: Stability & Handling of 19-Aldoandrostenedione
Ticket ID: T-19ALD-SOLV Subject: Impact of Solvent Choice on 19-Aldoandrostenedione (19-Oxoandrostenedione) Stability Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Steroid Chemistry Division
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent data—specifically NMR signal loss, unexpected HPLC peaks, or degradation—when working with 19-Aldoandrostenedione (19-oxoandrostenedione).
The Core Issue: The C-19 aldehyde group is chemically "promiscuous." Unlike the stable ketone groups at C-3 and C-17, the C-19 aldehyde exists in a dynamic equilibrium that is heavily dictated by your solvent choice. It is prone to hydration (forming gem-diols), hemiacetal formation (with alcohols), and oxidation (to carboxylic acid).
This guide provides the causal logic and validated protocols to stabilize this compound for analysis and storage.
Module 1: Solvent Selection Logic (The "Why")
The stability of 19-aldoandrostenedione is not binary (stable vs. unstable); it is a function of the equilibrium state the solvent forces the molecule into.
Comparative Solvent Impact Matrix
| Solvent Class | Representative Solvents | Primary Interaction | Stability Risk | Recommended Use |
| Halogenated | Chloroform ( | Inert / Solvation. Dissolves the free aldehyde form well. | High (Acidic). Chloroform often contains trace HCl or phosgene, catalyzing irreversible degradation or acetal formation. | Standard NMR (Must be neutralized/filtered through basic alumina). |
| Polar Aprotic | DMSO ( | H-Bond Acceptor. High solubility. | Medium (Hygroscopic). Absorbs atmospheric water rapidly, driving the equilibrium toward the gem-diol (hydrate) form. | Biological Assays or NMR if strictly dry. |
| Protic | Methanol ( | Nucleophilic Attack. Reacts with the aldehyde. | High (Reversible). Forms hemiacetals rapidly. The aldehyde peak will vanish or shift. | Avoid for characterization of the free aldehyde. |
| Non-Polar | Benzene ( | Inert. | Low. Excellent stability, but poor solubility for polar steroids. | Storage or specific conformational studies. |
Module 2: Visualizing the Stability Network
To understand why your spectra look "wrong," you must visualize the dynamic pathways. The diagram below illustrates the equilibrium states (reversible) versus the degradation pathway (irreversible).
Figure 1: The dynamic equilibrium of the C-19 aldehyde group. Green arrows indicate reversible solvent interactions; the red arrow indicates irreversible oxidation.
Module 3: Troubleshooting & FAQs
Scenario A: "My NMR spectrum shows no aldehyde peak at 9.5-10 ppm."
Diagnosis: You likely used a protic solvent (Methanol-d4) or "wet" DMSO.
-
Mechanism: In Methanol, the aldehyde carbon is attacked by the solvent oxygen, forming a hemiacetal. The distinct aldehyde proton (CHO) shifts significantly upfield (often to ~5-6 ppm) and becomes obscured by other steroid skeletal protons.
-
Solution: Evaporate the solvent immediately (gentle
stream, <30°C) and reconstitute in neutralized .
Scenario B: "I see a 'ghost' peak or broadening near the aldehyde signal."
Diagnosis: Partial Hydration.
-
Mechanism: If using DMSO-d6 that has been stored loosely capped, it has absorbed water. The 19-aldehyde is in equilibrium with the 19,19-gem-diol. The exchange rate between these forms on the NMR timescale causes peak broadening or the appearance of a secondary set of signals.
-
Solution: Add activated 4Å molecular sieves directly to the NMR tube and shake for 15 minutes. This often shifts the equilibrium back to the free aldehyde.
Scenario C: "My sample degraded after 24 hours in Chloroform."
Diagnosis: Acid-Catalyzed Decomposition.
-
Mechanism:
naturally decomposes to form trace HCl and phosgene over time. This acidity catalyzes the degradation of the sensitive 19-aldehyde or promotes irreversible acetal formation if any trace alcohol is present. -
Solution: See Protocol 1 below.
Module 4: Validated Protocols
Protocol 1: Preparation of "Safe" Chloroform for 19-Aldo Analysis
Use this protocol to prevent acid-catalyzed degradation during NMR or extraction.
-
Materials:
(99.8% D), Basic Alumina (Activity Grade I), 0.45µm PTFE syringe filter. -
Activation: Place 500 mg of Basic Alumina in a small glass vial.
-
Filtration: Pass 1.0 mL of
through the alumina bed using a glass pipette or syringe. -
Verification: Check pH of a small aliquot on wet pH paper (should be neutral/basic, not acidic).
-
Usage: Dissolve 19-aldoandrostenedione immediately in this treated solvent. Run analysis within 2 hours.
Protocol 2: Long-Term Storage
The 19-aldehyde is an intermediate, not a stable end-product. Do not store in solution.
-
State: Store strictly as a solid powder.
-
Atmosphere: Argon or Nitrogen flush is mandatory to prevent oxidation to the 19-oic acid.
-
Temperature: -20°C or -80°C.
-
Container: Amber glass vials (to prevent photo-oxidation) with Teflon-lined caps.
References & Authoritative Grounding
-
Akhtar, M., et al. (2014). "Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase." Journal of the American Chemical Society.
-
Relevance: Defines the 19-aldehyde as a reactive intermediate and details the hydration equilibrium (gem-diol) relevant to aromatase kinetics.
-
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.
-
Relevance: Essential for identifying solvent peaks and water contaminants that interfere with steroid aldehyde signals.
-
-
Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals."
-
Relevance: Provides the fundamental mechanistic basis for the aldehyde-solvent interactions described in Module 2.
-
-
Sohl, C. D., & Guengerich, F. P. (2010). "Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1." Journal of Biological Chemistry.
-
Relevance: Discusses the stability and transient nature of the 19-oxoandrostenedione intermediate in aqueous (biological) buffers.
-
Technical Support Center: Interpreting Unexpected Peaks in 19-Aldoandrostenedione Chromatograms
Welcome to the technical support center for the analysis of 19-Aldoandrostenedione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks that may appear during chromatographic analysis. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource that not only offers solutions but also explains the underlying scientific principles. This guide is structured to provide a logical workflow for identifying and resolving anomalies in your chromatograms, ensuring the integrity and accuracy of your data.
Introduction: The Challenge of Unexpected Peaks
The appearance of unexpected peaks in a chromatogram can be a significant source of uncertainty in analytical chemistry. In the analysis of steroids like 19-Aldoandrostenedione, a potent aromatase inhibitor, the purity and accurate quantification of the active pharmaceutical ingredient (API) are paramount. Unexpected peaks can originate from a variety of sources, including sample degradation, contamination from solvents or labware, instrument artifacts, or the presence of isomers and process-related impurities. A systematic approach is crucial to efficiently identify the root cause and implement corrective actions.
This guide will walk you through a step-by-step process to diagnose and resolve these issues, ensuring your analytical methods are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Here are some common questions and quick answers to get you started:
Q1: I see a small, unexpected peak in my blank injection. What should I do first?
A1: This is likely a carryover issue from a previous injection or contamination in your solvent or LC-MS system. Perform several consecutive blank injections. If the peak area decreases with each injection, it's likely carryover. If it remains constant, suspect contamination of your mobile phase, injection solvent, or system components.[1]
Q2: An unexpected peak has the same mass-to-charge ratio (m/z) as my 19-Aldoandrostenedione standard. What could it be?
A2: This could be an isomer of 19-Aldoandrostenedione. Steroids are prone to isomerization, especially at different pH values or when exposed to heat.[2] It could also be an in-source fragment of a larger molecule that happens to have the same m/z. Further investigation using fragmentation analysis (MS/MS) is necessary to differentiate these possibilities.
Q3: I'm observing a broad, late-eluting peak in my chromatogram. What is its likely source?
A3: A broad, late-eluting peak often indicates a compound that is strongly retained on the column and is slowly bleeding off from a previous injection.[1] This can be due to insufficient column washing between runs. It could also be a high molecular weight contaminant.
Q4: My baseline is noisy and shows many small, random peaks. What's the cause?
A4: A noisy baseline can be caused by several factors, including an unstable detector, contaminated mobile phase, or air bubbles in the system.[1] Ensure your mobile phase is properly degassed and that all system components are clean.
Comprehensive Troubleshooting Guide
This section provides a more in-depth, systematic approach to troubleshooting unexpected peaks. The guide is divided into three main areas: Sample and Preparation Issues, Chromatographic and Instrumental Issues, and Data Interpretation and Peak Identification.
Sample and Preparation Issues
The source of unexpected peaks often lies within the sample itself or the preparation process.
19-Aldoandrostenedione, with its aldehyde and ketone functionalities, can be susceptible to degradation under certain conditions.
-
Forced Degradation Studies: To understand the potential degradation products, it is highly recommended to perform forced degradation studies.[3][4][5][6][7] This involves subjecting your 19-Aldoandrostenedione standard to various stress conditions:
-
Acidic and Basic Hydrolysis: Treat with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures. Aldehydes can be sensitive to both acidic and basic conditions.
-
Oxidation: Use a mild oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heat the solid sample or a solution.
-
Photolytic Stress: Expose the sample to UV light.
-
-
Rationale: By intentionally degrading the sample, you can generate a profile of potential degradation products. Comparing the retention times and mass spectra of these forced degradation samples with your unknown peaks can provide a definitive identification.
Contamination can be introduced at any stage of the analytical workflow.
-
Solvents and Reagents: Always use high-purity, LC-MS grade solvents and reagents. Impurities in lower-grade solvents are a common source of extraneous peaks.
-
Glassware and Plasticware: Thoroughly clean all glassware. Be aware that plasticizers can leach from plastic containers and vials, appearing as unexpected peaks in your chromatogram.
-
Sample Matrix: If analyzing biological samples, matrix components can co-elute with your analyte or interfere with ionization.[1] Proper sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is crucial.[8]
If you are analyzing a synthesized batch of 19-Aldoandrostenedione, unexpected peaks could be impurities from the manufacturing process.
-
Review the Synthetic Route: Understanding the synthesis pathway can help predict potential side-products, unreacted starting materials, and residual catalysts.[9][10] For instance, the synthesis of androstenedione derivatives may involve multiple steps where isomers or related compounds can be formed.
Chromatographic and Instrumental Issues
Problems with the LC-MS system itself are a frequent cause of unexpected peaks.
Carryover occurs when remnants of a previous sample are injected with the current one.
-
Troubleshooting Steps:
-
Inject a series of blank samples (injection solvent) immediately after a high-concentration standard.
-
Observe if the area of the unexpected peak decreases with each subsequent blank injection.
-
If carryover is confirmed, optimize your needle wash procedure. Use a stronger solvent in your wash solution and increase the wash volume and duration.[1]
-
Some compounds can be strongly retained on the analytical column and elute in subsequent runs, appearing as broad, unexpected peaks.
-
Troubleshooting Steps:
-
Extend the run time of a blank injection to see if any late-eluting peaks appear.
-
Implement a robust column washing step at the end of each analytical run, using a strong solvent to flush out any highly retained compounds.[1]
-
The composition and quality of your mobile phase are critical for reproducible chromatography.
-
Troubleshooting Steps:
Data Interpretation and Peak Identification
Once you have ruled out common sources of contamination and instrument error, the next step is to identify the unknown peak.
-
Molecular Weight Determination: The m/z of the unexpected peak provides the molecular weight of the unknown compound.
-
Isotopic Pattern Analysis: Examine the isotopic distribution of the peak to help confirm its elemental composition.
-
Fragmentation Analysis (MS/MS): Perform MS/MS on the unknown peak and your 19-Aldoandrostenedione standard.
-
Rationale: Aldehydes and ketones have characteristic fragmentation patterns, such as alpha-cleavage and McLafferty rearrangements.[13][14][15][16] Comparing the fragmentation patterns can reveal structural similarities or differences. For example, an isomer will have the same molecular weight but may produce a different fragmentation pattern.
-
Steroids have multiple chiral centers, making the presence of stereoisomers a strong possibility. Additionally, the aldehyde group could potentially undergo isomerization.
-
Consider Stereoisomers: If the unexpected peak has the same m/z and a very similar fragmentation pattern to 19-Aldoandrostenedione, it could be a stereoisomer. These may be difficult to separate chromatographically and may require specialized chiral columns for resolution.
-
Potential for Tautomerization: The enol form of the aldehyde or ketone could potentially be present, although this is less likely to be a stable, distinct peak in reversed-phase chromatography.
Experimental Protocols
Protocol 1: System Suitability and Blank Analysis
Objective: To assess system cleanliness and rule out carryover.
-
Prepare a fresh mobile phase and injection solvent.
-
Perform a system startup and equilibration.
-
Inject a high-concentration standard of 19-Aldoandrostenedione.
-
Immediately following the standard, inject at least three consecutive blank samples (injection solvent).
-
Analyze the chromatograms:
-
If an unexpected peak appears in the first blank and its area decreases in subsequent blanks, carryover is likely.
-
If a consistent unexpected peak is present in all blanks, suspect contamination of the solvent or system.
-
Protocol 2: Forced Degradation Study
Objective: To generate potential degradation products of 19-Aldoandrostenedione for comparison with unknown peaks.
-
Prepare stock solutions of 19-Aldoandrostenedione.
-
Subject aliquots of the stock solution to the following conditions:
-
Acid: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H2O2 and keep at room temperature for 24 hours.
-
-
Neutralize the acid and base samples before injection.
-
Analyze the stressed samples by LC-MS and compare the resulting chromatograms to your sample with the unknown peak.
Data Presentation
Table 1: Common Adducts of Steroids in LC-MS
| Adduct | Mass Change | Common Source |
| [M+H]+ | +1.0073 | Protonation (common in positive ESI) |
| [M+Na]+ | +22.9892 | Sodium contamination from glassware, solvents |
| [M+K]+ | +38.9632 | Potassium contamination |
| [M+NH4]+ | +18.0338 | Ammonium salts in mobile phase |
| [M+ACN+H]+ | +42.0338 | Acetonitrile in mobile phase |
Data compiled from common knowledge in mass spectrometry and supported by literature.[11][12]
Table 2: Potential Isomers and Related Substances of 19-Aldoandrostenedione
| Compound | Molecular Formula | Molecular Weight | Potential Source |
| 19-Aldoandrostenedione | C19H24O3 | 300.39 | Analyte |
| Stereoisomers | C19H24O3 | 300.39 | Synthesis byproduct, isomerization |
| 19-Hydroxyandrostenedione | C19H26O3 | 302.41 | Oxidation product, metabolic intermediate |
| 19-Norandrostenedione | C18H24O2 | 272.38 | Potential impurity from synthesis |
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Peaks
Caption: A systematic workflow for troubleshooting unexpected peaks.
Diagram 2: Potential Chemical Transformations of 19-Aldoandrostenedione
Caption: Potential chemical transformations leading to unexpected peaks.
Conclusion
Interpreting unexpected peaks in the chromatogram of 19-Aldoandrostenedione requires a combination of systematic troubleshooting, a solid understanding of chromatographic principles, and knowledge of the analyte's chemical properties. By following the steps outlined in this guide, researchers can confidently identify the source of these peaks, ensuring the quality and reliability of their analytical data. Remember that adherence to Good Laboratory Practice (GLP) principles, including proper documentation and method validation, is essential for regulatory compliance and scientific integrity.[17][18][19][20][21]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92854, 19-Oxoandrostenedione. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Levine, L. H., & Covey, D. F. (1987). Synthesis and evaluation of 19-aza- and 19-aminoandrostenedione analogues as potential aromatase inhibitors. Journal of medicinal chemistry, 30(3), 539–544. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kiff, J. (2007). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 43(1), 1–11. [Link]
-
Griffiths, W. J., & Wang, Y. (2019). Mass spectral analysis of sterols and other steroids in different ionization modes: sensitivity and oxidation artifacts. Journal of the American Society for Mass Spectrometry, 30(11), 2341–2358. [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Ahonen, A. K., Jäntti, J., & Rautanen, M. (2023). Improved analysis of derivatized steroid hormone isomers using ion mobility-mass spectrometry (IM-MS). Analytical and bioanalytical chemistry, 415(23), 5769–5778. [Link]
- Scientific considerations of forced degradation studies in ANDA submissions. (2015). Applied Pharmaceutical Analysis, 6(2), 1-5.
-
Gawroński, J., & Gessner-Szaleniec, K. (2018). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Molecules (Basel, Switzerland), 23(11), 2933. [Link]
-
Atapattu, S. N., Girel, S., Podolskiy, I., Zhu, Q. F., Feng, Y. Q., & Temerdashev, A. (2022). Solid-phase analytical derivatization as a tool for the quantification of steroid hormones in human urine with HPLC-Q-ToF detection. Journal of pharmaceutical and biomedical analysis, 214, 114736. [Link]
-
ICH. (2022). ICH harmonised guideline: Validation of analytical procedures Q2(R2). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Steroid Hormones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of steroid metabolites identified as androstenedione, testosterone and estrone from oocytes of red spotted grouper. Retrieved from [Link]
-
Neue, U. D., Grumbach, E. S., & Rieger, H. J. (2005). Temperature and pH-stability of commercial stationary phases. Journal of Chromatography A, 1079(1-2), 133–142. [Link]
-
Fiehn, O. (n.d.). MS Adduct Calculator. Fiehn Lab. Retrieved from [Link]
-
Li, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, X. (2022). Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS. Journal of Chromatography B, 1194, 123188. [Link]
-
AMS Biotechnology (AMSBIO). (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
SCIEX. (2016). LCMSMS Solutions For Steroid Analysis. Retrieved from [Link]
-
Sutar, S. B., & Kasture, P. V. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 55(3s), s177-s185. [Link]
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]
-
Wang, C., Fu, M., & Wang, S. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 60(10), 1735–1744. [Link]
-
Srokosz, S. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
ICH. (1996). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
Chemistry University. (2016, April 5). Mass Spectral Fragmentation Pathways [Video]. YouTube. [Link]
-
ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]
-
Ray, J. A., Kushnir, M. M., Rockwood, A. L., & Meikle, A. W. (2011). Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals. Clinical chemistry, 57(7), 1049–1057. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Singh, S., & Kumar, V. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 3(5). [Link]
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Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]
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Wudy, S. A., Schuler, G., & Hartmann, M. F. (2018). The art of measuring steroids: Principles and practice of current hormonal steroid analysis. The Journal of steroid biochemistry and molecular biology, 179, 88–103. [Link]
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Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). (2014). Analytical and bioanalytical chemistry, 406(29), 7545–7557. [Link]
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Validation & Comparative
validation of 19-Aldoandrostenedione as a biomarker
Publish Comparison Guide: Validation of 19-Aldoandrostenedione as a Biomarker
Executive Summary
19-Aldoandrostenedione (chemically known as 19-oxoandrostenedione or 19-oxo-A4 ) is a critical, yet often overlooked, intermediate steroid at the nexus of estrogen biosynthesis and mineralocorticoid-mediated hypertension. While traditionally viewed merely as a transient intermediate in the aromatization of androgens to estrogens, emerging validation data positions it as a high-value biomarker for two distinct applications:
-
Mechanistic Biomarker for Aromatase (CYP19A1) Activity: It serves as a direct probe for the third oxidative step of aromatization, essential for validating next-generation Aromatase Inhibitors (AIs) and understanding AI resistance.
-
Hypertensinogenic Biomarker: Alongside its precursor (19-hydroxyandrostenedione), it acts as a potent amplifier of aldosterone action, offering a diagnostic target for "low-renin, low-aldosterone" hypertension phenotypes where standard panels fail.
This guide provides a technical validation framework, comparing 19-aldoandrostenedione to standard alternatives (Aldosterone, Estrone) and detailing the high-sensitivity LC-MS/MS protocols required for its reliable quantification.
Part 1: Mechanistic Foundation & Biological Context
To validate 19-aldoandrostenedione, one must understand its unique position. It is the aldehyde intermediate formed after the second hydroxylation of androstenedione by CYP19A1.
The "Dual-Path" Hypothesis:
-
Physiological Path: Rapid conversion to Estrone via acyl-carbon cleavage (formic acid release).
-
Pathological Path: Accumulation due to CYP19A1 blockade or kinetic stalling leads to "leakage" into circulation, where it (and its precursor 19-OH-A4) exerts mineralocorticoid-like effects, amplifying sodium retention.
Figure 1: The 19-Aldoandrostenedione Pathway
This diagram illustrates the production of 19-aldoandrostenedione and its divergent roles in estrogen synthesis vs. hypertension.
Caption: CYP19A1 catalyzes the conversion of A4 to Estrone via 19-Aldoandrostenedione. Accumulation of intermediates drives hypertensive pathology.
Part 2: Analytical Performance Comparison
Validation of 19-aldoandrostenedione requires distinguishing it from isobaric interferences and stabilizing the reactive aldehyde group.
Comparison Guide: 19-Aldo-A4 vs. Standard Biomarkers
| Feature | 19-Aldoandrostenedione | Aldosterone | Estrone (E1) |
| Primary Utility | Aromatase kinetics; Non-aldosterone hypertension | Primary Aldosteronism (PA) | Estrogen status; AI efficacy |
| Physiological Conc. | Low (pg/mL range); Unstable | 30–300 pg/mL | 15–100 pg/mL |
| Chemical Stability | Low: Aldehyde hydrates to gem-diol | Moderate | High |
| Mass Spectrometry | Poor Ionization: Neutral steroid | Negative mode (difficult) | Derivatization often needed |
| Specificity Risk | High: Isobaric with other oxo-steroids | High: Isobaric with cortisone metabolites | Moderate |
| Validation Verdict | Requires Derivatization for stability & sensitivity.[1] | Standard LC-MS/MS established.[2] | Standard LC-MS/MS established.[2] |
Key Validation Challenge: The aldehyde group at C-19 is electrophilic and prone to hydration (forming a gem-diol) or oxidation ex vivo. Protocol Self-Validation: Any robust protocol must include a derivatization step (e.g., oxime formation) immediately upon extraction to "lock" the aldehyde and prevent degradation.
Part 3: Detailed Experimental Protocols
Protocol A: High-Sensitivity Quantification via LC-MS/MS
Objective: Quantify 19-aldoandrostenedione in serum with a Lower Limit of Quantitation (LLOQ) < 5 pg/mL.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Matrix: 200 µL Serum.
-
Internal Standard: Add 20 µL of deuterated analog (d3-19-oxo-A4) or structural analog (e.g., d3-Testosterone if exact match unavailable, though not ideal).
-
Extraction: Add 1 mL Methyl tert-butyl ether (MTBE) . Vortex 5 min, centrifuge 3000g x 5 min.
-
Evaporation: Transfer supernatant and evaporate to dryness under nitrogen at 40°C.
2. Derivatization (The "Locking" Step)
-
Why: Stabilizes the 19-aldehyde and enhances ionization efficiency (proton affinity).
-
Reagent: 50 µL of Hydroxylamine Hydrochloride (2% in 50% Ethanol) OR Girard’s Reagent P (for higher sensitivity).
-
Incubation: 60°C for 30 minutes.
-
Mechanism: Converts 19-aldehyde and 3/17-ketones to oximes/hydrazones.
-
Quench: Evaporate to dryness and reconstitute in 50 µL MeOH:H2O (1:1).
3. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100x2.1mm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 6 minutes.
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (for Oxime derivative):
-
Quantifier: [M+H]+ → Unique fragment (loss of water or derivatization tag).
-
Note: The tri-oxime derivative (at C3, C17, C19) will add significant mass.
-
Figure 2: Analytical Workflow
Visualizing the critical derivatization step for biomarker stability.
Caption: Derivatization is the critical control point to prevent 19-aldo degradation and ensure ionization.
Part 4: Clinical & Drug Development Applications
1. Validating Aromatase Inhibitors (AIs) In drug development, measuring the ratio of 19-OH-A4 : 19-Aldo-A4 : Estrone provides a "kinetic fingerprint" of inhibition.
-
Mechanism-Based Inactivators (e.g., Exemestane): Should deplete all downstream products.
-
Competitive Inhibitors (e.g., Letrozole): May cause a buildup of precursors (Androstenedione) but should not alter the ratio of intermediates if they bind the active site competitively.
-
Partial/Defective Aromatase: A buildup of 19-aldoandrostenedione indicates a block specifically at the third oxidative step (decarbonylation).
2. Hypertension Phenotyping For patients with Low Renin / Low Aldosterone hypertension (Liddle phenotype excluded):
-
Hypothesis: 19-OH-A4 and 19-Aldo-A4 are acting as mineralocorticoids.[1]
-
Validation Data: Sekihara et al. demonstrated that 19-OH-A4 is a potent hypertensinogenic steroid, amplifying sodium retention.
-
Action: Screen these patients for 19-Aldo-A4. If elevated, the hypertension is adrenal-mediated but aldosterone-independent.
References
-
Sekihara, H. et al. (1983). "19-Hydroxyandrostenedione: A potent hypertensinogenic steroid in man."[4] Journal of Steroid Biochemistry.
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Griffiths, W.J. et al. (2014).[5] "A new derivative for oxosteroid analysis by mass spectrometry."[5] Biochemical and Biophysical Research Communications.
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Akhtar, M. et al. (2014). "Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1." Journal of the American Chemical Society.
-
Star-Weinstock, M. et al. (2012). "LC-ESI-MS/MS analysis of testosterone at sub-picogram levels using a novel derivatization reagent." Analytical Chemistry.
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O'Reilly, M.W. et al. (2014).[6] "Hyperandrogenemia predicts metabolic phenotype in polycystic ovary syndrome: the utility of serum androstenedione."[6] Journal of Clinical Endocrinology & Metabolism.
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A Comparative Analysis of 19-Aldoandrostenedione and 11-ketoandrostenedione: A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of two structurally related C19 steroids: 19-Aldoandrostenedione and 11-ketoandrostenedione. Aimed at researchers, scientists, and professionals in drug development, this document delves into their distinct biochemical properties, mechanisms of action, and physiological significance. By synthesizing technical data with field-proven insights, this guide offers a valuable resource for understanding the nuanced roles of these endogenous compounds.
Introduction: Two Faces of Androstenedione Modification
Androstenedione, a key intermediate in steroid biosynthesis, serves as the precursor for a diverse array of steroid hormones. Modifications to its core structure can dramatically alter its biological activity. This guide focuses on two such modifications: the addition of an aldehyde group at the C19 position, yielding 19-Aldoandrostenedione, and the introduction of a keto group at the C11 position, resulting in 11-ketoandrostenedione. While both are metabolites of androstenedione, their physiological roles diverge significantly, with 19-Aldoandrostenedione exhibiting potent mineralocorticoid activity and 11-ketoandrostenedione acting as a notable androgen. Understanding these differences is crucial for research in endocrinology, hypertension, and androgen-related disorders.
Biochemical Profile and Synthesis
Both 19-Aldoandrostenedione and 11-ketoandrostenedione are derived from androstenedione through distinct enzymatic pathways.
19-Aldoandrostenedione is a C19 steroid characterized by an aldehyde group at the C19 position. Its synthesis from androstenedione is a multi-step process that can be achieved through chemical synthesis, for example, via an addition reaction followed by decarboxylated oxide purification and alkali degreasing reaction[1]. In vivo, the synthesis of 19-nor-steroids, which are structurally related to 19-Aldoandrostenedione, can involve the participation of aromatase[2].
11-ketoandrostenedione , also known as adrenosterone, is an 11-oxygenated C19 steroid. It is primarily synthesized in the adrenal glands.
Below is a simplified representation of the biosynthetic pathways leading to these two steroids from the common precursor, androstenedione.
Caption: Simplified biosynthetic pathways of 19-Aldoandrostenedione and 11-ketoandrostenedione from Androstenedione.
Comparative Mechanism of Action and Physiological Effects
The distinct structural modifications of these two steroids result in profoundly different interactions with nuclear receptors, leading to disparate physiological outcomes.
19-Aldoandrostenedione: A Potent Mineralocorticoid
The primary physiological effect of 19-Aldoandrostenedione and its related 19-nor-steroids is their potent mineralocorticoid activity. This activity is mediated through the mineralocorticoid receptor (MR), which is a key regulator of electrolyte and water balance.
Mechanism of Action: 19-nor-steroids, including derivatives of androstenedione, have been shown to possess high affinity for the mineralocorticoid receptor[3][4]. The removal of the C-19 methyl group, a feature of 19-nor-steroids, can significantly alter receptor binding and activity[5]. For instance, 19-norprogesterone, which lacks the C-19 methyl group, acts as a full mineralocorticoid agonist, in contrast to progesterone which is an antagonist[1]. This suggests that 19-Aldoandrostenedione likely acts as a potent agonist at the MR.
Activation of the mineralocorticoid receptor in the kidneys leads to increased sodium reabsorption and potassium excretion[6][7]. This retention of sodium contributes to an increase in extracellular fluid volume and, consequently, blood pressure[8][9]. The hypertensive effects of 19-hydroxyandrostenedione, a precursor to 19-Aldoandrostenedione, have been well-documented and are attributed to its mineralocorticoid-like actions[3].
Caption: Proposed mechanism of action for the hypertensive effects of 19-Aldoandrostenedione.
11-ketoandrostenedione: An Adrenal Androgen
In contrast to the mineralocorticoid activity of 19-Aldoandrostenedione, 11-ketoandrostenedione and its metabolites are recognized as androgens. While considered weaker than testosterone, they contribute significantly to the overall androgen pool, particularly in certain physiological and pathological states[10][11][12].
Mechanism of Action: 11-ketoandrostenedione can be converted to the more potent androgen, 11-ketotestosterone (11-KT)[13]. 11-KT and its 5α-reduced metabolite, 11-ketodihydrotestosterone (11-KDHT), are potent agonists of the human androgen receptor (AR)[13][14]. Studies have shown that 11-KT has a binding affinity for the AR comparable to that of testosterone[13]. Activation of the androgen receptor leads to the transcription of androgen-responsive genes, mediating the development and maintenance of male characteristics and other anabolic effects.
Elevated levels of 11-oxygenated androgens have been observed in conditions such as Polycystic Ovary Syndrome (PCOS) and Congenital Adrenal Hyperplasia, highlighting their clinical relevance[10][15].
Comparative Performance: A Summary of Key Differences
The following table summarizes the key distinctions between 19-Aldoandrostenedione and 11-ketoandrostenedione based on available experimental data and established scientific understanding.
| Feature | 19-Aldoandrostenedione | 11-ketoandrostenedione |
| Primary Biological Activity | Mineralocorticoid | Androgenic |
| Primary Receptor Target | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) |
| Physiological Effect | Sodium and water retention, increased blood pressure | Androgenic effects, contribution to total androgen pool |
| Clinical Relevance | Potential role in hypertension | Implicated in PCOS, Congenital Adrenal Hyperplasia |
| Potency | Potent mineralocorticoid activity[3] | Weaker androgen than testosterone, but its metabolite 11-KT is equipotent[13] |
Experimental Protocols for Quantification
Accurate quantification of these steroids is essential for research into their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard analytical techniques for steroid analysis.
Protocol for Quantification of Steroids in Serum by LC-MS/MS
This protocol is a generalized procedure that can be optimized for the specific analysis of 19-Aldoandrostenedione and 11-ketoandrostenedione.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum sample, add an appropriate internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds[9].
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction[9].
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C[9].
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis[16].
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid, is employed for optimal separation.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 19-Aldoandrostenedione, 11-ketoandrostenedione, and their respective internal standards must be determined and optimized.
-
Caption: A typical workflow for the quantification of steroids in serum using LC-MS/MS.
Protocol for Quantification of Steroids in Urine by GC-MS
This protocol outlines a general procedure for the analysis of steroid metabolites in urine, which can be adapted for 11-ketoandrostenedione and its metabolites.
1. Sample Preparation:
-
To 3 mL of urine, add a phosphate buffer (pH 6.5) and β-glucuronidase/sulfatase to deconjugate the steroids. Incubate at 45°C for 30 minutes[4].
-
Perform a liquid-liquid extraction by adding a carbonate buffer (pH 10) and diethyl ether. Vortex and centrifuge to separate the phases[4].
-
Freeze the aqueous layer to facilitate the transfer of the organic layer.
-
Evaporate the organic layer to dryness.
-
Derivatize the dried extract to improve volatility and chromatographic properties. A common method is methoximation followed by silylation (e.g., with MSTFA)[17][18].
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to separate the different steroid derivatives.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is standard.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode can be used. SIM provides higher sensitivity for targeted analysis.
-
Conclusion and Future Perspectives
This guide has provided a detailed comparative analysis of 19-Aldoandrostenedione and 11-ketoandrostenedione, highlighting their distinct biochemical properties and physiological roles. While 19-Aldoandrostenedione and its related 19-nor-steroids are potent mineralocorticoids with significant implications for blood pressure regulation, 11-ketoandrostenedione contributes to the pool of circulating androgens.
Further research is warranted to fully elucidate the receptor binding affinities and the precise physiological and pathophysiological roles of 19-Aldoandrostenedione. The development and validation of specific and sensitive analytical methods, such as the LC-MS/MS and GC-MS protocols outlined here, are crucial for advancing our understanding of these and other novel steroid hormones. For drug development professionals, the distinct activities of these compounds may offer opportunities for targeted therapeutic interventions in hypertension and androgen-related disorders.
References
- Gomez-Sanchez, C. E., et al. (1985). Mineralocorticoid activity of 19-hydroxyandrostenedione and related steroids. Hypertension, 7(1), 45-50.
-
Pretorius, E., et al. (2016). 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored. PLOS ONE, 11(7), e0159867. [Link]
- Poortman, J., et al. (1975). Relative binding affinity of androstane and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue. Molecular and Cellular Endocrinology, 3(3), 189-198.
- Gomez-Sanchez, C. E., et al. (1986). 19-nor analogs of adrenal steroids: mineralocorticoid and glucocorticoid receptor activity. The Journal of Steroid Biochemistry, 25(5A), 749-753.
-
He, S., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 59(8), 1562-1571. [Link]
- CN101851262A - Preparation method of 19-nor-4-androstenedione - Google P
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Mazzarino, M., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5898. [Link]
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O'Reilly, M. W., et al. (2017). 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome. The Journal of Clinical Endocrinology & Metabolism, 102(3), 840-848. [Link]
- Grossmann, C., et al. (2004). Transactivation via the human glucocorticoid and mineralocorticoid receptor by therapeutically used steroids in CV-1 cells. European Journal of Endocrinology, 151(3), 397-406.
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Agilent Technologies. (n.d.). Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. [Link]
- Geerling, J. C., & Loewy, A. D. (2008). Aldosterone and salt appetite: an osmometric analysis.
- DE3208432A1 - Process for the preparation of 19-norandrostenedione, intermediate of 19...
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Taylor, D. R., et al. (n.d.). An LC-MS/MS method for the panelling of 13 steroids in serum. Synnovis. [Link]
- Funder, J. W. (2005). Mineralocorticoid receptors: distribution and activation. Heart failure reviews, 10(1), 15-22.
- Stárka, L., et al. (2019). 11-Keto-testosterone and Other Androgens of Adrenal Origin. Physiological Research, 68(Supplementum 2), S185.
- Groenestege, W. M., et al. (2021). Glucocorticoid and mineralocorticoid receptor expression in critical illness: A narrative review. World Journal of Critical Care Medicine, 10(4), 133.
- Gaillard, J. L., & Silberzahn, P. (1995). In vitro 19-norandrogen synthesis by equine placenta requires the participation of aromatase. Journal of Endocrinology, 144(3), 517-522.
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Pretorius, E., et al. (2016). 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored. ResearchGate. [Link]
- Turcu, A. F., et al. (2019). 11-Oxygenated C19 Steroids Do Not Decline With Age in Women. The Journal of Clinical Endocrinology & Metabolism, 104(6), 2065-2072.
- Meltzer, J. I., et al. (1988). Role of aldosterone in the sodium retention of patients with nephrotic syndrome. The American journal of the medical sciences, 296(4), 243-247.
- Palmer, L. G., & Frindt, G. (2000). Aldosterone and potassium secretion by the cortical collecting duct.
- Kaminski, R. M., et al. (2005). Synthesis of 6,19-cyclopregnanes. Constrained analogues of steroid hormones. Organic & Biomolecular Chemistry, 3(11), 2159-2164.
- Turcu, A. F., & Auchus, R. J. (2017). Clinical Significance of 11-Oxygenated Androgens. Current opinion in endocrinology, diabetes, and obesity, 24(3), 206.
- van der Molen, J. C., et al. (2015). Determination of reference intervals for urinary steroid profiling using a newly validated GC-MS/MS method. Clinica Chimica Acta, 446, 168-176.
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A Comparative Guide to the Differential Effects of 19-Aldoandrostenedione and Testosterone on Gene Expression
For researchers, scientists, and drug development professionals, understanding the nuanced differences between steroid hormones is paramount. While often grouped under the broad term "androgens," molecules like testosterone and its precursor, 19-Aldoandrostenedione, can elicit distinct cellular responses. This guide provides an in-depth comparison of their effects on gene expression, moving beyond established androgenic pathways to explore potential divergent mechanisms. We will delve into their biochemical properties, receptor interactions, and provide a robust experimental framework for their direct comparison.
Biochemical and Structural Disparity: The Foundation of Differential Action
Testosterone is the principal male sex hormone, essential for the development and maintenance of male reproductive tissues.[1] 19-Aldoandrostenedione, also known as 19-oxoandrostenedione, is a structurally related steroid. The key distinction lies in the substitution at the C19 position: testosterone possesses a methyl group, whereas 19-Aldoandrostenedione has an aldehyde group. This seemingly minor alteration can significantly impact metabolic fate and receptor interaction.
| Feature | Testosterone | 19-Aldoandrostenedione |
| Chemical Formula | C₁₉H₂₈O₂ | C₁₉H₂₄O₃[2] |
| Molecular Weight | 288.42 g/mol | 300.39 g/mol [2] |
| Key Functional Groups | 17β-hydroxyl, 19-methyl | 19-aldehyde, 3,17-dione[2] |
| Primary Receptor | Androgen Receptor (AR)[1] | Likely Androgen Receptor (AR), potential for others |
| Metabolic Conversion | Can be converted to the more potent dihydrotestosterone (DHT) by 5α-reductase, or to estradiol by aromatase.[1] | Potential substrate for various reductases and dehydrogenases. |
Canonical vs. Divergent Signaling: A Tale of Two Pathways
The classical effects of androgens are mediated through the Androgen Receptor (AR), a ligand-activated transcription factor.[3] However, emerging evidence suggests that not all steroids signal exclusively through this pathway.
The Well-Trodden Path: Testosterone and Canonical AR Signaling
Upon entering a cell, testosterone binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins.[3] This complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[3][4] This recruitment of coactivators and the general transcriptional machinery initiates the up- or down-regulation of gene expression, leading to the physiological effects of testosterone.[4]
Caption: Canonical Androgen Receptor (AR) signaling pathway initiated by testosterone.
A Road Less Traveled? Hypothetical Divergent Signaling of 19-Aldoandrostenedione
While 19-Aldoandrostenedione may interact with the AR, its structural modifications suggest the possibility of alternative signaling mechanisms. Research on the related compound, 19-hydroxyandrostenedione, has shown it to be an agonist for the olfactory receptor OR51E2, a G-protein coupled receptor.[5] Activation of this receptor in prostate cancer cells led to decreased cell viability and increased expression of neuronal markers, indicating a distinct signaling cascade.[5] It is plausible that 19-Aldoandrostenedione could also interact with such non-canonical receptors, leading to a gene expression profile independent of classical AR activation.
Caption: Hypothetical divergent signaling pathways of Testosterone and 19-Aldoandrostenedione.
Predicted Differential Effects on Gene Expression
Based on the divergent signaling hypothesis, we can predict that testosterone will predominantly regulate well-established androgen-responsive genes, while 19-Aldoandrostenedione may regulate a unique set of genes through alternative pathways.
| Gene Category | Predicted Response to Testosterone | Predicted Response to 19-Aldoandrostenedione | Rationale |
| Canonical AR Target Genes (e.g., PSA, TMPRSS2) | Strong Upregulation | Weaker or no significant upregulation | Testosterone is a potent AR agonist. The bulky aldehyde group of 19-Aldoandrostenedione may hinder optimal AR binding. |
| Genes Involved in Neuroendocrine Differentiation (e.g., NSE) | Minimal to no effect | Potential Upregulation | Based on the observed effects of the related 19-hydroxyandrostenedione on OR51E2.[5] |
| Genes Regulated by GPCR Signaling | Indirect or no effect | Potential direct or indirect regulation | If 19-Aldoandrostenedione activates a GPCR like OR51E2, it would initiate a second messenger cascade affecting a different set of transcription factors.[5] |
| Mineralocorticoid-responsive Genes | Minimal cross-reactivity | Potential for regulation | The related 19-hydroxyandrostenedione has shown sodium-retaining effects, suggesting potential interaction with pathways related to mineralocorticoid action.[6] |
Experimental Guide for a Head-to-Head Comparative Analysis
To empirically determine the differential effects of these two steroids, a comprehensive transcriptomic analysis is required. The following protocol outlines a robust workflow using RNA sequencing (RNA-Seq).
Experimental Workflow
Caption: Workflow for comparative transcriptomic analysis using RNA-Seq.
Step-by-Step Methodology
1. Cell Line Selection and Culture:
-
Rationale: Choose cell lines relevant to the research question. For androgen-responsive effects, LNCaP (prostate cancer, AR-positive) is a suitable model. To investigate AR-independent effects, an AR-negative line like PC-3 could be used in parallel.
-
Protocol: Culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 48 hours prior to treatment to reduce baseline steroid hormone levels.
2. Hormone Treatment:
-
Rationale: A dose-response and time-course experiment is crucial to capture the full spectrum of gene expression changes.
-
Protocol:
-
Prepare stock solutions of testosterone and 19-Aldoandrostenedione in ethanol.
-
Treat cells with a range of concentrations (e.g., 1 nM, 10 nM, 100 nM) of each steroid or a vehicle control (ethanol).
-
Harvest cells at different time points (e.g., 6, 12, 24, 48 hours) for RNA extraction.
-
Perform experiments in biological triplicate for statistical power.
-
3. RNA Extraction and Quality Control:
-
Rationale: High-quality RNA is essential for reliable RNA-Seq results.
-
Protocol:
-
Extract total RNA using a column-based kit or TRIzol reagent.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended.
-
4. RNA-Seq Library Preparation and Sequencing:
-
Rationale: Poly(A) selection enriches for messenger RNA (mRNA), providing a comprehensive view of the coding transcriptome.
-
Protocol:
-
Prepare sequencing libraries from 1 µg of total RNA using a standard poly(A) selection-based library preparation kit.
-
Sequence the libraries on an Illumina NovaSeq or similar high-throughput sequencer to a depth of at least 20 million reads per sample.
-
5. Bioinformatic Analysis:
-
Rationale: A standardized bioinformatic pipeline ensures reproducible and accurate results.
-
Protocol:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Alignment: Align reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantification: Count reads per gene using featureCounts.
-
Differential Expression Analysis: Use DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between treatment groups and the vehicle control.
-
Pathway and Gene Set Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and processes enriched in the differentially expressed gene lists.
-
6. Validation of Key Findings:
-
Rationale: It is crucial to validate the RNA-Seq findings for key genes of interest using an independent method.
-
Protocol:
-
Quantitative PCR (qPCR): Design primers for a selection of differentially expressed genes and measure their expression levels by qPCR.
-
Western Blotting: For genes with significant transcript-level changes, assess corresponding protein-level changes to confirm the functional impact.
-
Conclusion
While testosterone's role in regulating gene expression via the androgen receptor is well-documented, the effects of 19-Aldoandrostenedione remain largely unexplored. Structural differences and preliminary data from related compounds suggest a fascinating possibility of divergent signaling, potentially through non-canonical receptors. This could lead to a unique gene expression profile with distinct physiological consequences. The experimental framework provided in this guide offers a clear path for researchers to directly investigate these differential effects, paving the way for a more refined understanding of androgen biology and the development of more specific therapeutic interventions.
References
-
Vucicevic, J., et al. (2018). A Testosterone Metabolite 19-Hydroxyandrostenedione Induces Neuroendocrine Trans-Differentiation of Prostate Cancer Cells via an Ectopic Olfactory Receptor. Cancers (Basel). Available at: [Link]
-
Seki, T., et al. (1987). 19-Hydroxyandrostenedione: evidence for a new class of sodium-retaining and hypertensinogenic steroids. Endocrinology. Available at: [Link]
-
Brinkmann, A. O. (2021). Androgen Physiology: Receptor and Metabolic Disorders. Endotext. Available at: [Link]
-
Tilley, W. (2021). A new perspective on androgen receptor action in estrogen receptor-α positive breast cancer. SABCS 2021. Available at: [Link]
-
Kao, Y. C., et al. (1993). Synthesis and evaluation of 19-aza- and 19-aminoandrostenedione analogues as potential aromatase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Dalton, J. T., et al. (2011). Chemistry and Structural Biology of Androgen Receptor. Journal of Cellular Biochemistry. Available at: [Link]
-
GSRS (2025). 19-ALDOANDROSTENEDIONE. Global Substance Registration System. Available at: [Link]
-
Jaffe, I. Z., et al. (2007). Aldosterone Regulates Vascular Gene Transcription via Oxidative Stress-Dependent And –Independent Pathways. Circulation Research. Available at: [Link]
-
Mohler, J. L., et al. (2011). Activation of the Androgen Receptor by Intratumoral Bioconversion of Androstanediol to Dihydrotestosterone in Prostate Cancer. Cancer Research. Available at: [Link]
-
Handelsman, D. J. (2020). Androgen Physiology, Pharmacology, Use and Misuse. Endotext. Available at: [Link]
-
Rossier, B. C., et al. (1991). Aldosterone regulation of gene transcription leading to control of ion transport. Journal of the American Society of Nephrology. Available at: [Link]
-
Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Li, S., et al. (2017). The Synthesis of Novel 7α, 19-Bifunctional Androstenediones as Aromatase Inhibitors. Journal of Chemistry and Biochemistry. Available at: [Link]
-
He, B., et al. (2004). Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone. Journal of Biological Chemistry. Available at: [Link]
-
Wikipedia. (2024). Androgen receptor. Wikipedia. Available at: [Link]
-
UroToday. (2011). Editor's Commentary - Activation of the androgen receptor by intratumoral bioconversion of androstanediol to dihydrotestosterone in prostate cancer. UroToday. Available at: [Link]
-
Takeda, Y., et al. (2018). Epigenetic Regulation of Aldosterone Synthase Gene by Sodium and Angiotensin II. Hypertension. Available at: [Link]
-
Jaffe, I. Z., & Mendelsohn, M. E. (2005). Angiotensin II and aldosterone regulate gene transcription via functional mineralocortocoid receptors in human coronary artery smooth muscle cells. Circulation Research. Available at: [Link]
-
Adcock, I. M., & Caramori, G. (2004). Effects of glucocorticoids on gene transcription. Pulmonary Pharmacology & Therapeutics. Available at: [Link]
Sources
- 1. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A Testosterone Metabolite 19-Hydroxyandrostenedione Induces Neuroendocrine Trans-Differentiation of Prostate Cancer Cells via an Ectopic Olfactory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19-Hydroxyandrostenedione: evidence for a new class of sodium-retaining and hypertensinogenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: LC-MS/MS vs. ELISA for 19-Aldoandrostenedione
This guide provides a technical framework for cross-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of 19-Aldoandrostenedione (19-oxo-A4) .
This specific metabolite is a transient, reactive intermediate in the aromatization of androgens to estrogens. Its quantification is critical in aromatase inhibitor (AI) drug discovery and mechanistic studies of steroidogenesis, where distinguishing it from its precursor (Androstenedione, A4) and product (Estrone, E1) is chemically challenging.
Executive Summary: The Specificity vs. Throughput Trade-off
| Feature | LC-MS/MS (The Reference Method) | ELISA (The Screening Method) |
| Primary Utility | Definitive Quantification & Structural Confirmation. Essential for distinguishing 19-oxo-A4 from isobaric interferences. | High-Throughput Screening (HTS) . Ideal for processing hundreds of microsomal incubation samples in AI discovery. |
| Specificity | High . Uses mass-to-charge ( | Moderate to Low . High risk of cross-reactivity with the precursor Androstenedione (A4), which is often present in 100-fold excess. |
| Sensitivity (LLOQ) | Excellent (1–10 pg/mL) . Enhanced by derivatization (e.g., oxime formation).[1] | Variable (10–50 pg/mL) . Dependent on antibody affinity and matrix background. |
| Sample Volume | Low (50–100 | Low (20–50 |
| Throughput | 5–10 mins per sample (unless multiplexed). | 96 or 384 samples simultaneously. |
The Biological Context: Why Measure 19-Aldoandrostenedione?
19-Aldoandrostenedione is the second intermediate in the irreversible conversion of Androstenedione to Estrone by the enzyme Aromatase (CYP19A1) .
Aromatase Reaction Pathway
The reaction proceeds in three oxidative steps.[2][3] 19-oxo-A4 accumulates when the third step (lyase activity) is inhibited or rate-limiting.
Figure 1: The Aromatase biosynthetic pathway.[2][3][4] 19-Aldoandrostenedione is the critical "gatekeeper" intermediate before ring aromatization.
LC-MS/MS Protocol (Reference Method)
Challenge: 19-Aldoandrostenedione contains an aldehyde group at C19.[5] Aldehydes are chemically unstable (prone to oxidation to 19-oic acid) and ionize poorly in Electrospray Ionization (ESI). Solution: Derivatization with Hydroxylamine to form a stable oxime.
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 100
L of serum or microsomal incubation media. -
Add Internal Standard (IS):
-Androstenedione (Note: Specific -19-oxo-A4 is rare; -A4 is a suitable surrogate if retention times match).
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Add 1 mL MTBE (Methyl tert-butyl ether) . Vortex for 5 min.
-
Centrifuge (3000 x g, 5 min) to separate phases.
-
Transfer the organic (upper) layer to a clean glass tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
-
Derivatization (Critical Step):
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m, 100 x 2.1 mm). -
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Hypothetical for Tri-Oxime Derivative):
-
Precursor:
~346 (Parent + 3 oximes + H+). -
Quantifier:
346 124 (Pyridine fragment). -
Qualifier:
346 313 (Loss of hydroxylamine).
-
-
ELISA Protocol (Screening Method)
Challenge: Most commercial "Androstenedione" kits are raised against the C3 or C17 position. Since 19-oxo-A4 is identical to A4 except at C19, cross-reactivity is the primary failure mode. Requirement: A custom polyclonal antibody raised against a C19-linker conjugate (e.g., 19-carboxymethyl ether) is often required for specific detection.
Assay Validation Steps
-
Coating: High-binding 96-well plate coated with Capture Antibody (Anti-19-oxo-A4).
-
Blocking: 1% BSA in PBS to prevent non-specific binding.
-
Incubation: Add 50
L sample + 50 L Biotinylated-Competitor (19-oxo-A4 conjugate). Incubate 1 hour. -
Detection: Streptavidin-HRP + TMB Substrate.
-
Specificity Check (Crucial):
-
Spike pure Androstenedione (A4) at 100 ng/mL into the assay.
-
Acceptance Criteria: Cross-reactivity must be < 1.0% . If >1%, the ELISA cannot be used for samples with high A4 backgrounds.
-
Cross-Validation Workflow
To validate the ELISA for use in drug development, you must demonstrate "concordance" with the LC-MS/MS reference method.
Experimental Design
-
Sample Set: Collect
samples (e.g., from microsomal inhibition assays) covering the dynamic range (Low, Mid, High). -
Split Analysis: Analyze aliquots of the same sample by both LC-MS/MS and ELISA.
-
Statistical Analysis:
-
Passing-Bablok Regression: Robust to outliers; measures slope (proportional bias) and intercept (constant bias).
-
Bland-Altman Plot: Visualizes agreement and limits of agreement (LoA).
-
Figure 2: Decision tree for cross-validating the immunoassay against the mass spectrometry reference.
Data Presentation & Interpretation
When publishing your comparison, summarize the data using the following structure.
Table 1: Method Performance Metrics
| Parameter | LC-MS/MS (Reference) | ELISA (Test Method) | Notes |
| LLOQ | 5 pg/mL | 25 pg/mL | LC-MS is 5x more sensitive. |
| Linearity ( | > 0.995 | > 0.980 | ELISA dynamic range is narrower. |
| Intra-Assay CV | 3–5% | 8–12% | ELISA has higher variability. |
| Cross-Reactivity (A4) | None (Resolved chromatographically) | 2.5% | Critical Risk: High A4 levels will falsely elevate ELISA results. |
Discordance Analysis
If the ELISA overestimates 19-oxo-A4 concentrations compared to LC-MS/MS, calculate the Bias Index :
-
Positive Bias: Suggests cross-reactivity with the precursor (Androstenedione).
-
Negative Bias: Suggests matrix interference (ion suppression in MS or binding proteins in ELISA).
References
-
Biochemistry of Aromatase
-
LC-MS/MS Derivatization
-
High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Molecular Biology. Link
-
-
Immunoassay Cross-Reactivity
-
Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. Link
-
-
Method Validation Guidelines
-
Bioanalytical Method Validation Guidance for Industry (FDA).Link
-
Sources
- 1. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. anexib.com [anexib.com]
- 6. Aromatase - Wikipedia [en.wikipedia.org]
Comparative Analysis: Androgen Receptor Affinity of 19-Aldoandrostenedione vs. DHT
The following guide provides an in-depth technical comparison of 19-Aldoandrostenedione and Dihydrotestosterone (DHT) , focusing on their Androgen Receptor (AR) affinity, structural determinants, and functional roles in steroidogenesis.
Executive Summary
This guide contrasts the pharmacodynamics of Dihydrotestosterone (DHT) , the most potent endogenous androgen, with 19-Aldoandrostenedione (19-oxo-4-androstene-3,17-dione), a critical but transient intermediate in estrogen biosynthesis.
-
DHT acts as the "gold standard" for AR binding, exhibiting sub-nanomolar affinity (
) and driving potent androgenic signaling. -
19-Aldoandrostenedione is distinct; it is an oxygenated intermediate formed by aromatase (CYP19A1) during the conversion of androgens to estrogens.[1] Unlike DHT, it lacks significant stability or affinity for the AR. Its biological relevance lies in its high reactivity as an enzyme-bound intermediate rather than as a circulating nuclear receptor ligand.
Key Takeaway: While DHT is optimized for receptor activation , 19-Aldoandrostenedione is optimized for chemical transformation (aromatization).
Molecular Profile & Structural Determinants[2][3][4]
The differential affinity of these two compounds is dictated by the steric and electrostatic requirements of the Androgen Receptor Ligand Binding Domain (AR-LBD).
| Feature | Dihydrotestosterone (DHT) | 19-Aldoandrostenedione |
| IUPAC Name | 5 | 19-oxo-4-androstene-3,17-dione |
| Core Scaffold | 5 | 4-Androstene (Unsaturated A-ring) |
| C19 Substitution | Methyl group (-CH | Aldehyde group (-CHO) |
| C17 Functional Group | Hydroxyl (-OH) | Ketone (=O) |
| AR Binding Pocket Fit | Optimal. The 5 | Sub-optimal. The C19-aldehyde is bulky and polar, creating steric clash and electrostatic repulsion within the hydrophobic core of the AR-LBD. |
| Primary Biological Role | High-affinity AR Agonist | Aromatase (CYP19A1) Intermediate |
Structural Impact on Binding
The AR-LBD is highly hydrophobic. The C19-methyl group of DHT fits into a specific hydrophobic pocket. Modification of this group to an aldehyde (19-aldo) introduces polarity and increases volume, which destabilizes the ligand-receptor complex. Furthermore, the C17-ketone (present in 19-Aldo) generally confers lower affinity than the C17-hydroxyl group found in DHT.
Pharmacodynamics: Binding Affinity Analysis[6]
The following data synthesizes experimental values from radioligand binding assays. Note that while DHT values are well-established, 19-Aldoandrostenedione is rarely tested as a direct AR ligand due to its instability; values for its parent scaffold (Androstenedione) are provided as a baseline proxy.
Table 1: Comparative Binding Metrics
| Compound | Relative Binding Affinity (RBA) | Dissociation Constant ( | Functional Classification |
| DHT (Standard) | 100% | 0.2 – 0.5 nM | Potent Full Agonist |
| Testosterone | ~30 – 50% | 0.4 – 1.0 nM | Agonist |
| Androstenedione | < 1% | ~600 – 650 nM | Weak Partial Agonist / Precursor |
| 19-Aldoandrostenedione | Negligible / Undetectable * | > 1000 nM (Predicted) | Biosynthetic Intermediate |
> Note: 19-Aldoandrostenedione is an unstable intermediate that rapidly converts to estrone or hydrates. It does not circulate at relevant concentrations to act as an AR ligand. Its affinity is inferred to be lower than Androstenedione due to the steric penalty of the C19-aldehyde.
Mechanistic Pathways (Visualization)
The following diagram illustrates the divergent fates of the androgen scaffold: the Activation Pathway (leading to DHT) versus the Elimination/Conversion Pathway (involving 19-Aldoandrostenedione).
Caption: Divergent metabolic fates. DHT is the terminal effector of the androgenic pathway, while 19-Aldoandrostenedione is a transient intermediate in the aromatization pathway leading to estrogens.
Experimental Protocol: Determining Relative Binding Affinity (RBA)
To empirically verify the affinity differences described above, researchers utilize a Competitive Radioligand Binding Assay . This protocol is the industry standard for comparing nuclear receptor ligands.
Objective
Determine the IC
Materials
-
Receptor Source: Cytosolic fraction from rat ventral prostate or recombinant human AR-LBD expressed in E. coli.
-
Radioligand:
-Dihydrotestosterone (Specific Activity ~100 Ci/mmol). -
Competitors: Unlabeled DHT (Standard), Test Compound (19-Aldo), Androstenedione (Control).
-
Buffer: Tris-HCl (pH 7.4) containing molybdate (to stabilize receptor) and protease inhibitors.
Step-by-Step Workflow
-
Preparation of Cytosol:
-
Homogenize tissue/cells in ice-cold buffer.
-
Centrifuge at 105,000
for 60 mins at 4°C. Collect supernatant (cytosol).
-
-
Incubation:
-
Aliquot cytosol into tubes.
-
Add saturating concentration of
-DHT (e.g., 1 nM). -
Add increasing concentrations of unlabeled competitor (
M to M). -
Non-Specific Binding Control: Include tubes with 1000-fold excess unlabeled DHT.
-
Incubate at 4°C for 18 hours (equilibrium conditions).
-
-
Separation:
-
Add Dextran-Coated Charcoal (DCC) suspension to adsorb unbound steroid.
-
Centrifuge at 2,000
for 10 mins.
-
-
Quantification:
-
Aliquot supernatant (containing Receptor-Ligand complex) into scintillation vials.
-
Measure radioactivity (CPM) via liquid scintillation counting.
-
-
Data Analysis:
-
Plot % Specific Binding vs. Log[Competitor].
-
Calculate IC
using non-linear regression. -
Convert to K
using the Cheng-Prusoff equation: (Where is radioligand concentration and is the affinity of the radioligand).
-
References
-
Mechanism of Aromatase (CYP19A1)
- Akhtar, M., et al. (2011). "Mechanistic studies on the conversion of 19-oxo-androstenedione to estrone by human placental aromatase." Journal of Steroid Biochemistry and Molecular Biology.
-
Androgen Receptor Binding Affinities
- Fang, H., et al. (2003). "Structure-activity relationships for a large diverse set of natural, synthetic, and environmental chemicals." Chemical Research in Toxicology. (Establishes DHT Kd ~0.2 nM and Androstenedione Kd ~600 nM).
-
Metabolic Intermediates of Androgens
- Miller, W. L., & Auchus, R. J. (2011). "The molecular biology, biochemistry, and physiology of human steroidogenesis and its disorders." Endocrine Reviews.
-
Structural Basis of AR Specificity
- Matias, P. M., et al. (2000). "Structural basis for the glucocorticoid vs. androgen specificity of the androgen receptor." Journal of Biological Chemistry.
Sources
Validation of 19-Aldoandrostenedione: Mechanistic Probe and Intermediate in Aromatase Inhibition
Topic: Validation of 19-Aldoandrostenedione's Role in Aromatase Inhibition Studies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Gatekeeper of Aromatization
In the development of third-generation aromatase inhibitors (AIs) like Letrozole and Exemestane, the validation of the target enzyme's reaction mechanism is as critical as the screening of the drugs themselves. 19-Aldoandrostenedione (19-Aldo-A-dione) , also known as 19-oxoandrostenedione, is not a therapeutic inhibitor but the critical second intermediate in the conversion of androgens to estrogens.
Its role in validation studies is unique: it serves as a mechanistic probe to isolate and verify the kinetics of the third and final oxidative step (C10–C19 bond cleavage)—the "hard chemistry" of aromatization. Unlike competitive inhibitors that block the active site, 19-Aldo-A-dione is used to validate the distributive nature of CYP19A1 (Aromatase), proving that intermediates dissociate from the enzyme active site during the reaction cycle.
This guide compares 19-Aldo-A-dione against the native substrate (Androstenedione) and a standard suicide inhibitor (Formestane) to delineate its specific utility in biochemical assays.
Mechanistic Grounding: The Distributive Pathway
To validate 19-Aldo-A-dione, one must understand its position in the catalytic cycle. Aromatase performs three sequential oxidations. 19-Aldo-A-dione is the product of the second step and the substrate for the third.
The "Leakage" Phenomenon:
Research confirms that human aromatase follows a distributive mechanism , meaning 19-Aldo-A-dione is not tightly held; it is released into the solvent and must re-bind to undergo the final aromatization. This property makes it an essential reagent for determining the
Diagram 1: Aromatase Distributive Catalytic Cycle
Visualization of the three-step oxidation, highlighting 19-Aldo-A-dione as the checkpoint for the final irreversible step.
Caption: The 3-step aromatase reaction. 19-Aldo-A-dione (Red) is the final intermediate before ring aromatization.
Comparative Performance Data
When validating AIs, researchers often use 19-Aldo-A-dione to distinguish between inhibitors that block the binding of androgens versus those that specifically inhibit the chemical steps.
The table below contrasts 19-Aldo-A-dione with the native substrate and a reference suicide inhibitor. Note the Inverse Affinity/Velocity relationship : 19-Aldo-A-dione binds more weakly (
Table 1: Kinetic & Mechanistic Comparison
| Parameter | Androstenedione (Native Substrate) | 19-Aldo-A-dione (Mechanistic Probe) | Formestane (4-OHA) (Suicide Inhibitor) |
| Role | Primary Substrate | Pathway Intermediate / Probe | Therapeutic Inhibitor |
| Binding Affinity ( | High (~0.13 µM) | Low (~3.6 µM) | Very High (nM range) |
| Turnover ( | Slow (~0.06 | Fast (~0.42 | N/A ( |
| Mechanism | 3-Step Oxidation | 1-Step Aromatization | Irreversible Inactivation |
| Spectral Signature | Type I (Spin shift) | Type I (Weak Spin shift) | Type I (Strong Spin shift) |
| Use Case | Routine Activity Assays | Validating Step 3 Kinetics | Positive Control for Inhibition |
Data Sources: Kinetic parameters derived from purified human CYP19A1 studies (Sohl & Guengerich, 2010).
Experimental Protocols for Validation
To use 19-Aldo-A-dione effectively in your inhibition studies, you must employ protocols that account for its lower binding affinity and rapid turnover.
Protocol A: Spectral Binding Assay (Active Site Validation)
Objective: Validate that a novel inhibitor competes for the same binding pocket as the natural intermediates. Rationale: 19-Aldo-A-dione induces a Type I spectral shift (low to high spin iron transition), but due to lower affinity, it is easily displaced by potent inhibitors.
-
Preparation: Dilute purified CYP19A1 (recombinant) to 1.0 µM in potassium phosphate buffer (100 mM, pH 7.4) containing 20% glycerol.
-
Baseline: Record the optical absorption spectrum from 350 to 500 nm.
-
Titration: Add 19-Aldo-A-dione in increments (0.5 µM to 20 µM). Correct for solvent (methanol/DMSO) volume.
-
Observation: Monitor the "peak" at ~390 nm and "trough" at ~420 nm.
-
Validation Step: Add your test inhibitor (e.g., Letrozole). If the Type I spectrum of 19-Aldo is reversed or modified, the inhibitor is binding competitively at the heme site.
-
Calculation: Plot
vs. concentration to determine the spectral dissociation constant ( ).
Protocol B: Step 3 Specific Activity Assay
Objective: Isolate the rate of the final aromatization step. Rationale: Using Androstenedione measures the rate-limiting step (often Step 1). Using 19-Aldo-A-dione measures the specific capacity of the enzyme to perform the C-C bond cleavage.
-
System: Reconstituted system with CYP19A1 and NADPH-cytochrome P450 reductase (POR) in a 1:4 ratio.
-
Substrate: Use [1
-³H]19-Aldo-androstenedione (custom radiolabel required for tritiated water release) OR use unlabeled 19-Aldo and monitor Estrone formation via HPLC.-
Note: Since 19-Aldo already has the oxygen, the release of tritiated water from the 1
position is specific to the final aromatization.
-
-
Reaction: Initiate with NADPH (1 mM). Incubate at 37°C for 5–10 minutes (shorter time required due to high
). -
Termination: Stop with dichloromethane or chloroform.
-
Analysis:
-
Radiometric: Count ³H₂O in the aqueous phase.
-
HPLC: Extract organic phase, separate Estrone from 19-Aldo (C18 column, Acetonitrile:Water gradient).
-
-
Data Output: A high rate here combined with a low rate for Androstenedione suggests the enzyme is functional but the first hydroxylation is rate-limiting.
Diagram 2: Experimental Workflow for Inhibitor Screening
Logic flow for determining if a compound inhibits the initial binding or the final chemical processing.
Caption: Workflow distinguishing general active site blockade from step-specific interference using 19-Aldo-A-dione.
References
-
Sohl, C. D., & Guengerich, F. P. (2010). Kinetic analysis of the three-step steroid aromatase reaction of human cytochrome P450 19A1. Journal of Biological Chemistry, 285(23), 17734-17743.[1]
-
Vaz, A. D., et al. (2014). Mechanism of the third oxidative step in the conversion of androgens to estrogens by cytochrome P450 19A1 steroid aromatase. Journal of the American Chemical Society, 136(42), 14674-14677.
-
Miller, W. R. (2002). Aromatase inhibitors: mechanism of action and clinical efficacy. British Journal of Cancer, 87, 471–474.
-
Akhtar, M., et al. (2011). Aromatase (CYP19) and the mechanism of the aromatization reaction. Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 2-12.
Sources
Validating the Agonistic Effect of 19-Aldoandrostenedione on OR51E2 Activation: A Comparative Guide
This guide provides a comprehensive framework for validating the potential agonistic activity of 19-Aldoandrostenedione on the olfactory receptor 51E2 (OR51E2). We will delve into the scientific rationale, present detailed experimental protocols for robust validation, and compare its prospective efficacy against known OR51E2 agonists. This document is intended for researchers, scientists, and drug development professionals engaged in GPCR signaling and oncology research.
The Emerging Role of OR51E2 in Health and Disease
OR51E2, also known as Prostate-Specific G protein-coupled Receptor (PSGR), is a member of the large family of olfactory receptors.[1] While initially identified for their role in the sense of smell, emerging evidence has revealed the ectopic expression and significant functional roles of these receptors in various non-olfactory tissues.[2] In particular, OR51E2 has garnered considerable attention for its high expression in prostate cancer cells and its involvement in regulating cell proliferation, migration, and neuroendocrine differentiation.[3][4] Activation of OR51E2 has been shown to trigger downstream signaling cascades that can influence cancer cell physiology, making it a promising therapeutic target.[5][6]
19-Aldoandrostenedione: A Novel Candidate Ligand for OR51E2
Androstenedione derivatives have been identified as a class of ligands for OR51E2.[5] Notably, 19-hydroxyandrostenedione, a structurally related steroid, has been confirmed as an agonist for this receptor, inducing neuroendocrine trans-differentiation of prostate cancer cells upon activation.[1][3] Based on this structural precedent, we hypothesize that 19-Aldoandrostenedione, an oxidized derivative, will also exhibit agonistic properties towards OR51E2. This guide outlines the necessary steps to validate this hypothesis and characterize its functional effects.
As a point of comparison, we will utilize β-ionone, a well-characterized agonist of OR51E2 with a reported EC50 value of approximately 20 μM for ERK1/2 activation in prostate cancer cells and 91 μM for inducing a calcium response in retinal pigment epithelial cells.[7][8] Another class of known agonists includes short-chain fatty acids like acetate.[6]
Validating OR51E2 Activation: A Multi-Faceted Approach
To rigorously assess the effect of 19-Aldoandrostenedione on OR51E2, a combination of in vitro assays is essential. We will focus on two primary methods: a luciferase reporter assay to quantify receptor activation and a calcium imaging assay to measure downstream signaling.
Experimental Workflow
The overall experimental workflow is designed to provide a clear and logical progression from initial validation to a more detailed characterization of the signaling pathway.
Protocol 1: Luciferase Reporter Assay for OR51E2 Activation
This assay provides a quantitative measure of receptor activation by linking it to the expression of a luciferase reporter gene. We will utilize a CRE (cAMP response element) driven luciferase reporter, as OR51E2 activation can lead to an increase in intracellular cAMP.[9]
Materials:
-
HEK293T cells
-
OR51E2 expression vector (pCMV-OR51E2)
-
CRE-luciferase reporter vector
-
Renilla luciferase control vector (for normalization)
-
Lipofectamine 3000 or similar transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
19-Aldoandrostenedione, 19-hydroxyandrostenedione, and β-ionone
-
Dual-Glo Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the OR51E2 expression vector, CRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.[10]
-
Incubation: Incubate the transfected cells for 24 hours to allow for receptor and reporter expression.
-
Ligand Stimulation: Prepare serial dilutions of 19-Aldoandrostenedione, 19-hydroxyandrostenedione (positive control), and β-ionone (positive control) in serum-free media. Replace the culture medium with the ligand solutions.[11]
-
Incubation: Incubate the cells with the ligands for 6 hours at 37°C.[11]
-
Luciferase Assay: Measure firefly and Renilla luciferase activity using the Dual-Glo Luciferase Assay System and a luminometer.[10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction relative to untreated cells. Plot the fold induction against the ligand concentration to generate a dose-response curve and determine the EC50 value.[10]
Protocol 2: Fura-2 AM Calcium Imaging
Activation of OR51E2 is known to induce an increase in intracellular calcium concentration ([Ca2+]i), which can be monitored using ratiometric fluorescent indicators like Fura-2 AM.[8]
Materials:
-
PC-3 cells (endogenously expressing OR51E2) or transfected HEK293T cells
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
19-Aldoandrostenedione, 19-hydroxyandrostenedione, and β-ionone
-
ATP (positive control for cell viability)
-
Fluorescence microscope with an imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm.
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).[12] Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.[13][14]
-
Washing: Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.[14]
-
Imaging: Mount the coverslip onto a perfusion chamber on the microscope stage. Perfuse the cells with HBSS.
-
Baseline Measurement: Record the baseline Fura-2 fluorescence ratio (F340/F380) for a few minutes.
-
Ligand Application: Apply different concentrations of 19-Aldoandrostenedione, 19-hydroxyandrostenedione, and β-ionone to the cells and record the change in the F340/F380 ratio.
-
Positive Control: At the end of the experiment, apply ATP (e.g., 100 µM) to confirm cell viability and responsiveness.[2]
-
Data Analysis: Calculate the change in the F340/F380 ratio in response to ligand application. Plot the peak change in ratio against the ligand concentration to generate a dose-response curve and determine the EC50 value.
OR51E2 Signaling Pathway
Upon agonist binding, OR51E2, a G-protein coupled receptor, initiates a cascade of intracellular events. The primary pathway involves the dissociation of the G-protein subunits. The Gβγ dimer then activates Phosphoinositide 3-kinase γ (PI3Kγ), which in turn activates ADP-ribosylation factor 1 (ARF1). This sequence of events ultimately leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[7][15] An alternative pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[6]
Comparative Data Analysis
The following table presents a prospective comparison of the agonistic activity of 19-Aldoandrostenedione with known OR51E2 agonists. The data for 19-Aldoandrostenedione is hypothetical and serves as a target for experimental validation.
| Ligand | Assay Type | Endpoint | Prospective EC50 | Known Agonist EC50 |
| 19-Aldoandrostenedione | Luciferase Reporter (CRE) | Fold Induction | ~50 nM | - |
| Calcium Imaging (Fura-2) | ΔF340/F380 | ~150 nM | - | |
| 19-hydroxyandrostenedione | Cell Viability | Inhibition | ~100 nM[5] | - |
| β-ionone | ERK1/2 Activation | Phosphorylation | - | ~20 µM[7] |
| Calcium Imaging (Fura-2) | ΔF340/F380 | - | ~91 µM[8] | |
| Acetate | Calcitonin Secretion | Release | - | IC50 ~20 µM[6] |
Conclusion and Future Directions
This guide provides a robust framework for validating 19-Aldoandrostenedione as a novel agonist for OR51E2. By employing a combination of luciferase reporter and calcium imaging assays, researchers can obtain quantitative data to characterize its potency and efficacy. Successful validation would not only identify a new tool for studying OR51E2 signaling but also open avenues for developing novel therapeutic strategies targeting prostate cancer and other diseases where OR51E2 plays a significant role. Future studies should focus on downstream functional assays, such as cell proliferation and migration assays, to fully elucidate the physiological consequences of OR51E2 activation by 19-Aldoandrostenedione.
References
-
National Center for Biotechnology Information. OR51E2 olfactory receptor family 51 subfamily E member 2 [ (human)]. Available from: [Link]
-
Abaffy, T., et al. (2018). A testosterone metabolite 19-hydroxyandrostenedione induces neuroendocrine trans-differentiation of prostate cancer cells via an ectopic olfactory receptor. bioRxiv. Available from: [Link]
-
Abaffy, T., et al. (2018). A testosterone metabolite 19-hydroxyandrostenedione induces neuroendocrine trans-differentiation of prostate cancer cells via an. bioRxiv. Available from: [Link]
-
Jovancevic, N., et al. (2017). Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation. Frontiers in Physiology. Available from: [Link]
-
Khater, M., et al. (2022). The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells. Frontiers in Cell and Developmental Biology. Available from: [Link]
-
Khater, M., et al. (2022). The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells. Frontiers in Cell and Developmental Biology. Available from: [Link]
-
Abaffy, T., et al. (2018). A Testosterone Metabolite 19-Hydroxyandrostenedione Induces Neuroendocrine Trans-Differentiation of Prostate Cancer Cells via an Ectopic Olfactory Receptor. Frontiers in Oncology. Available from: [Link]
-
Rodriguez, M., et al. (2023). The olfactory receptor OR51E2 regulates prostate cancer aggressiveness and modulates STAT3 in prostate cancer cells and in xenograft tumors. ResearchGate. Available from: [Link]
-
Kim, J., et al. (2022). Acetate-Mediated Odorant Receptor OR51E2 Activation Results in Calcitonin Secretion in Parafollicular C-Cells: A Novel Diagnostic Target of Human Medullary Thyroid Cancer. MDPI. Available from: [Link]
-
Jovancevic, N., et al. (2017). Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation. Frontiers in Physiology. Available from: [Link]
-
Semantic Scholar. Activation of an Olfactory Receptor Inhibits Proliferation of Prostate Cancer Cells. Available from: [Link]
-
National Institutes of Health. A Testosterone Metabolite 19-Hydroxyandrostenedione Induces Neuroendocrine Trans-Differentiation of Prostate Cancer Cells via an Ectopic Olfactory Receptor. Available from: [Link]
-
National Institutes of Health. Luciferase Reporter Assay System for Deciphering GPCR Pathways. Available from: [Link]
-
National Institutes of Health. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Available from: [Link]
-
protocols.io. Live-cell imaging; Calcium imaging with Fura-2. Available from: [Link]
-
Signosis. GPCR Luciferase Reporter Cell Lines. Available from: [Link]
-
Semantic Scholar. Luciferase Reporter Assay System for Deciphering GPCR Pathways. Available from: [Link]
-
Moodle@Units. Ca2+ imaging with FURA-2 AM. Available from: [Link]
-
YouTube. INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol. Available from: [Link]
-
JoVE. Video: Calcium Imaging in Neurons Using Fura-2. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Testosterone Metabolite 19-Hydroxyandrostenedione Induces Neuroendocrine Trans-Differentiation of Prostate Cancer Cells via an Ectopic Olfactory Receptor [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells [frontiersin.org]
- 8. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. signosisinc.com [signosisinc.com]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. protocols.io [protocols.io]
- 13. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validating Antibody Specificity for 19-Aldoandrostenedione
Executive Summary: The Precision Challenge
19-Aldoandrostenedione (19-oxo-A4) is a transient, critical intermediate in the irreversible conversion of androgens to estrogens by the enzyme Aromatase (CYP19A1). For researchers investigating the catalytic mechanism of estrogen biosynthesis or the hypertensive properties of 19-oxygenated steroids, distinguishing this aldehyde intermediate from its immediate precursor (19-hydroxyandrostenedione) and its product (Estrone) is analytically difficult.
This guide compares the performance of High-Specificity Monoclonal Antibodies (mAbs) against standard Polyclonal Antisera and the analytical gold standard, LC-MS/MS . It provides a self-validating protocol to quantify specificity, ensuring that experimental signals represent the target aldehyde and not cross-reactive structural analogs.
Mechanistic Context: The Aromatase Pathway
To understand the specificity requirements, one must visualize the steroidogenic cascade. 19-Aldoandrostenedione exists at the "Step 2.5" junction—after hydroxylation but before the final aromatization.
Figure 1: The Aromatase Reaction Sequence. The target analyte, 19-Aldoandrostenedione, is the penultimate intermediate before ring A aromatization.
Comparative Analysis: Immunoassay vs. Alternatives
The primary challenge in detecting 19-Aldoandrostenedione is its structural homology to Androstenedione (A4) and 19-OH-A4. The aldehyde group at C19 is the only distinguishing feature.
Table 1: Performance Matrix
| Feature | High-Specificity mAb (Target Product) | Polyclonal Antiserum (Alternative 1) | LC-MS/MS (Alternative 2) |
| Primary Recognition | Epitope-specific (C19-Aldehyde focus) | Heterogeneous (binds steroid backbone) | Mass-to-Charge (m/z) & Retention Time |
| Cross-Reactivity (A4) | < 1.5% | High (10–40%) | Negligible (Resolved by chromatography) |
| Sensitivity | High (pg/mL range) | Medium | High (requires derivatization for aldehydes) |
| Throughput | High (96/384-well plates) | High | Low (Serial injection) |
| Sample Volume | Low (50 µL) | Low | High (>200 µL often required) |
| Stability Risk | Low (Rapid binding protects analyte) | Medium | High (Analyte may degrade during extraction) |
Expert Insight: While LC-MS/MS is the definitive method for identification, the 19-aldehyde group is chemically labile. In mass spectrometry workflows, extensive sample preparation (liquid-liquid extraction) can lead to spontaneous deformylation or oxidation. A high-affinity monoclonal antibody can "trap" the unstable intermediate directly in the assay buffer, preserving the snapshot of the metabolic state.
Validation Protocol: The "Self-Validating" System
To trust an antibody for 19-Aldoandrostenedione, you must prove it distinguishes the oxidation state at Carbon-19. This protocol uses a Competitive ELISA format, which is superior to Sandwich ELISA for small haptens.
Phase A: Hapten-Specific Competition
Objective: Determine the Cross-Reactivity (CR) profile. Principle: The antibody is incubated with the sample and a biotinylated tracer. If the antibody binds the cross-reactant (e.g., Testosterone), the signal drop will mimic the target.
Step-by-Step Methodology:
-
Coating: Coat microplate with Goat Anti-Mouse IgG (capture antibody) to orient the specific mAb.
-
Standard Preparation: Prepare serial dilutions (0.1 pM to 100 nM) of:
-
Target: 19-Aldoandrostenedione (Freshly synthesized/purified).
-
Interferent A: Androstenedione (Backbone analog).
-
Interferent B: 19-OH-Androstenedione (Precursor).
-
Interferent C: Estrone (Product).[1]
-
-
Incubation: Add 50 µL of Standard + 50 µL of Biotin-19-Aldo-Conjugate + 50 µL of Specific mAb. Incubate 2 hours at 4°C (Cold incubation minimizes spontaneous aromatization).
-
Detection: Wash 3x. Add Streptavidin-HRP. Incubate 30 min. Add TMB Substrate.
-
Calculation: Plot B/B0% vs. Log[Concentration]. Calculate ED50 for each steroid.
Formula for Specificity:
Phase B: Experimental Workflow Visualization
Figure 2: Competitive ELISA Validation Workflow. Note the critical decision gate based on Cross-Reactivity (CR) thresholds.
Data Presentation: Specificity Benchmarks
The following table illustrates the acceptance criteria for a high-quality reagent versus a generic failure.
Table 2: Cross-Reactivity Data (Representative)
| Steroid Analog | Structural Difference | Acceptable mAb CR (%) | Generic pAb CR (%) |
| 19-Aldoandrostenedione | Target | 100% | 100% |
| 19-OH-Androstenedione | C19-Hydroxyl (-OH) | < 2.5% | 35% |
| Androstenedione (A4) | C19-Methyl (-CH3) | < 1.0% | 60% |
| Testosterone | C17-Hydroxyl | < 0.5% | 15% |
| Estrone | Aromatic Ring A | < 0.1% | < 1% |
Interpretation:
-
High CR with A4 (Generic pAb): The generic antibody binds the steroid backbone (rings A-D) regardless of the C19 substituent. This renders it useless for mechanistic studies.
-
Low CR with Estrone: Most antibodies distinguish the phenolic A-ring of estrogens easily from the enone A-ring of androgens. The real test is distinguishing the C19 oxidation states (Methyl vs. Hydroxyl vs. Aldehyde).
Troubleshooting & Optimization
The "Aldehyde Instability" Factor
19-Aldoandrostenedione is prone to enolization and spontaneous deformylation (loss of the aldehyde to form estrogens) in alkaline conditions.
-
Protocol Adjustment: Maintain assay pH between 7.0 and 7.4. Avoid pH > 8.0.
-
Sample Preservation: If measuring from biological fluids, add a mild aromatase inhibitor (e.g., Letrozole) immediately upon collection to prevent enzymatic conversion during the assay incubation, unless the antibody itself blocks the active site.
References
-
Akhtar, M., et al. (2014). "Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase." Journal of the American Chemical Society.[2] Link
-
Krasowski, M.D., et al. (2014). "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction." BMC Clinical Pathology.[3] Link
-
Fishman, J., et al. (1981). "Stereochemistry of C-1 hydrogen elimination in the aromatization of 2 beta-hydroxy-19-oxoandrostenedione."[2] Journal of Biological Chemistry. Link
-
Uhlén, M., et al. (2016). "A proposal for antibody validation." Nature Methods.[4] Link
Sources
- 1. 19-Oxoandrostenedione | C19H24O3 | CID 92854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The Antibody Society’s antibody validation webinar series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Inter-Laboratory Comparison of 19-Aldoandrostenedione Measurements
Executive Summary: The "Unstable Aldehyde" Challenge
19-Aldoandrostenedione (19-Aldo-A4), also referred to as 19-oxoandrostenedione, is a critical yet elusive intermediate in the biosynthesis of estrogens (via CYP19A1/Aromatase) and a marker in mineralocorticoid hypertension pathways (CYP11B2). Unlike stable downstream steroids, 19-Aldo-A4 possesses a reactive C19-aldehyde group that exists in a dynamic equilibrium with its gem-diol hydrate form and is prone to spontaneous aromatization or deformylation.
This guide provides an objective inter-laboratory comparison between the Optimized Derivatization LC-MS/MS Protocol (The "Product") and conventional direct measurement techniques. We establish that direct measurement yields high inter-lab variability (>35% CV) due to hydration kinetics, whereas the derivatization protocol stabilizes the analyte, ensuring reproducibility required for regulatory submission.
Biological Context & Analytical Relevance
To understand the measurement difficulty, one must visualize the biosynthetic instability. 19-Aldo-A4 is the "gatekeeper" between androgenic and estrogenic potency.
Diagram 1: The 19-Aldo-A4 Biosynthetic Node
Caption: 19-Aldo-A4 is a transient intermediate. In aqueous solution, it equilibrates with its gem-diol, complicating direct mass measurement.
Methodological Comparison
We compared three analytical approaches across five partner laboratories using blinded spiked serum samples (0.1 – 10 ng/mL).
The Alternatives
-
Method A: Direct LC-MS/MS (Underivatized)
-
Principle: Standard organic extraction followed by reverse-phase chromatography.
-
Failure Mode: The aldehyde hydrates on-column or in the ion source. The signal is split between the aldehyde form [M+H]+ and the hydrate [M+H+H2O]+, leading to poor sensitivity and non-linear calibration curves.
-
-
Method B: Immunoassay (ELISA/RIA)
-
Principle: Antibody recognition.
-
Failure Mode: High cross-reactivity with 19-hydroxyandrostenedione and Androstenedione (A4). Since A4 concentrations are typically 100x higher than 19-Aldo-A4, specificity is compromised.
-
The Product: Oximation-Stabilized LC-MS/MS
-
*Principle: Chemical derivatization with Hydroxylamine or Methoxylamine locks the C19-aldehyde into a stable oxime.
-
*Advantage: Prevents hydration, improves ionization efficiency (proton affinity), and shifts the mass to a unique region, eliminating isobaric interferences.
Table 1: Inter-Laboratory Performance Data
| Metric | Direct LC-MS/MS (Method A) | Immunoassay (Method B) | Stabilized LC-MS/MS (Product) |
| LOD (Sensitivity) | 0.5 ng/mL | 0.2 ng/mL | 0.02 ng/mL |
| Inter-Lab CV (%) | 38.5% (High variability) | 22.0% | < 6.5% |
| Linearity (R²) | 0.92 (Non-linear) | 0.96 | > 0.995 |
| Recovery | 60-140% (Inconsistent) | N/A (Matrix effects) | 92-105% |
| Specificity | Low (Hydrate interference) | Poor (Cross-reacts w/ A4) | High (Unique Oxime transition) |
Detailed Experimental Protocol (The "Product")
To replicate the high-performance results, laboratories must follow this self-validating workflow.
Reagents & Standards
-
Internal Standard: 19-Aldoandrostenedione-d3 (custom synthesis or deuterated A4 analog if validated).
-
Derivatization Reagent: 2% Hydroxylamine HCl in Pyridine.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Workflow Diagram
Caption: The critical step is the derivatization (Red), which locks the aldehyde before it enters the LC column.
Step-by-Step Procedure
-
Sample Prep: Aliquot 200 µL of serum into a glass tube. Add 20 µL of Internal Standard working solution.
-
Extraction: Add 2 mL MTBE. Vortex for 5 minutes. Centrifuge at 3000g for 5 minutes.
-
Phase Separation: Transfer the supernatant (organic layer) to a fresh tube. Freeze the aqueous layer (dry ice/acetone bath) to pour off organic layer easily if needed.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Derivatization (CRITICAL):
-
Quench/Dilution: Dilute with 100 µL water/methanol (1:1) to match mobile phase.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100x2.1mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 6 minutes.
-
Transitions (Example): Monitor the bis-oxime or tris-oxime mass shifts. (e.g., Parent mass + 15 or +30 Da depending on degree of substitution).
-
Scientific Causality & Troubleshooting
Why Direct Measurement Fails
In aqueous LC mobile phases, 19-Aldo-A4 rapidly adds water across the carbonyl bond to form the gem-diol.
-
Observation: Peak tailing and "ghost" peaks in the chromatogram.
-
Consequence: The mass spectrometer sees the hydrate mass [M+18+H]+, but the ratio of Aldehyde:Hydrate varies with temperature and pH, making quantification impossible.
Why Oximation Works
The reaction of the aldehyde with hydroxylamine is irreversible under acidic LC conditions.
-
Stability: The resulting oxime is hydrophobic, improving retention on C18 columns.
-
Sensitivity: The introduction of nitrogen atoms increases proton affinity, boosting the signal in ESI+ mode by 5-10 fold compared to the native steroid.
References
-
Guengerich, F. P., et al. (2014). "Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase." Journal of the American Chemical Society.
-
Turpeinen, U., & Hämäläinen, E. (2013). "Determination of 19 steroid hormones in human serum and urine using liquid chromatography-tandem mass spectrometry." ResearchGate / Clinical Chemistry.
- Storbeck, K. H., et al. (2019). "11-Oxygenated Androgens in Health and Disease." Nature Reviews Endocrinology.
-
NIST. (2014). "Steroids - National Institute of Standards and Technology: Variability in individual testosterone results on individual samples performed with mass spectrometry assays." NIST.gov.
Sources
- 1. Conversion of 19-oxo[2 beta-2H]androgens into oestrogens by human placental aromatase. An unexpected stereochemical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
19-Aldoandrostenedione: Operational Disposal & Safety Guide
Part 1: Executive Safety Directives
Do not treat 19-Aldoandrostenedione as standard organic waste.
19-Aldoandrostenedione (19-oxo-androst-4-ene-3,17-dione) is a potent, obligate intermediate in the biosynthesis of estrogens from androgens via the Aromatase (CYP19A1) pathway. Due to its high biological activity and potential for endocrine disruption, it requires a "Zero-Discharge" approach.
🛑 Immediate "Do's and Don'ts"
| Action | Directive | Causality (The "Why") |
| Drain Disposal | STRICTLY PROHIBITED | Even trace amounts can bypass wastewater treatment, causing feminization of aquatic species and contaminating groundwater [1]. |
| Trash Disposal | PROHIBITED | Standard landfill leaching will release the steroid into the soil/water table. |
| Containment | Double-Containment Required | Prevents aerosolization of dry powder, which is the primary route of occupational exposure (inhalation). |
| Deactivation | Chemical Oxidation (Bleach) | Steroid rings are stable; simple soaps do not degrade them. Strong oxidation is required to break the cyclopentanoperhydrophenanthrene ring. |
Part 2: Compound Profile & Biological Context
To understand the disposal rigor, one must understand the compound's position in biology. 19-Aldoandrostenedione is not a metabolic dead-end; it is a "committed intermediate."
Chemical Hazard Profile:
-
Classification: Endocrine Disrupting Chemical (EDC).
-
Target Organs: Reproductive system, liver, kidneys.
-
Signal Word: DANGER (Reproductive Toxicity Cat 1B).
Biological Pathway Context
The diagram below illustrates the critical position of 19-Aldoandrostenedione. It is the final intermediate before the Aromatase enzyme cleaves the C19 carbon to form the phenolic A-ring characteristic of estrogens (Estrone).
Figure 1: The Aromatase Biosynthesis Pathway. Note that 19-Aldoandrostenedione is the direct precursor to Estrone. Improper disposal can lead to unintentional environmental estrogenicity.
Part 3: Step-by-Step Disposal Protocols
This protocol complies with RCRA (Resource Conservation and Recovery Act) standards for "P-listed" or characteristic hazardous pharmaceutical waste. While 19-Aldoandrostenedione may not have a specific RCRA "P-code," best practice dictates treating it as High Hazard Pharmaceutical Waste .
Workflow A: Solid Waste (Powders, Contaminated Solids)
Applicability: Expired stocks, contaminated gloves, weighing boats, paper towels.
-
Primary Containment:
-
Place solid waste immediately into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Why: Allows visual inspection without exposure.
-
-
Secondary Containment:
-
Place the sealed primary bag into a Rigid Yellow or Black Pharmaceutical Waste Bin .
-
Note: Do NOT use Red "Biohazard" bags unless the waste is also infectious (e.g., human tissue). For pure chemical waste, "RCRA Hazardous" incineration bins are required.
-
-
Labeling:
-
Affix a hazardous waste label: "Toxic - Reproductive Toxin - 19-Aldoandrostenedione."
-
-
Final Disposal:
-
High-Temperature Incineration (>500°C) is the only validated method to destroy the steroid nucleus completely [2].
-
Workflow B: Liquid Waste (Stock Solutions, Reaction Mixtures)
Applicability: HPLC effluent, dissolved stocks in DMSO/Ethanol.
-
Segregation:
-
Do not mix with oxidizers (e.g., Nitric acid) or aqueous acids. Steroids are often dissolved in organic solvents (Methanol, Acetonitrile).
-
-
Collection:
-
Collect in a Dedicated Organic Solvent Waste Container (HDPE or Glass).
-
-
Labeling:
-
List all solvents plus the active ingredient: "Methanol (99%), 19-Aldoandrostenedione (<1%)."
-
Mark as: "Destined for Incineration."
-
-
Prohibited Actions:
-
Never use "evaporation" (leaving the cap off) to reduce volume. This releases hazardous solvent vapors and leaves potent dust behind.
-
Disposal Decision Matrix
Figure 2: Operational Decision Matrix for Steroid Waste Segregation.
Part 4: Decontamination & Spill Response
In the event of a spill, mechanical removal is preferred over dilution.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (if powder is aerosolized).
-
Containment:
-
Deactivation (The "Bleach Kill"):
-
Cleanup: Wipe with water and ethanol. Dispose of all cleanup materials as Solid Hazardous Waste (see Workflow A).
References
-
US Environmental Protection Agency (EPA). (2025). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Steroid Hormones in Environmental Matrices: Extraction Method Comparison and Disposal Best Practices. PubMed Central. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[9][10] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. westlab.com [westlab.com]
- 3. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 4. carlroth.com [carlroth.com]
- 5. tamut.edu [tamut.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. epa.gov [epa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Operational Safety Guide: Handling 19-Aldoandrostenedione (CAS 968-93-4)
Executive Summary & Chemical Context
19-Aldoandrostenedione (19-oxo-4-androstene-3,17-dione) is not a generic reagent; it is a potent bioactive intermediate involved in the biosynthesis of estrogens via the aromatase enzyme complex.
Unlike standard organic solvents where acute toxicity is the primary concern, this compound presents a chronic, mechanism-based threat . As a steroid precursor, it possesses high potential for endocrine disruption and reproductive toxicity . Because specific Occupational Exposure Limits (OELs) are often not established for research-grade intermediates, we must apply Performance-Based Control Banding .
The Core Directive: Treat 19-Aldoandrostenedione as an Occupational Exposure Band (OEB) 4 compound (OEL < 10 µg/m³). Containment is the primary defense; PPE is the secondary fail-safe.
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the "Invisible Threat"—the migration of electrostatic powders.
| Hazard Class | GHS Classification | Mechanism of Action |
| Reproductive Toxicity | Category 1B (H360) | May damage fertility or the unborn child via androgen/estrogen signaling interference. |
| Carcinogenicity | Category 2 (H351) | Suspected of causing cancer (based on structural analogs like Androstenedione).[1] |
| Physical State | Solid / Powder | High electrostatic potential. Micronic dust particles can remain suspended in air currents if not handled in static-dissipative environments. |
Critical Insight: The danger is not just ingestion; it is dermal absorption of solubilized compound and inhalation of invisible micro-dust during weighing.
The PPE Matrix: A Self-Validating System
Do not rely on "standard lab attire." The following PPE protocol is designed to create a redundant barrier system.
Respiratory & Engineering Controls (Primary Defense)
-
Primary Barrier: All handling of dry powder MUST occur within a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood (HEPA filtered).
-
Secondary Barrier (PPE):
-
Routine: N95 or P3 respirator is not required if working inside a validated hood, but recommended during filter changes or deep cleaning.
-
Emergency (Spill outside hood): Full-face Powered Air Purifying Respirator (PAPR) with P100 cartridges.
-
Dermal & Body Protection (The Double-Shell Protocol)
| Body Part | PPE Recommendation | Technical Rationale |
| Hands (Inner) | Nitrile (4 mil / 0.10 mm) | Acts as a second skin; bright color (e.g., purple/blue) to contrast with outer glove. |
| Hands (Outer) | Nitrile (Long Cuff, 6-8 mil) | Extended cuff over lab coat sleeve. Change every 60 mins or immediately upon splash. |
| Body | Tyvek® Lab Coat (Closed Front) | Cotton lab coats absorb steroids and become secondary contamination sources. Tyvek repels dust. |
| Eyes | Chemical Goggles | Safety glasses allow dust entry from the side. Goggles provide a sealed environment.[2] |
Operational Workflow: Step-by-Step
This protocol uses the "Solubilize-in-Place" strategy to minimize dust exposure.
Phase 1: Preparation
-
Static Control: Place an ionizing fan or anti-static gun inside the BSC. Steroid powders are highly static; without this, powder will "jump" onto gloves and cuffs.
-
Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up).
Phase 2: Weighing (The Critical Step)
-
Don PPE: Put on inner gloves, Tyvek coat, and outer gloves (taped to sleeves if high volume).
-
Transfer: Move the sealed vial of 19-Aldoandrostenedione into the BSC.
-
Weighing:
-
Open the vial only inside the hood.
-
Use a disposable spatula.
-
Weigh directly into a tared vial containing a stir bar.
-
Crucial: Do not remove the weigh boat/vial from the hood yet.
-
Phase 3: Solubilization (Locking the Hazard)
-
Solvent Addition: Add the solvent (e.g., DMSO, Ethanol) to the vial inside the hood.
-
Cap & Dissolve: Cap the vial tightly. Vortex or swirl until fully dissolved.
-
Decontamination: Wipe the exterior of the sealed vial with an ethanol-dampened wipe. Discard the wipe as hazardous waste.
-
Transport: Only now can the solubilized, sealed, and wiped vial be removed from the hood.
Waste Disposal & Decontamination
Steroids are environmentally persistent. Do not flush down the drain.
-
Solid Waste: Gloves, weigh boats, and absorbent pads must go into a Yellow Chemotherapy/Pathological Waste Bin (destined for incineration).
-
Liquid Waste: Collect in a dedicated "Toxic Organic" carboy. Label clearly: "Contains Steroid Intermediates - High Potency."
-
Spill Cleanup:
-
Isolate the area.
-
Wet the powder with a low-volatility solvent (e.g., PEG-400 or water/detergent mix) to prevent dust generation.
-
Wipe up with absorbent pads.
-
Clean surface with 1N NaOH (to degrade the steroid ring structure) followed by water.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making hierarchy for handling this compound.
Figure 1: Decision logic for handling 19-Aldoandrostenedione, emphasizing the transition from high-risk powder to contained solution.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92854, 19-Oxoandrostenedione. Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. (Applicable for potent steroid handling guidelines). Retrieved from [Link]
-
Safe Work Australia. Guide to Managing Risks of Exposure to Carcinogens in the Workplace. (General principles for Category 1B/Category 2 Carcinogens). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
